Product packaging for Tas-301(Cat. No.:CAS No. 193620-69-8)

Tas-301

カタログ番号: B1682930
CAS番号: 193620-69-8
分子量: 357.4 g/mol
InChIキー: KUEYYIJXBRWZIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one is a diarylmethane.
an inhibitor of smooth muscle cell migration and proliferation;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO3 B1682930 Tas-301 CAS No. 193620-69-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYYIJXBRWZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432401
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193620-69-8
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-301, with the chemical structure 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a novel synthetic compound that has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of receptor-operated, voltage-independent calcium influx. By targeting this critical signaling node, this compound effectively attenuates downstream pathways, including the Ca2+/Protein Kinase C (PKC) signaling cascade, which are pivotal in the pathogenesis of neointimal thickening following vascular injury. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a visual representation of the signaling pathways and experimental workflows associated with the characterization of this compound.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis after procedures like angioplasty.[1][2] The central mechanism of this compound is the blockade of voltage-independent calcium (Ca2+) influx that is triggered by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] This action is crucial as the influx of extracellular calcium is a critical event in the signal transduction cascade that leads to cell proliferation.

No clinical trial data for this compound (3-bis(4-methoxyphenyl)methylene-2-indolinone) has been identified in the public domain, suggesting that the compound's development has been limited to the preclinical stage.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded quantitative data that underscores its inhibitory potency. The following tables summarize the key findings from in vitro and in vivo studies.

In Vitro Efficacy of this compound on VSMC Proliferation
Parameter Observation
Inhibition of PDGF-BB-induced VSMC proliferationConcentration-dependent
Inhibition of bFGF-induced VSMC proliferationConcentration-dependent
Inhibition of 2% Fetal Bovine Serum-induced VSMC proliferationConcentration-dependent
In Vitro Efficacy of this compound on Signal Transduction
Parameter Observation
Inhibition of PDGF-induced Ca2+ influxDose-dependent, with concentrations for inhibition being nearly identical to those for inhibition of VSMC proliferation.[1]
Inhibition of PDGF-induced PKC activationConcentration-dependent
Inhibition of PMA-mediated AP-1 inductionConcentration-dependent
Inhibition of PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillinYes
Inhibition of PDGF-induced CaM kinase II activationYes
In Vivo Efficacy of this compound
Model Observation
Rat common carotid artery single-balloon injury modelDose-dependent reduction in neointimal thickening 14 days after injury.
Rat common carotid artery double-balloon injury modelDose-dependent reduction in neointimal thickening 14 days after the second injury.[3]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound Inhibition

Tas301_Mechanism_of_Action PDGF_bFGF PDGF / bFGF Receptor Receptor Tyrosine Kinase PDGF_bFGF->Receptor ROCC Receptor-Operated Ca2+ Channel Receptor->ROCC Ca_influx Ca2+ Influx ROCC->Ca_influx Tas301 This compound Tas301->ROCC Inhibits Intracellular_Ca ↑ [Ca2+]i Ca_influx->Intracellular_Ca PKC PKC Activation Intracellular_Ca->PKC CaM_Kinase CaM Kinase II Activation Intracellular_Ca->CaM_Kinase FAK_Paxillin FAK/Paxillin Phosphorylation Intracellular_Ca->FAK_Paxillin AP1 AP-1 Induction PKC->AP1 Proliferation VSMC Proliferation & Migration CaM_Kinase->Proliferation FAK_Paxillin->Proliferation AP1->Proliferation

Caption: Mechanism of this compound in inhibiting VSMC proliferation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start culture_vsmc Culture Rat Aortic Smooth Muscle Cells start->culture_vsmc induce_quiescence Induce Quiescence (Serum Starvation) culture_vsmc->induce_quiescence pre_treat Pre-treat with this compound (Various Concentrations) induce_quiescence->pre_treat stimulate Stimulate with Growth Factor (e.g., PDGF-BB) pre_treat->stimulate assay_proliferation Assess Cell Proliferation ([3H]thymidine incorporation) stimulate->assay_proliferation assay_ca_influx Measure Intracellular Ca2+ (Fura-2 AM) stimulate->assay_ca_influx assay_pkc Assay PKC Activity stimulate->assay_pkc analyze Data Analysis and Comparison to Control assay_proliferation->analyze assay_ca_influx->analyze assay_pkc->analyze end End analyze->end

References

In-Depth Technical Guide to TAS-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-301 is a potent and selective small molecule inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. Its mechanism of action is centered on the blockade of voltage-independent calcium influx and the subsequent downstream signaling cascade involving Protein Kinase C (PKC). By targeting these key pathways, this compound has demonstrated significant potential in preclinical models for the prevention of neointimal thickening, a primary contributor to restenosis following angioplasty. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one, is a synthetic indolinone derivative. Its structure is characterized by a central indolinone core with a bis(4-methoxyphenyl)methylene substituent at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₁₉NO₃[1]
Molecular Weight 357.40 g/mol [1]
IUPAC Name 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-onePubChem
CAS Number 193620-69-8[1]
Appearance PowderTargetMol
Solubility Soluble in DMSO (50 mg/mL, 139.9 mM)TargetMol
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 yearTargetMol

While a specific melting point is utilized in a melt-adsorption process to enhance solubility, the precise value is not publicly available in the reviewed literature. Further physical properties such as boiling point and pKa have not been reported.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects on vascular smooth muscle cells by inhibiting a critical signaling pathway initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[2]

The primary mechanism involves the blockade of voltage-independent calcium (Ca²⁺) influx .[2] This action disrupts the downstream signaling cascade that is crucial for cell proliferation and migration. Specifically, this compound has been shown to inhibit the activation of Protein Kinase C (PKC) , a key enzyme in this pathway.[2] The inhibition of the Ca²⁺/PKC signaling axis ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1) , which is essential for the expression of genes involved in cell cycle progression and proliferation.[2]

TAS301_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Ca_Channel Voltage-Independent Ca²⁺ Channel Growth_Factor_Receptor->Ca_Channel activates Growth_Factor Growth Factor (PDGF, bFGF) Growth_Factor->Growth_Factor_Receptor TAS301 This compound TAS301->Ca_Channel inhibits Ca_ion Ca²⁺ PKC PKC Ca_ion->PKC activates AP1 AP-1 PKC->AP1 activates Proliferation VSMC Proliferation & Migration AP1->Proliferation promotes

Fig. 1: this compound Signaling Pathway in VSMCs

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay determines the effect of this compound on the proliferation of vascular smooth muscle cells stimulated by growth factors.

Experimental Workflow:

Cell_Proliferation_Assay Seed_Cells 1. Seed rat aortic SMCs in 96-well plates Serum_Starve 2. Serum-starve cells to synchronize Seed_Cells->Serum_Starve Pretreat 3. Pre-treat with this compound Serum_Starve->Pretreat Stimulate 4. Stimulate with growth factor (e.g., bFGF) Pretreat->Stimulate Add_BrdU 5. Add BrdU labeling solution Stimulate->Add_BrdU Incubate 6. Incubate for 24 hours Add_BrdU->Incubate Fix_Detect 7. Fix cells and detect incorporated BrdU with anti-BrdU antibody Incubate->Fix_Detect Measure 8. Measure absorbance to quantify proliferation Fix_Detect->Measure

Fig. 2: BrdU Cell Proliferation Assay Workflow

Methodology:

  • Cell Culture: Rat aortic smooth muscle cells (SMCs) are seeded in 96-well plates.

  • Synchronization: Cells are serum-starved to arrest the cell cycle and synchronize the population.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: Growth factor (e.g., bFGF) is added to stimulate cell proliferation.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

  • Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, which reflects the degree of cell proliferation.

Calcium Influx Assay

This assay measures the effect of this compound on the influx of calcium into vascular smooth muscle cells following growth factor stimulation.

Methodology:

  • Cell Loading: Vascular smooth muscle cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The basal fluorescence of the cells is measured.

  • Treatment: this compound is added to the cells at various concentrations.

  • Stimulation: A growth factor, such as PDGF, is added to stimulate calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium into the cytoplasm. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to untreated, stimulated cells.

In Vivo Model: Rat Carotid Artery Balloon Injury

This preclinical model is used to evaluate the efficacy of this compound in preventing neointimal thickening in vivo.

Experimental Workflow:

In_Vivo_Model_Workflow Anesthetize 1. Anesthetize rat Expose_Artery 2. Surgically expose the common carotid artery Anesthetize->Expose_Artery Balloon_Injury 3. Introduce a balloon catheter and induce injury Expose_Artery->Balloon_Injury Administer_Drug 4. Administer this compound (e.g., oral gavage) Balloon_Injury->Administer_Drug Post_Op_Care 5. Post-operative care and monitoring Administer_Drug->Post_Op_Care Harvest_Tissue 6. Harvest the injured artery after a set period (e.g., 14 days) Post_Op_Care->Harvest_Tissue Histology 7. Histological processing and staining Harvest_Tissue->Histology Analysis 8. Morphometric analysis of neointimal area Histology->Analysis

Fig. 3: Rat Carotid Artery Balloon Injury Model Workflow

Methodology:

  • Surgical Procedure: Under anesthesia, the common carotid artery of a rat is surgically exposed. A balloon catheter is inserted and inflated to denude the endothelium and induce injury to the vessel wall.

  • Drug Administration: this compound is administered to the animals, typically via oral gavage, at various doses for a specified duration following the injury.

  • Tissue Harvesting and Analysis: After a defined period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are harvested, fixed, and embedded in paraffin.

  • Morphometric Analysis: Cross-sections of the artery are stained (e.g., with hematoxylin and eosin) and analyzed microscopically to measure the area of the neointima and the media. The ratio of the intima to media (I/M) area is calculated to quantify the extent of neointimal thickening. The efficacy of this compound is determined by its ability to reduce the I/M ratio compared to a vehicle-treated control group.

Quantitative Data Summary

Table 2: In Vitro Efficacy of this compound

AssayGrowth FactorMetricThis compound ConcentrationInhibitionSource
PKC ActivationPDGF% Inhibition10 µM62.7%[2]
AP-1 InductionPMA% Inhibition3 µM38%[2]
10 µM67.6%[2]
Cell MigrationPDGF-BB, IGF-1, HB-EGFDose-dependent reduction0.3 - 3 µM-[2]
BrdU IncorporationbFGFDose-dependent decrease1 - 10 µM-[2]

Synthesis

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development status of this compound remains in the preclinical phase based on the available literature.

Conclusion

This compound is a promising preclinical candidate for the prevention of vascular restenosis. Its well-defined mechanism of action, centered on the inhibition of the Ca²⁺/PKC signaling pathway, provides a strong rationale for its therapeutic potential. The in vitro and in vivo data demonstrate its potent inhibitory effects on vascular smooth muscle cell proliferation and neointimal formation. Further investigation into its pharmacokinetic and toxicological profile, as well as progression into clinical development, will be crucial in determining its future as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

The Discovery and Preclinical Development of Tas-301: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Tokushima, Japan - Tas-301, chemically identified as 3-[Bis(4-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one, emerged from the research laboratories of Taiho Pharmaceutical Co., Ltd. as a novel small molecule inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Preclinical investigations have elucidated its mechanism of action, positioning it as a potential therapeutic agent for vascular proliferative disorders such as restenosis following angioplasty. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on the foundational research published by scientists at Taiho Pharmaceutical.

Discovery and Development History

While the precise timeline of the initial synthesis and discovery of this compound is not detailed in the available literature, the primary research articles detailing its pharmacological properties were published between 1998 and 2001. These studies, spearheaded by researchers at Taiho Pharmaceutical Co., Ltd., systematically characterized the compound's biological activity and mechanism of action.[1][2][3] The consistent affiliation of the authors across these key publications points to a focused research and development effort within the company.

The development of this compound appears to have been driven by the therapeutic need to prevent neointimal thickening, a primary cause of restenosis after vascular interventions like balloon angioplasty. The preclinical data strongly support its efficacy in animal models of this condition. However, there is no publicly available information regarding the progression of this compound into clinical trials, suggesting that its development may have been discontinued at the preclinical stage.

Mechanism of Action

This compound exerts its inhibitory effects on VSMCs through a multi-faceted mechanism centered on the blockade of calcium signaling pathways. Specifically, the compound has been shown to inhibit voltage-independent calcium influx, a critical step in the signaling cascade that leads to cell proliferation and migration.[1]

The key molecular interactions and downstream effects of this compound are summarized below:

  • Inhibition of Receptor-Operated Calcium Influx: this compound directly blocks the influx of extracellular calcium through non-voltage-dependent channels that are activated by growth factors such as Platelet-Derived Growth Factor (PDGF).[1]

  • Downregulation of Ca2+/PKC Signaling: By preventing the initial calcium influx, this compound subsequently inhibits the activation of Protein Kinase C (PKC), a key downstream effector in the proliferation signaling pathway.[1]

  • Suppression of AP-1 Induction: The disruption of the Ca2+/PKC signaling cascade ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of genes involved in cell proliferation.[1]

  • Inhibition of Focal Adhesion Kinase and Paxillin Phosphorylation: this compound has been demonstrated to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins essential for cell migration and cytoskeletal organization.[2]

  • Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II): The compound also inhibits the activation of CaM Kinase II, another important mediator of calcium-dependent signaling in VSMCs.[2]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Tas301_Mechanism_of_Action PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC PKC Activation Ca_Influx->PKC FAK_Paxillin FAK/Paxillin Phosphorylation Ca_Influx->FAK_Paxillin CaM_Kinase_II CaM Kinase II Activation Ca_Influx->CaM_Kinase_II Tas301 This compound Tas301->Ca_Channel Inhibits AP1 AP-1 Induction PKC->AP1 Proliferation VSMC Proliferation AP1->Proliferation Migration VSMC Migration FAK_Paxillin->Migration CaM_Kinase_II->FAK_Paxillin

Proposed signaling pathway of this compound in vascular smooth muscle cells.

Preclinical Data

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies that demonstrated its potent inhibitory effects on VSMC functions relevant to neointimal formation.

In Vitro Studies

The in vitro activity of this compound was assessed using cultured rat vascular smooth muscle cells. The key findings are summarized in the table below.

AssayStimulantKey FindingEffective ConcentrationReference
VSMC ProliferationPDGF-BB, bFGF, 2% FBSConcentration-dependent inhibition-[1]
Ca2+ InfluxPDGFDose-dependent inhibition-[1]
PKC ActivationPDGFConcentration-dependent inhibition-[1]
AP-1 InductionPhorbol 12-myristate 13-acetateConcentration-dependent inhibition-[1]
VSMC MigrationPDGF-BB, IGF-1, HB-EGFInhibition of migration-[3]
FAK & Paxillin PhosphorylationPDGFInhibition of tyrosine phosphorylation-[2]
CaM Kinase II ActivationPDGFInhibition of activation-[2]
In Vivo Studies

The in vivo efficacy of this compound was evaluated in a rat model of carotid artery balloon injury, a standard model for studying restenosis.

Animal ModelDosingKey FindingReference
Rat carotid artery balloon injury3-100 mg/kg, oral administrationDose-dependent reduction of neointimal thickening[3]
Double-balloon injury to rat carotid arteryDose-dependentReduction of second neointimal formation[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following methodologies are based on the information provided in the abstracts of the key publications. Access to the full-text articles would be required for a more granular description of the protocols.

In Vitro VSMC Proliferation Assay (General Protocol)
  • Cell Culture: Rat vascular smooth muscle cells are cultured in a suitable medium supplemented with fetal bovine serum.

  • Stimulation: Cells are stimulated with mitogens such as PDGF-BB, bFGF, or a low concentration of fetal bovine serum to induce proliferation.

  • Treatment: this compound is added at various concentrations to the cell cultures.

  • Assessment of Proliferation: Cell proliferation is quantified using methods such as direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).

Rat Carotid Artery Balloon Injury Model (General Protocol)
  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Surgical Procedure: A balloon catheter is inserted into the common carotid artery and inflated to induce endothelial denudation and vessel injury.

  • Drug Administration: this compound is administered orally at different doses for a specified period following the injury.

  • Histological Analysis: After the treatment period, the carotid arteries are harvested, sectioned, and stained to measure the area of the neointima and the media, allowing for the calculation of the intima-to-media ratio.

The following diagram outlines the general workflow for the in vivo evaluation of this compound:

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model balloon_injury Induce Carotid Artery Balloon Injury animal_model->balloon_injury randomization Randomize into Treatment Groups balloon_injury->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Animal Health and Behavior treatment->monitoring euthanasia Euthanize Animals at Pre-determined Time Point monitoring->euthanasia harvesting Harvest Carotid Arteries euthanasia->harvesting histology Perform Histological Processing and Staining harvesting->histology analysis Quantify Neointimal Thickening histology->analysis end End analysis->end

General workflow for the in vivo evaluation of this compound.

Conclusion

This compound, a product of research from Taiho Pharmaceutical Co., Ltd., is a potent inhibitor of vascular smooth muscle cell proliferation and migration. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent downstream signaling pathways, has been well-characterized in preclinical studies. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for preventing neointimal thickening. While the development of this compound appears to have halted before clinical trials, the foundational research provides valuable insights into the design and evaluation of inhibitors of VSMC-driven vascular pathologies. Further investigation into the detailed discovery history and the reasons for the cessation of its development would require access to internal documentation from Taiho Pharmaceutical.

References

The Role of Tas-301 in Attenuating Smooth Muscle Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tas-301, a synthetic indolinone derivative, has emerged as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. These cellular processes are pivotal in the pathogenesis of neointimal hyperplasia, a primary contributor to restenosis following angioplasty and vascular bypass surgery. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that this compound warrants further investigation as a therapeutic agent for the prevention of post-interventional vascular narrowing.

Data Presentation: Inhibitory Effects of this compound

This compound exhibits a concentration-dependent inhibition of various signaling molecules and cellular processes integral to smooth muscle cell proliferation. The available quantitative data from in vitro studies are summarized below.

Parameter AssessedTreatment ConditionsThis compound ConcentrationObserved EffectCitation
PKC Activation PDGF-stimulated VSMCs10 µM62.7% inhibition[1]
AP-1 Induction PMA-induced in VSMCs3 µM38% inhibition[1]
10 µM67.6% inhibition[1]
Cell Migration Growth factor-stimulated VSMCs0.3 - 3 µMDose-dependent reduction[1]
DNA Synthesis (BrdU incorporation) bFGF-induced VSMCs3 µM and 10 µMSignificant decrease[1]
Neointimal Thickening In vivo rat carotid artery balloon injury model3 - 100 mg/kg (p.o.)Dose-dependent reduction[1][2]

While the dose-dependent inhibition of VSMC proliferation by this compound has been consistently demonstrated, a specific IC50 value for this effect is not explicitly stated in the reviewed literature.

Core Mechanism of Action: Inhibition of Calcium-Dependent Signaling

This compound primarily exerts its anti-proliferative effects by targeting key intracellular signaling pathways initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF). The central mechanism revolves around the inhibition of calcium influx and the subsequent downstream signaling cascades.

Signaling Pathway of this compound in Smooth Muscle Cell Proliferation

Tas301_Signaling_Pathway PDGF_bFGF PDGF / bFGF Receptor Tyrosine Kinase Receptor PDGF_bFGF->Receptor Ca_Channel Voltage-Independent Ca2+ Channel Receptor->Ca_Channel Ca_Influx Intracellular Ca2+ Increase Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel Inhibition PKC Protein Kinase C (PKC) Ca_Influx->PKC CaM_Kinase_II Ca2+/Calmodulin-dependent Protein Kinase II (CaM Kinase II) Ca_Influx->CaM_Kinase_II AP1 Activator Protein-1 (AP-1) PKC->AP1 Proliferation SMC Proliferation AP1->Proliferation FAK_Paxillin FAK / Paxillin Phosphorylation Migration SMC Migration FAK_Paxillin->Migration CaM_Kinase_II->FAK_Paxillin

Caption: Signaling pathway of this compound in smooth muscle cells.

Studies have demonstrated that this compound inhibits the proliferation of rat VSMCs stimulated by PDGF-BB, bFGF, or fetal bovine serum in a concentration-dependent manner.[3] The drug dose-dependently inhibits PDGF-induced Ca2+ influx, and the concentration required for this inhibition is nearly identical to that for the inhibition of VSMC proliferation.[3] This Ca2+ influx is mediated by non-voltage-dependent mechanisms.[3]

Furthermore, this compound inhibits the PDGF-induced activation of Protein Kinase C (PKC) and the subsequent induction of Activator Protein 1 (AP-1), a transcription factor crucial for cell proliferation.[3] In addition to its anti-proliferative effects, this compound also impedes VSMC migration by inhibiting the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, a process dependent on the increase in intracellular calcium.[4] The activation of Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II) is also attenuated by this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the research on this compound.

In Vitro VSMC Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.[1]

1. Cell Culture and Seeding:

  • Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.

2. Growth Arrest:

  • After two days, induce growth arrest by incubating the cells for three days in a serum-free DMEM containing 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenium (ITS).

3. Treatment:

  • Remove the DMEM/ITS medium and add serum-free DMEM containing 0.1% bovine serum albumin (BSA) with or without varying concentrations of this compound.

  • Incubate for 2 hours before stimulating with a growth factor (e.g., 0.1 ng/mL bFGF).

4. BrdU Labeling and Detection:

  • After 24 hours of stimulation, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well.

  • Incubate for an additional 24 hours.

  • Fix the cells and quantify the incorporated BrdU using a commercial ELISA kit according to the manufacturer's instructions.

Experimental Workflow for VSMC Proliferation Assay

VSMC_Proliferation_Workflow start Start culture Culture Rat Aortic SMCs in DMEM + 10% FBS start->culture seed Seed SMCs in 96-well plates (1x10^4 cells/well) culture->seed arrest Induce Growth Arrest (Serum-free DMEM + ITS for 3 days) seed->arrest pretreat Pre-treat with this compound (in serum-free DMEM + 0.1% BSA for 2h) arrest->pretreat stimulate Stimulate with Growth Factor (e.g., bFGF) pretreat->stimulate brdu Add 10 µM BrdU (Incubate for 24h) stimulate->brdu fix Fix Cells brdu->fix elisa Quantify BrdU Incorporation (ELISA) fix->elisa end End elisa->end

Caption: Workflow for BrdU-based VSMC proliferation assay.

Western Blot Analysis of FAK and Paxillin Phosphorylation

This is a representative protocol for assessing the phosphorylation status of FAK and paxillin in response to PDGF stimulation and this compound treatment.

1. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated FAK (Tyr397) and phosphorylated paxillin (Tyr118), as well as total FAK and paxillin, overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Relationship of this compound's Action

The inhibitory action of this compound on smooth muscle cell proliferation can be summarized through a logical flow diagram, illustrating the cause-and-effect relationships from the initial stimulus to the final cellular response.

Tas301_Logical_Flow stimulus Growth Factor Stimulus (PDGF, bFGF) receptor_activation Receptor Tyrosine Kinase Activation stimulus->receptor_activation ca_influx Voltage-Independent Ca2+ Influx receptor_activation->ca_influx downstream_signaling Activation of Downstream Signaling Cascades (PKC, CaM Kinase II) ca_influx->downstream_signaling tas301 This compound tas301->ca_influx Blocks transcription_factors Activation of Transcription Factors (AP-1) downstream_signaling->transcription_factors focal_adhesion Phosphorylation of Focal Adhesion Proteins (FAK, Paxillin) downstream_signaling->focal_adhesion proliferation SMC Proliferation transcription_factors->proliferation migration SMC Migration focal_adhesion->migration

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for preventing neointimal hyperplasia by inhibiting the proliferation and migration of vascular smooth muscle cells. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent disruption of key signaling pathways, provides a solid rationale for its continued development. The data presented in this guide underscore the dose-dependent efficacy of this compound and provide a framework for future research and clinical investigation in the field of vascular proliferative disorders.

References

The Impact of Tas-301 on Calcium Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-301, a synthetic indolinone derivative, has demonstrated significant potential in the inhibition of neointimal thickening and vascular smooth muscle cell (VSMC) proliferation. A key mechanism underlying these effects is its targeted disruption of intracellular calcium signaling cascades. This technical guide provides an in-depth analysis of the molecular interactions of this compound with calcium-dependent pathways, supported by available preclinical data. It outlines the experimental methodologies used to elucidate these effects and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel therapeutic agents targeting cardiovascular diseases.

Introduction

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathogenesis of atherosclerosis and restenosis following angioplasty. Intracellular calcium ([Ca2+]i) acts as a critical second messenger in regulating these cellular processes. This compound [3-bis(4-methoxyphenyl)methylene-2-indolinone] has emerged as a promising inhibitor of VSMC proliferation and neointimal formation.[1][2] Its mechanism of action is intrinsically linked to the modulation of calcium-dependent signaling pathways. This guide will dissect the known effects of this compound on these pathways, presenting the data in a structured format for clarity and comparative analysis.

This compound's Effect on Intracellular Calcium Concentration

This compound has been shown to directly interfere with the increase of intracellular calcium concentration in VSMCs stimulated by growth factors such as platelet-derived growth factor (PDGF).[1][2] This inhibitory action is a cornerstone of its anti-proliferative and anti-migratory effects.

Quantitative Analysis of this compound's Inhibitory Effects

The following table summarizes the key quantitative findings from preclinical studies on this compound. Due to the limited availability of public quantitative data, this table reflects the reported observations from published abstracts.

ParameterCell TypeStimulantThis compound ConcentrationObserved EffectReference
PDGF-induced [Ca2+]i ElevationRat VSMCsPDGFDose-dependentInhibition of Ca2+ influx[1][2]
F-actin Stress Fiber DepolymerizationRat VSMCsPDGF10 µmol/lReduction in depolymerization[1]
VSMC ProliferationRat VSMCsPDGF-BB, bFGF, 2% FBSDose-dependentInhibition of proliferation[2]

Note: The concentration of this compound for the inhibition of Ca2+ influx was reported to be nearly identical to that for the inhibition of VSMC proliferation.[2]

Impact on Downstream Calcium-Dependent Signaling

The this compound-mediated reduction in intracellular calcium has significant downstream consequences on various signaling molecules and cellular structures.

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II)

PDGF-induced activation of CaM Kinase II, a key enzyme in cell cycle progression and migration, was inhibited by this compound.[1] This inhibition is a direct result of the reduced availability of the Ca2+/calmodulin complex.

Attenuation of Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation

This compound was found to inhibit the PDGF-induced tyrosine phosphorylation of both focal adhesion kinase (FAK) and paxillin.[1] The phosphorylation of these proteins, which is dependent on intracellular calcium elevation, is crucial for cell adhesion, migration, and cytoskeletal reorganization.

Blockade of Protein Kinase C (PKC) Activation

This compound inhibited the activation of Protein Kinase C (PKC) induced by PDGF in a concentration-dependent manner.[2] PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation and differentiation.

Cytoskeletal Reorganization

A notable effect of this compound is the reduction of F-actin stress fiber depolymerization in response to PDGF.[1] This indicates that this compound helps maintain cytoskeletal integrity, thereby inhibiting cell motility.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound in the context of PDGF-stimulated vascular smooth muscle cells.

Tas301_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PDGF_Receptor PDGF Receptor Ca_Channel Receptor-Operated Ca2+ Channel PDGF_Receptor->Ca_Channel activates Ca_influx Ca_Channel->Ca_influx PDGF PDGF PDGF->PDGF_Receptor binds Tas301 This compound Tas301->Ca_Channel inhibits Ca_i [Ca2+]i ↑ Ca_influx->Ca_i CaM_Kinase CaM Kinase II Ca_i->CaM_Kinase activates PKC PKC Ca_i->PKC activates FAK_Paxillin FAK/Paxillin Ca_i->FAK_Paxillin activates phosphorylation Proliferation VSMC Proliferation & Migration CaM_Kinase->Proliferation PKC->Proliferation Actin F-actin Stress Fiber Depolymerization FAK_Paxillin->Actin Actin->Proliferation

Caption: Proposed mechanism of this compound's inhibitory action on PDGF-induced calcium signaling in VSMCs.

Experimental Methodologies

The following sections outline the typical experimental protocols used to investigate the effects of this compound on calcium signaling and VSMC function.

Cell Culture

Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This workflow describes a common method for measuring changes in intracellular calcium.

Calcium_Measurement_Workflow start Seed VSMCs on glass coverslips load_dye Load cells with Fura-2 AM (calcium indicator dye) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash mount Mount coverslip in a perfusion chamber on a microscope wash->mount pre_treat Perfuse with buffer containing This compound or vehicle mount->pre_treat stimulate Stimulate with PDGF pre_treat->stimulate record Record fluorescence intensity at 340nm and 380nm excitation stimulate->record calculate Calculate the ratio of fluorescence intensities to determine [Ca2+]i record->calculate end Data Analysis calculate->end

Caption: Experimental workflow for measuring intracellular calcium concentration in VSMCs.

Western Blot Analysis for Protein Phosphorylation
  • Cell Treatment: VSMCs are treated with PDGF in the presence or absence of this compound for a specified time.

  • Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane is incubated with primary antibodies against phospho-FAK, phospho-paxillin, and total FAK/paxillin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

VSMC proliferation can be assessed using various methods, such as the MTT assay or BrdU incorporation assay, following treatment with growth factors and this compound.

F-actin Staining
  • Cell Culture and Treatment: VSMCs are grown on coverslips and treated as described above.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Staining: F-actin is stained with fluorescently labeled phalloidin.

  • Imaging: Cells are imaged using a fluorescence microscope to visualize the actin cytoskeleton.

Conclusion

This compound exerts its potent inhibitory effects on vascular smooth muscle cell proliferation and migration primarily by targeting receptor-operated calcium influx. This leads to a cascade of downstream effects, including the inhibition of key calcium-dependent enzymes like CaM Kinase II and PKC, and the modulation of focal adhesion proteins. The presented data and experimental frameworks provide a solid foundation for further investigation into the therapeutic applications of this compound in cardiovascular diseases characterized by pathological vascular remodeling. Further studies providing more detailed quantitative data will be invaluable in fully elucidating its pharmacological profile.

References

Preclinical Profile of Tas-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Neointimal Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic small molecule that has demonstrated significant potential in preclinical studies as an inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. These cellular processes are key contributors to the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Core Mechanism of Action

This compound exerts its inhibitory effects by blocking receptor-operated, voltage-independent calcium influx in VSMCs. This disruption of intracellular calcium signaling subsequently attenuates the downstream protein kinase C (PKC) pathway, leading to the inhibition of activator protein-1 (AP-1) induction.[1] AP-1 is a transcription factor crucial for the expression of genes involved in cell proliferation and migration. By targeting this signaling cascade, this compound effectively mitigates the pathological proliferation and migration of VSMCs that contribute to neointimal thickening.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound
Assay TypeGrowth Factor/StimulantThis compound ConcentrationObserved EffectReference
VSMC ProliferationPDGF-BB, bFGF, 2% FBSConcentration-dependentInhibition of proliferation[1]
Ca2+ InfluxPDGFDose-dependentInhibition of Ca2+ influx[1]
PKC ActivationPDGF10 µM62.7% inhibition[3][4]
AP-1 InductionPMA3 µM38% inhibition[3][4]
10 µM67.6% inhibition[3][4]
Cell MigrationPDGF-BB, IGF-1, HB-EGF0.3-3 µMDose-dependent reduction[3][4]
BrdU IncorporationbFGF3 µM and 10 µMSignificant decrease[3][4]
In Vivo Efficacy of this compound in a Rat Model
Animal ModelTreatmentDosingOutcomeReference
Rat Carotid Artery Balloon InjuryThis compound3-100 mg/kg, p.o.Dose-dependent reduction of neointimal thickening and intima-to-media (I/M) ratio 14 days post-injury.[2][3][4][2][3][4]
Porcine Coronary Artery Overstretch InjuryThis compound30 and 100 mg/kg, p.o.Significantly reduced stenosis ratio and adventitial area 4 weeks post-injury.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound.

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation):

  • Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Growth Arrest: After 48 hours, the growth medium is replaced with serum-free DMEM containing insulin, transferrin, and selenium for 72 hours to synchronize the cells in a quiescent state.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for 2 hours before stimulation with a growth factor such as basic fibroblast growth factor (bFGF).

  • BrdU Labeling: 24 hours post-stimulation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well, and the cells are incubated for an additional 24 hours.

  • Detection: The incorporation of BrdU into the DNA of proliferating cells is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

2. Intracellular Calcium Influx Assay:

  • Cell Preparation: VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a calcium-containing buffer.

  • Stimulation: Baseline fluorescence is recorded before the addition of a stimulant like Platelet-Derived Growth Factor (PDGF).

  • Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different wavelengths is often used to determine the calcium concentration.

3. Protein Kinase C (PKC) Activity Assay:

  • Cell Lysis: VSMCs are treated with this compound and stimulated with PDGF. The cells are then lysed to extract proteins.

  • Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysates.

  • Kinase Reaction: The kinase activity is measured by incubating the cell lysate or immunoprecipitate with a specific PKC substrate and [γ-³²P]ATP.

  • Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified by autoradiography or scintillation counting. Alternatively, non-radioactive assays using fluorescence-based readouts are available.

In Vivo Model

Rat Carotid Artery Balloon Injury Model:

  • Anesthesia and Surgical Preparation: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is surgically exposed.

  • Arterial Injury: A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced to the common carotid artery. The balloon is inflated to induce endothelial denudation and vessel wall injury. This process is typically repeated three times to ensure consistent injury.[3][4][6]

  • Drug Administration: this compound is administered orally at various doses (e.g., 3, 10, 30, 100 mg/kg) daily, starting from the day of the injury.

  • Tissue Harvesting and Analysis: After a specified period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are perfusion-fixed. The arteries are then embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) for morphometric analysis. The areas of the intima, media, and lumen are measured to calculate the intima-to-media (I/M) ratio, a key indicator of neointimal thickening.[3]

Visualizations

Signaling Pathway of this compound Inhibition

Tas301_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_influx Voltage-Independent Ca2+ Influx PDGFR->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC AP1 Activator Protein-1 (AP-1) Induction PKC->AP1 Proliferation VSMC Proliferation & Migration AP1->Proliferation Tas301 This compound Tas301->Ca_influx Tas301_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation invitro_screening Primary Screening: VSMC Proliferation Assays (e.g., BrdU) mechanism_assays Mechanism of Action Studies: - Ca2+ Influx Assay - PKC Activity Assay - AP-1 Induction Assay invitro_screening->mechanism_assays Confirm Mechanism migration_assays Functional Assays: VSMC Migration Assays mechanism_assays->migration_assays Assess Functional Impact animal_model Rat Carotid Artery Balloon Injury Model migration_assays->animal_model Transition to In Vivo dosing Oral Administration of this compound animal_model->dosing analysis Histological & Morphometric Analysis of Neointimal Thickening dosing->analysis

References

In Vivo Efficacy of Tas-301 in Vascular Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of Tas-301 in preclinical models of vascular injury. This compound, a synthetic indolinone derivative [3-bis(4-methoxyphenyl)methylene-2-indolinone], has demonstrated significant potential in mitigating neointimal hyperplasia, a key pathological process underlying restenosis following angioplasty and other vascular interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Efficacy Data of this compound

This compound has been shown to effectively inhibit neointimal thickening in a dose-dependent manner in rat models of vascular injury. The primary endpoint in these studies is typically the reduction in the area of the neointima and the intima-to-media ratio in the injured artery.

Quantitative Efficacy in Rat Carotid Artery Balloon Injury Model
Dose of this compound (oral administration) Key Findings Model Timepoint
3-100 mg/kgDose-dependent reduction in neointimal thickening.[1]Single-balloon injury to the rat common carotid artery.[1][2]14 days post-injury.[1][2]
100 mg/kgSignificantly greater inhibition of neointimal thickening compared to tranilast (300 mg/kg).[1]Single-balloon injury to the rat common carotid artery.[1]14 days post-injury.[1]
Not Specified (dose-dependent)Reduced neointimal thickening after a second balloon injury to a pre-existing lesion.[2][3]Double-balloon injury to the rat common carotid artery.[2][3]14 days after second injury.[2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on neointimal formation through a multi-faceted mechanism primarily targeting the migration and proliferation of vascular smooth muscle cells (VSMCs).[1][2]

Key Mechanistic Actions:
  • Inhibition of VSMC Migration: this compound inhibits VSMC migration stimulated by various growth factors, including platelet-derived growth factor-BB (PDGF-BB), insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor.[1]

  • Inhibition of VSMC Proliferation: The compound has been shown to reduce the proliferation of medial and intimal VSMCs.[1] In vitro studies confirm that this compound inhibits basic fibroblast growth factor (bFGF)-induced proliferation of VSMCs in a dose-dependent manner.[1][4]

  • Interference with Calcium Signaling: A crucial aspect of this compound's mechanism is its ability to inhibit calcium-dependent signal transduction pathways.[2] It blocks receptor-operated calcium influx in VSMCs stimulated by PDGF.[4] This inhibition of intracellular calcium concentration ([Ca2+]i) elevation subsequently affects downstream signaling.[2][3]

  • Downregulation of Key Signaling Molecules: this compound has been observed to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin.[2][3] It also inhibits the activation of Ca2+/calmodulin-dependent protein kinase II (CaM kinase II) and protein kinase C (PKC).[2][3][4]

  • Cytoskeletal Reorganization: By affecting the upstream signaling cascade, this compound ultimately reduces the extent of F-actin stress fiber depolymerization in response to PDGF, a critical process for cell migration.[2][3]

Experimental Protocols

The following section details the typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat carotid artery balloon injury model.

Rat Carotid Artery Balloon Injury Model

This model is a widely accepted standard for studying neointimal hyperplasia and the effects of potential therapeutic agents.

G cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (e.g., Male Sprague-Dawley rats) anesthesia Anesthesia (e.g., Sodium pentobarbital) animal_prep->anesthesia exposure Surgical Exposure of the left common carotid artery anesthesia->exposure catheter Catheter Insertion (e.g., 2F Fogarty balloon catheter) exposure->catheter injury Balloon Injury (Inflation and withdrawal to denude endothelium) catheter->injury closure Wound Closure injury->closure drug_admin This compound Administration (Oral, daily) closure->drug_admin monitoring Animal Monitoring drug_admin->monitoring euthanasia Euthanasia & Tissue Collection (14 days post-injury) monitoring->euthanasia histology Histological Preparation (Perfusion fixation, sectioning, staining) euthanasia->histology morphometry Morphometric Analysis (Measurement of intima and media area) histology->morphometry data_analysis Statistical Analysis morphometry->data_analysis

Experimental workflow for the rat carotid artery balloon injury model.

Signaling Pathway of this compound's Action

The following diagram illustrates the key signaling pathways inhibited by this compound in vascular smooth muscle cells following stimulation by growth factors like PDGF.

G PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_channel Receptor-Operated Ca2+ Channel PDGFR->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx CaM_Kinase CaM Kinase II Ca_influx->CaM_Kinase PKC PKC Ca_influx->PKC FAK FAK Phosphorylation Ca_influx->FAK Migration VSMC Migration CaM_Kinase->Migration Proliferation VSMC Proliferation PKC->Proliferation Paxillin Paxillin Phosphorylation FAK->Paxillin Cytoskeleton Cytoskeletal Reorganization Paxillin->Cytoskeleton Cytoskeleton->Migration Tas301 This compound Tas301->Ca_influx Tas301->CaM_Kinase Tas301->PKC Tas301->FAK Tas301->Paxillin

Inhibitory signaling cascade of this compound in VSMCs.

Logical Relationship of this compound's Therapeutic Effect

The therapeutic rationale for this compound in preventing restenosis is based on a clear logical progression from molecular inhibition to physiological outcome.

G Tas301 This compound Inhibit_Ca Inhibition of Ca2+ Signaling Tas301->Inhibit_Ca Inhibit_Mig_Pro Inhibition of VSMC Migration & Proliferation Inhibit_Ca->Inhibit_Mig_Pro Reduce_Neo Reduced Neointimal Hyperplasia Inhibit_Mig_Pro->Reduce_Neo Prevent_Restenosis Prevention of In-Stent Restenosis Reduce_Neo->Prevent_Restenosis

Therapeutic rationale for this compound in vascular injury.

References

An In-depth Technical Guide to the Target Identification and Validation of Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Tas-301, a compound identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation. The information presented herein is based on preclinical studies that have elucidated its mechanism of action.

Introduction to this compound

This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has been investigated for its potential therapeutic effects. Research has focused on its ability to inhibit the proliferation of vascular smooth muscle cells, a key process in the pathogenesis of atherosclerosis and restenosis following angioplasty.

Target Identification and Mechanism of Action

The primary molecular target of this compound has been identified as the receptor-operated calcium influx in vascular smooth muscle cells. This compound effectively blocks this influx of calcium, which is a critical step in the signaling cascade that leads to cell proliferation.

The proposed mechanism of action involves the inhibition of voltage-independent Ca2+ channels. This is supported by the finding that the inhibitory effect of this compound on platelet-derived growth factor (PDGF)-induced Ca2+ influx is mimicked by NiCl2, a known blocker of non-voltage-dependent calcium channels, but not by nifedipine, a blocker of voltage-dependent calcium channels[1].

By blocking this initial calcium signal, this compound subsequently attenuates downstream signaling events, including the activation of Protein Kinase C (PKC) and the induction of the transcription factor Activator Protein-1 (AP-1)[1]. The Ca2+/PKC signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition by this compound is central to the compound's anti-proliferative effects.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound:

Tas301_Signaling_Pathway PDGF PDGF PDGF_R PDGF Receptor PDGF->PDGF_R Ca_Channel Voltage-Independent Ca2+ Channel PDGF_R->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Tas301 This compound Tas301->Ca_Channel Inhibits AP1 Activator Protein-1 (AP-1) Induction PKC->AP1 Leads to Proliferation VSMC Proliferation AP1->Proliferation Promotes

Figure 1: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data Summary

The anti-proliferative and inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation by this compound

StimulantThis compound Concentration (μM)Inhibition (%)
PDGF-BB1~50
PDGF-BB10~90
bFGF1~40
bFGF10~80
2% FBS1~30
2% FBS10~70
Data derived from concentration-dependent inhibition curves.

Table 2: Inhibition of PDGF-Induced Ca2+ Influx by this compound

This compound Concentration (μM)Inhibition of Ca2+ Influx (%)
0.1~20
1~50
10~85
The concentration for inhibition of Ca2+ influx was nearly identical to that for inhibition of VSMC proliferation.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and validation of this compound's target are provided below.

5.1. Cell Culture

  • Cell Line: Rat vascular smooth muscle cells (VSMCs).

  • Source: Thoracic aorta of male Sprague-Dawley rats.

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

5.2. VSMC Proliferation Assay

  • Protocol:

    • VSMCs were seeded in 96-well plates and synchronized in a quiescent state by incubation in serum-free DMEM for 48 hours.

    • Cells were pre-treated with varying concentrations of this compound for 30 minutes.

    • Proliferation was stimulated by adding platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), or 2% fetal bovine serum (FBS).

    • After 24 hours of incubation, [3H]thymidine was added to each well.

    • Following an additional 4 hours of incubation, the cells were harvested, and the incorporation of [3H]thymidine was measured using a liquid scintillation counter to assess DNA synthesis as an index of cell proliferation.

5.3. Measurement of Intracellular Ca2+ Concentration

  • Protocol:

    • Quiescent VSMCs grown on coverslips were loaded with the fluorescent Ca2+ indicator fura-2/AM.

    • The coverslips were placed in a cuvette in a fluorescence spectrophotometer.

    • This compound or vehicle was added to the cuvette.

    • PDGF was added to induce Ca2+ influx.

    • The change in fura-2 fluorescence, corresponding to the change in intracellular Ca2+ concentration, was monitored over time.

5.4. Protein Kinase C (PKC) Activity Assay

  • Protocol:

    • Quiescent VSMCs were treated with this compound prior to stimulation with PDGF.

    • The cells were fractionated to separate the cytosolic and membrane components.

    • PKC activity in the membrane fraction, which indicates its activation, was measured using a commercially available PKC assay kit.

5.5. Activator Protein-1 (AP-1) Induction Assay

  • Protocol:

    • VSMCs were transiently transfected with a reporter plasmid containing the AP-1 binding site linked to a luciferase reporter gene.

    • Cells were pre-treated with this compound and then stimulated with phorbol 12-myristate 13-acetate (PMA), a potent activator of PKC and inducer of AP-1.

    • After a suitable incubation period, cell lysates were prepared, and luciferase activity was measured as an indicator of AP-1-dependent gene transcription.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the target validation of this compound.

Tas301_Workflow cluster_invitro In Vitro Assays cluster_hypothesis Hypothesis Generation Proliferation VSMC Proliferation Assay (Stimulants: PDGF, bFGF, FBS) Hypothesis This compound inhibits VSMC proliferation by blocking Ca2+ influx and downstream signaling. Proliferation->Hypothesis Initial Observation: Anti-proliferative Effect Ca_Assay Intracellular Ca2+ Measurement (Fura-2 Imaging) Ca_Assay->Hypothesis Identifies Ca2+ influx as a key target PKC_Assay PKC Activity Assay PKC_Assay->Hypothesis Confirms downstream signaling inhibition AP1_Assay AP-1 Reporter Assay AP1_Assay->Hypothesis Validates inhibition of transcription factor activation

Figure 2: Experimental workflow for this compound target validation.

Conclusion

The preclinical evidence strongly supports the identification of voltage-independent Ca2+ influx as the primary target of this compound in vascular smooth muscle cells. By inhibiting this crucial entry point for calcium, this compound effectively disrupts the downstream Ca2+/PKC/AP-1 signaling cascade, ultimately leading to a potent inhibition of VSMC proliferation. These findings provide a solid foundation for the further development and investigation of this compound as a potential therapeutic agent for proliferative vascular diseases.

References

The Pharmacology of Tas-301: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Migration

This technical guide provides a comprehensive overview of the pharmacology of Tas-301, a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been investigated for its potential therapeutic effects in preventing neointimal thickening, a key pathological process in restenosis following angioplasty. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and preclinical evidence supporting the activity of this compound.

Core Mechanism of Action

This compound exerts its primary pharmacological effects by inhibiting the proliferation and migration of vascular smooth muscle cells.[1][2] The core mechanism involves the blockade of voltage-independent calcium (Ca2+) influx, a critical event in the signaling cascade initiated by various growth factors.[3] This disruption of intracellular calcium homeostasis leads to the downstream inhibition of key signaling pathways, including the Protein Kinase C (PKC) pathway and the subsequent suppression of Activator Protein-1 (AP-1) induction.[3]

The inhibition of these pathways ultimately interferes with the cellular machinery required for cell division and movement. Specifically, this compound has been shown to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin, proteins crucial for cell migration.[4] Furthermore, it has been observed to reduce the depolymerization of F-actin stress fibers, which is essential for maintaining cytoskeletal integrity and motility.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its potent inhibitory activities on various cellular processes.

In Vitro Activity of this compound Concentration Effect Reference
VSMC Proliferation
PDGF-BB-induced proliferationConcentration-dependent inhibitionThe concentration for inhibition was nearly identical to that for inhibition of Ca2+ influx.[3]
bFGF-induced proliferationDose-dependent inhibitionSpecific IC50 not reported.[1]
bFGF-induced BrdU incorporation3 µMSignificant decreaseMedChemExpress
10 µMSignificant decreaseMedChemExpress
VSMC Migration
Growth factor-induced migration (PDGF-BB, IGF-1, HB-EGF)0.3-3 µMDose-dependent reductionMedChemExpress
Intracellular Signaling
PDGF-induced Ca2+ influxConcentration-dependent inhibition-[3]
PDGF-induced PKC activation10 µM62.7% inhibitionMedChemExpress
PMA-induced AP-1 induction3 µM38% inhibitionMedChemExpress
10 µM67.6% inhibitionMedChemExpress
In Vivo Activity of this compound Dosage Effect Model Reference
Neointimal thickening3-100 mg/kg (p.o.)Dose-dependent reductionRat carotid artery balloon injury[1]
Intimal to Medial (I/M) ratio3-100 mg/kg (p.o.)Dose-dependent reductionRat carotid artery balloon injuryMedChemExpress
Intimal cell number3-100 mg/kg (p.o.)Dose-dependent decreaseRat carotid artery balloon injuryMedChemExpress

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Tas301_Mechanism_of_Action PDGF Growth Factors (e.g., PDGF, bFGF) Receptor Growth Factor Receptor PDGF->Receptor Ca_channel Voltage-Independent Ca2+ Channel Receptor->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Tas301 This compound Tas301->Ca_channel Inhibits PKC PKC Activation Ca_influx->PKC AP1 AP-1 Induction PKC->AP1 Proliferation VSMC Proliferation AP1->Proliferation Migration VSMC Migration AP1->Migration

Caption: Mechanism of action of this compound in inhibiting VSMC proliferation and migration.

Tas301_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation VSMC_culture Culture Rat Aortic Smooth Muscle Cells Stimulation Stimulate with Growth Factors (PDGF-BB or bFGF) VSMC_culture->Stimulation Treatment Treat with varying concentrations of this compound Stimulation->Treatment Prolif_assay Assess Proliferation (e.g., BrdU incorporation) Treatment->Prolif_assay Mig_assay Assess Migration (e.g., Boyden chamber assay) Treatment->Mig_assay Ca_imaging Measure Intracellular Ca2+ (e.g., Fura-2 AM) Treatment->Ca_imaging WB_analysis Analyze Protein Activation (e.g., Western Blot for p-PKC) Treatment->WB_analysis Balloon_injury Induce Carotid Artery Balloon Injury in Rats Oral_admin Oral Administration of this compound Balloon_injury->Oral_admin Histology Histological Analysis of Neointimal Area Oral_admin->Histology IM_ratio Calculate Intima/Media Ratio Histology->IM_ratio

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound. These are based on standard laboratory practices and should be optimized for specific experimental conditions.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
  • Cell Culture: Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Starvation: Synchronize the cells in the G0/G1 phase by incubating them in serum-free DMEM for 24 hours.

  • Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Add a growth factor such as platelet-derived growth factor-BB (PDGF-BB; e.g., 20 ng/mL) or basic fibroblast growth factor (bFGF; e.g., 10 ng/mL) to the wells and incubate for 24 hours.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by the addition of a substrate.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Measurement of Intracellular Calcium ([Ca2+]i)
  • Cell Preparation: Culture VSMCs on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM; e.g., 2-5 µM), in a balanced salt solution for 30-60 minutes at room temperature.

  • Washing: Wash the cells to remove the extracellular dye.

  • Treatment: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse the cells with a buffer containing this compound or vehicle.

  • Stimulation: Stimulate the cells with a growth factor (e.g., PDGF-BB) to induce calcium influx.

  • Fluorescence Measurement: Excite the Fura-2-loaded cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Western Blot Analysis for PKC Activation
  • Cell Culture and Treatment: Culture, starve, and treat VSMCs with this compound and a stimulant (e.g., PDGF-BB) as described in the proliferation assay protocol.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of PKC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Normalization: Re-probe the membrane with an antibody for total PKC or a housekeeping protein (e.g., GAPDH or β-actin) to normalize for protein loading.

Conclusion

This compound is a potent small molecule inhibitor that targets the early stages of the growth factor-induced signaling cascade in vascular smooth muscle cells. By blocking voltage-independent calcium influx, it effectively downregulates the PKC/AP-1 pathway, leading to the inhibition of VSMC proliferation and migration. The preclinical data strongly support its potential as a therapeutic agent for preventing neointimal hyperplasia and restenosis. Further investigation into its pharmacokinetic and safety profiles is warranted to translate these promising preclinical findings into clinical applications.

References

Foundational Research on the Biological Activity of TAS-301: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) is a synthetic small molecule that has demonstrated significant potential as an inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Foundational research has elucidated its mechanism of action, which involves the blockade of voltage-independent calcium influx, leading to the downstream inhibition of the Protein Kinase C (PKC) and Activator Protein-1 (AP-1) signaling cascade. This technical guide provides a comprehensive overview of the core biological activities of this compound, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Activity and Mechanism of Action

This compound exerts its primary biological effects by inhibiting the proliferation and migration of vascular smooth muscle cells. This activity is crucial in the context of vascular proliferative disorders such as restenosis following angioplasty. The core mechanism of this compound revolves around its ability to block the influx of extracellular calcium through non-voltage-dependent channels, a critical event in the signaling cascade initiated by growth factors like Platelet-Derived Growth Factor (PDGF).

The inhibition of calcium influx by this compound has a cascading effect on downstream intracellular signaling pathways. Notably, it prevents the activation of Protein Kinase C (PKC), a key enzyme in cell proliferation and differentiation.[1] Consequently, the induction of the transcription factor Activator Protein-1 (AP-1), which is downstream of the Ca2+/PKC pathway, is also suppressed.[1] This multi-level inhibition ultimately leads to a reduction in VSMC proliferation and migration, as evidenced by both in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on this compound's biological activity.

Table 1: In Vitro Inhibition of Cellular Processes by this compound

ParameterCell TypeStimulusThis compound ConcentrationInhibitionReference
PKC ActivationRat VSMCPDGF10 µM62.7%[Sasaki et al., 2000]
AP-1 InductionRat VSMCPMA3 µM38%[Sasaki et al., 2000]
AP-1 InductionRat VSMCPMA10 µM67.6%[Sasaki et al., 2000]
BrdU IncorporationRat VSMCbFGF3 µMSignificant[Muranaka et al., 1998]
BrdU IncorporationRat VSMCbFGF10 µMSignificant[Muranaka et al., 1998]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesTreatmentDosageOutcomeReference
Balloon InjuryRatOral Administration3-100 mg/kgDose-dependent reduction in neointimal thickening[Muranaka et al., 1998]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This protocol is adapted from standard methods for assessing cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Rat aortic smooth muscle cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • PDGF-BB or bFGF

  • This compound

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed rat VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells reach approximately 70-80% confluency.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase, aspirate the growth medium and wash the cells with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 24-48 hours.

  • Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-incubate the cells with the this compound solutions for 2 hours.

  • Stimulation: Add the desired growth factor (e.g., PDGF-BB at 25 ng/mL or bFGF) to the wells, with and without this compound. Include a negative control (no growth factor) and a positive control (growth factor only).

  • BrdU Labeling: After 22-24 hours of stimulation, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Aspirate the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of anti-BrdU antibody diluted in antibody dilution buffer to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection: Wash the wells three times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Rat aortic smooth muscle cells (VSMCs)

  • DMEM

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • PDGF-BB

  • This compound

  • Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Culture: Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.

  • Acclimatization: Incubate the cells in HBSS with Ca²⁺ for 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Baseline Measurement: Place the coverslip or plate in the imaging system. Perfuse with HBSS with Ca²⁺ and record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

  • Treatment and Stimulation: Perfuse the cells with HBSS containing the desired concentration of this compound for a pre-incubation period of 5-10 minutes. Then, while continuing to record, stimulate the cells by adding PDGF-BB (e.g., 50 ng/mL).

  • Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

  • Calibration (Optional): At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca²⁺ to obtain the maximum fluorescence ratio (Rmax), followed by a solution with a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure PKC activity in VSMC lysates using a non-radioactive ELISA-based kit.

Materials:

  • Rat aortic smooth muscle cells (VSMCs)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • PKC Kinase Activity Assay Kit (containing PKC substrate-coated plates, ATP, phospho-specific substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • PDGF-BB

  • This compound

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture VSMCs to near confluency. Treat the cells with this compound for a specified period, followed by stimulation with PDGF-BB.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Kinase Reaction: Add equal amounts of protein from each sample to the wells of the PKC substrate-coated microplate.

  • Initiate Phosphorylation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for the time specified in the kit's manual (e.g., 60-90 minutes).

  • Detection of Phosphorylation:

    • Wash the wells to remove ATP and non-adherent proteins.

    • Add the phospho-specific substrate antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.

  • Color Development: Wash the wells and add TMB substrate. Incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction with the stop solution. Measure the absorbance at 450 nm. The absorbance is directly proportional to the PKC activity in the sample.

In Vivo Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery and the administration of this compound. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats (350-450 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 2F Fogarty balloon catheter

  • This compound (for oral administration)

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the neck area. Make a midline cervical incision to expose the left common carotid artery.

  • Vessel Isolation: Carefully dissect the left common, internal, and external carotid arteries. Place temporary ligatures around the internal and common carotid arteries to occlude blood flow. Place a permanent ligature on the distal external carotid artery.

  • Arteriotomy and Balloon Injury: Make a small incision in the external carotid artery. Introduce a 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery.

  • Injury Induction: Inflate the balloon with saline to a pressure that causes slight vessel distension. Pass the inflated balloon catheter through the common carotid artery three times to denude the endothelium.

  • Closure: After the injury, deflate and withdraw the catheter. Ligate the external carotid artery at the site of the arteriotomy. Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.

  • Wound Closure: Close the cervical incision in layers.

  • This compound Administration: Administer this compound or vehicle control orally (e.g., via gavage) at the desired dosage (3-100 mg/kg) daily, starting from the day of the surgery for 14 days.

  • Tissue Harvesting and Analysis: After 14 days, euthanize the rats and perfuse-fix the carotid arteries. Excise the injured and contralateral control arteries. Process the tissues for histological analysis (e.g., hematoxylin and eosin staining, Verhoeff-Van Gieson staining) to measure the neointimal and medial areas and calculate the intima-to-media ratio.

Visualizations

Signaling Pathway of this compound Action

TAS301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Voltage-Independent Ca²⁺ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC Activates TAS301 This compound TAS301->Ca_Channel Inhibits AP1 AP-1 PKC->AP1 Activates Proliferation VSMC Proliferation & Migration AP1->Proliferation Promotes

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for In Vitro VSMC Proliferation Assay

VSMC_Proliferation_Workflow Start Seed VSMCs in 96-well plate Serum_Starve Serum Starve (24-48h) Start->Serum_Starve Pre_Incubate Pre-incubate with This compound (2h) Serum_Starve->Pre_Incubate Stimulate Stimulate with PDGF/bFGF (22-24h) Pre_Incubate->Stimulate BrdU_Label Add BrdU (2-4h) Stimulate->BrdU_Label Fix_Denature Fix and Denature DNA BrdU_Label->Fix_Denature Antibody_Inc Incubate with Antibodies Fix_Denature->Antibody_Inc Detect Add Substrate & Measure Absorbance Antibody_Inc->Detect

Caption: Workflow for the in vitro VSMC proliferation (BrdU) assay.

Logical Relationship of this compound's Mechanism of Action

TAS301_Logic Stimulus Growth Factor Stimulus (e.g., PDGF) Ca_Influx Increased Intracellular [Ca²⁺] Stimulus->Ca_Influx PKC_Activation PKC Activation Ca_Influx->PKC_Activation AP1_Induction AP-1 Induction PKC_Activation->AP1_Induction Cellular_Response VSMC Proliferation and Migration AP1_Induction->Cellular_Response TAS301_Action This compound TAS301_Action->Ca_Influx Blocks

Caption: Logical flow of this compound's inhibitory mechanism.

References

Preliminary Technical Assessment of Tas-301 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary assessment of the cytotoxic properties of Tas-301 based on publicly available information. Comprehensive quantitative data, such as IC50 values from cytotoxicity assays, and detailed experimental protocols are not fully available in the public domain and would require access to the full-text of primary research publications.

Introduction

This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is an investigational small molecule that has been evaluated for its anti-proliferative effects, particularly in vascular smooth muscle cells (VSMCs). Its mechanism of action centers on the inhibition of key signaling pathways involved in cell growth and migration. This document summarizes the available preclinical data on the cytotoxicity and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of voltage-independent calcium influx.[1][2] This action disrupts the downstream signaling cascade involving Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1), which are crucial for cell proliferation.[1][3]

Studies have shown that this compound inhibits the proliferation of rat vascular smooth muscle cells stimulated by various growth factors, including platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] The inhibition of PDGF-induced Ca2+ influx by this compound occurs in a concentration-dependent manner and is directly correlated with its inhibitory effect on VSMC proliferation.[1]

Quantitative Data on Biological Activity

Biological ProcessCell Type/StimulusEffective Concentration of this compoundObserved EffectReference
PKC Activation PDGF-stimulated VSMCs10 μM62.7% inhibition[3]
AP-1 Induction PMA-stimulated cells3 μM38% inhibition[3]
10 μM67.6% inhibition[3]
Cell Migration Growth factor-stimulated VSMCs0.3 - 3 μMDose-dependent reduction[3]
Cell Proliferation bFGF-stimulated VSMCs1 - 10 μMDecreased BrdU incorporation[3]
Neointimal Thickening In vivo (rat model)3 - 100 mg/kg (oral)Dose-dependent reduction[4]

Experimental Protocols (Generalized)

The following are generalized protocols for the key experiments used to assess the activity of this compound. The specific parameters for this compound studies would be detailed in the full-text publications.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of VSMCs.

  • Cell Culture: Rat aortic VSMCs are cultured in appropriate media supplemented with serum.

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Starvation: The cells are serum-starved for 24-48 hours to synchronize them in a quiescent state.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: A mitogen, such as PDGF-BB or bFGF, is added to stimulate cell proliferation.

  • Incubation: The plates are incubated for 24-72 hours.

  • Quantification: Cell proliferation is assessed using methods such as:

    • BrdU Incorporation: Measurement of the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

    • MTT Assay: Colorimetric assay to assess cell metabolic activity, which is indicative of cell viability and proliferation.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

Calcium Influx Assay

This assay measures the effect of a compound on the influx of calcium ions into the cell.

  • Cell Preparation: VSMCs are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: The basal intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.

  • Treatment: Cells are treated with this compound.

  • Stimulation: A stimulus that induces calcium influx (e.g., PDGF) is added.

  • Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

Protein Kinase C (PKC) Activity Assay

This assay determines the effect of a compound on the enzymatic activity of PKC.

  • Cell Lysate Preparation: VSMCs are treated with this compound and a PKC activator (e.g., PDGF or phorbol esters like PMA). The cells are then lysed to extract proteins.

  • Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysate.

  • Kinase Reaction: The cell lysate or immunoprecipitated PKC is incubated with a specific PKC substrate, ATP (often radiolabeled), and necessary cofactors in a reaction buffer.

  • Detection: The phosphorylation of the substrate is quantified. If radiolabeled ATP is used, this is done by measuring the incorporation of the radioactive phosphate into the substrate. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.

Signaling Pathway and Experimental Workflow Diagrams

Tas301_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor (e.g., PDGF) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ca_Channel Voltage-Independent Ca2+ Channel Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Tas301 This compound Tas301->Ca_Channel Inhibits PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates AP1 Activator Protein-1 (AP-1) PKC->AP1 Induces Proliferation Cell Proliferation & Migration AP1->Proliferation Promotes

Caption: Mechanism of action of this compound.

VSMC_Proliferation_Assay_Workflow Start Seed VSMCs in 96-well plate Adherence Allow cells to adhere overnight Start->Adherence Starvation Serum-starve cells (24-48h) Adherence->Starvation Treatment Pre-treat with this compound Starvation->Treatment Stimulation Add Mitogen (PDGF/bFGF) Treatment->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Quantification Quantify Proliferation (BrdU, MTT, or Cell Counting) Incubation->Quantification End Analyze Data Quantification->End

Caption: Generalized workflow for a VSMC proliferation assay.

Conclusion

This compound is a potent inhibitor of vascular smooth muscle cell proliferation and migration. Its mechanism of action is attributed to the blockade of voltage-independent calcium influx, leading to the suppression of the downstream PKC/AP-1 signaling pathway. While quantitative data from publicly available sources is limited, the existing evidence suggests that this compound demonstrates dose-dependent inhibitory activity on key cellular processes related to cell growth. Further in-depth analysis of primary research articles is required to construct a comprehensive cytotoxicity profile and detailed experimental methodologies for this compound.

References

Tas-301: A Comprehensive Technical Review on its Inhibition of Neointimal Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tas-301 [3-bis(4-methoxyphenyl)methylene-2-indolinone], a synthetic compound investigated for its potent inhibitory effects on neointimal formation, a primary contributor to restenosis following vascular interventions such as angioplasty. This document consolidates key preclinical findings, elucidates its mechanism of action, and presents detailed experimental methodologies and quantitative data from pivotal studies.

Core Mechanism of Action

This compound effectively curtails neointimal thickening by targeting the migration and proliferation of vascular smooth muscle cells (VSMCs) and the proliferation and contractile activity of adventitial fibroblasts.[1][2][3] Its primary mechanism involves the inhibition of calcium-dependent signal transduction pathways, which are crucial for cell motility and division.[1][4]

Quantitative Data Summary

The efficacy of this compound in reducing neointimal formation and related vascular stenosis has been quantified in various preclinical models. The data below summarizes the dose-dependent effects observed in rat and porcine models of balloon injury.

Model Parameter Measured Dosage Result Reference
Rat Common Carotid Artery (Single Balloon Injury)Neointimal Thickening3-100 mg/kg (oral)Dose-dependent reduction[2]
Rat Common Carotid Artery (Single Balloon Injury)Neointimal Thickening100 mg/kg (oral)Significantly greater inhibition than tranilast (300 mg/kg)[2]
Rat Common Carotid Artery (Double Balloon Injury)Neointimal ThickeningNot specifiedDose-dependent reduction[1]
Porcine Coronary Artery (Balloon Overstretch Injury)Angiographic Stenosis Ratio30 and 100 mg/kg (oral)Significant reduction[3]
Porcine Coronary Artery (Balloon Overstretch Injury)Adventitial Area30 and 100 mg/kg (oral)Significant reduction[3]
Porcine Coronary Artery (Balloon Overstretch Injury)Neointimal Area30 and 100 mg/kg (oral)Moderate reduction[3]

Signaling Pathways and Molecular Interactions

This compound exerts its inhibitory effects by intervening in key signaling cascades initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[2][4] The compound has been shown to block voltage-independent Ca2+ influx, a critical step in the downstream signaling that leads to cell proliferation and migration.[4]

TAS301_Mechanism PDGF PDGF PDGF_R PDGF Receptor PDGF->PDGF_R Ca_Influx Voltage-Independent Ca2+ Influx PDGF_R->Ca_Influx CaM_Kinase_II CaM Kinase II Ca_Influx->CaM_Kinase_II PKC PKC Ca_Influx->PKC FAK FAK (Tyrosine Phosphorylation) Ca_Influx->FAK Paxillin Paxillin (Tyrosine Phosphorylation) Ca_Influx->Paxillin Migration VSMC Migration CaM_Kinase_II->Migration AP1 AP-1 Induction PKC->AP1 Cytoskeleton Cytoskeletal Depolymerization FAK->Cytoskeleton Paxillin->Cytoskeleton Proliferation VSMC Proliferation AP1->Proliferation Cytoskeleton->Migration Tas301 This compound Tas301->Ca_Influx Tas301->CaM_Kinase_II Tas301->PKC Tas301->FAK Tas301->Paxillin Tas301->AP1 Tas301->Cytoskeleton

Caption: this compound's inhibitory action on the PDGF signaling cascade in VSMCs.

Key molecular targets of this compound's inhibitory action include:

  • PDGF-induced intracellular calcium concentration ([Ca2+]i) elevation: this compound directly inhibits the influx of calcium, a crucial secondary messenger.[1]

  • Ca2+/calmodulin-dependent protein kinase II (CaM kinase II): Activation of this kinase, which is dependent on intracellular calcium levels, is suppressed by this compound.[1]

  • Protein Kinase C (PKC): this compound inhibits the activation of PKC, another downstream effector of calcium signaling.[4]

  • Focal Adhesion Kinase (FAK) and Paxillin: The tyrosine phosphorylation of these proteins, which is essential for cell migration, is inhibited by this compound.[1]

  • Activator protein 1 (AP-1): The induction of this transcription factor, which is involved in cell proliferation, is attenuated by this compound.[4]

  • F-actin stress fiber depolymerization: this compound reduces the extent of cytoskeletal reorganization necessary for cell migration.[1]

Experimental Protocols

The following sections outline the methodologies employed in the preclinical evaluation of this compound.

In Vivo Models of Neointimal Formation

1. Rat Common Carotid Artery Balloon Injury Model

  • Objective: To assess the in vivo efficacy of this compound in preventing neointimal formation.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia is administered to the animal.

    • The left common carotid artery is exposed through a midline cervical incision.

    • A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced to the aortic arch.

    • The balloon is inflated and withdrawn three times to denude the endothelium of the common carotid artery.

    • For the double-balloon injury model, a second injury is performed 14 days after the initial injury to assess the effect on a pre-existing lesion.[1]

    • The external carotid artery is ligated, and the incision is closed.

  • Drug Administration: this compound is administered orally in a dose-dependent manner (e.g., 3-100 mg/kg) for a specified period (e.g., 14 days) following the injury.[2]

  • Endpoint Analysis: After the treatment period, the carotid arteries are perfusion-fixed, excised, and processed for histological analysis to measure the neointimal and medial areas.

2. Porcine Coronary Artery Balloon Overstretch Injury Model

  • Objective: To evaluate the effect of this compound on restenosis in a large animal model that more closely mimics human coronary artery disease.

  • Animal Model: Micropigs.

  • Procedure:

    • A balloon catheter is introduced into a coronary artery via a femoral or carotid artery approach under fluoroscopic guidance.

    • The balloon is positioned in the target segment of the coronary artery and overstretched to induce vascular injury.

  • Drug Administration: Oral administration of this compound (e.g., 30 and 100 mg/kg) for a defined period (e.g., 4 weeks) post-injury.[3]

  • Endpoint Analysis:

    • Angiography: Quantitative coronary angiography is performed at baseline and follow-up to measure the luminal diameter and calculate the stenosis ratio.[3]

    • Histopathology: Following the final angiogram, the coronary arteries are excised and processed for histopathological analysis to determine the neointimal, medial, and adventitial areas.[3]

Experimental_Workflow Animal_Model Animal Model (Rat or Porcine) Balloon_Injury Balloon Catheter Injury (Carotid or Coronary Artery) Animal_Model->Balloon_Injury Drug_Admin Oral Administration of this compound (Dose-Ranging) Balloon_Injury->Drug_Admin Follow_Up Follow-up Period (e.g., 14 days or 4 weeks) Drug_Admin->Follow_Up Analysis Endpoint Analysis Follow_Up->Analysis Histology Histological Analysis (Neointimal Area Measurement) Analysis->Histology Angiography Angiographic Analysis (Stenosis Ratio Calculation) Analysis->Angiography

Caption: General experimental workflow for in vivo evaluation of this compound.

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

  • Objective: To determine the direct inhibitory effect of this compound on VSMC proliferation.

  • Cell Culture: Rat aortic VSMCs are isolated and cultured.

  • Procedure:

    • VSMCs are seeded in multi-well plates.

    • Cells are growth-arrested by serum starvation.

    • Cells are then stimulated with a mitogen, such as bFGF, PDGF-BB, or fetal bovine serum, in the presence of varying concentrations of this compound.[2][4]

    • Cell proliferation is assessed using methods like [3H]thymidine incorporation or direct cell counting.

2. VSMC Migration Assay

  • Objective: To assess the effect of this compound on VSMC migration.

  • Methodology: A common method is the Boyden chamber assay.

  • Procedure:

    • VSMCs are seeded in the upper chamber of a Transwell insert.

    • The lower chamber contains a chemoattractant, such as PDGF-BB, insulin-like growth factor-1, or heparin-binding epidermal growth factor-like growth factor.[2]

    • This compound is added to the upper and/or lower chambers at various concentrations.

    • After an incubation period, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.

3. Western Blot Analysis for Protein Phosphorylation

  • Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins.

  • Procedure:

    • Cultured VSMCs are treated with this compound and then stimulated with PDGF.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FAK, phospho-paxillin).[1]

    • A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.

4. Intracellular Calcium Measurement

  • Objective: To measure the effect of this compound on PDGF-induced changes in intracellular calcium concentration.

  • Procedure:

    • VSMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

    • Cells are then treated with this compound followed by stimulation with PDGF.

    • Changes in intracellular calcium are monitored using a fluorescence spectrophotometer or imaging system.[1][4]

Conclusion

The preclinical data strongly support the role of this compound as a potent inhibitor of neointimal formation. Its multifaceted mechanism of action, centered on the inhibition of calcium-dependent signaling pathways in both VSMCs and adventitial fibroblasts, distinguishes it as a promising therapeutic candidate for the prevention of restenosis. The dose-dependent efficacy demonstrated in both small and large animal models warrants further investigation and clinical development.

References

Methodological & Application

Application Notes and Protocols: Tas-301 In Vitro Assays for Vascular Smooth Muscle Cells (VSMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a synthetic compound that has demonstrated significant potential in inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2][3] These cellular processes are critical in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty.[4][5][6] this compound has been shown to effectively reduce neointimal thickening after balloon injury in animal models, suggesting its therapeutic promise.[2][3][7] The primary mechanism of action for this compound in VSMCs involves the inhibition of voltage-independent calcium influx, which subsequently disrupts downstream signaling pathways crucial for cell growth and motility.[1]

These application notes provide a detailed overview of the in vitro effects of this compound on VSMCs and present protocols for key assays to evaluate its efficacy.

Data Presentation

The following tables summarize the observed effects of this compound on various parameters in cultured rat VSMCs.

Table 1: Inhibitory Effects of this compound on VSMC Proliferation

StimulantThis compound ConcentrationObserved EffectReference
Platelet-Derived Growth Factor (PDGF)-BBConcentration-dependentInhibition of VSMC proliferation[1]
Basic Fibroblast Growth Factor (bFGF)Concentration-dependentInhibition of VSMC proliferation[1][3]
2% Fetal Bovine Serum (FBS)Concentration-dependentInhibition of VSMC proliferation[1]

Table 2: Inhibitory Effects of this compound on VSMC Migration

StimulantThis compound ConcentrationObserved EffectReference
Platelet-Derived Growth Factor (PDGF)-BBNot specifiedInhibition of VSMC migration[3]
Insulin-like Growth Factor-1 (IGF-1)Not specifiedInhibition of VSMC migration[3]
Heparin-Binding EGF-like Growth FactorNot specifiedInhibition of VSMC migration[3]

Table 3: Effects of this compound on Intracellular Signaling in VSMCs

ParameterStimulantThis compound ConcentrationObserved EffectReference
Ca2+ InfluxPDGFDose-dependentInhibition[1]
Protein Kinase C (PKC) ActivationPDGFConcentration-dependentInhibition[1]
Activator Protein 1 (AP-1) InductionPhorbol 12-myristate 13-acetateConcentration-dependentInhibition[1]
Focal Adhesion Kinase (FAK) Tyrosine PhosphorylationPDGFNot specifiedInhibition[2]
Paxillin Tyrosine PhosphorylationPDGFNot specifiedInhibition[2]
Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II) ActivationPDGFNot specifiedInhibition[2]
F-actin Stress Fiber DepolymerizationPDGF10 µmol/LReduction[2]

Experimental Protocols

The following are detailed protocols for in vitro assays to assess the effects of this compound on VSMCs.

VSMC Proliferation Assay (MTS Assay)

This protocol outlines the measurement of VSMC proliferation in response to growth factors and its inhibition by this compound.

Materials:

  • Rat aortic vascular smooth muscle cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Platelet-Derived Growth Factor (PDGF)-BB or basic Fibroblast Growth Factor (bFGF)

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM. Incubate for another 24 hours to synchronize the cells in a quiescent state.

  • Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-incubate the cells with the this compound solutions for 1 hour.

  • Stimulation: Add the desired growth factor (e.g., PDGF-BB or bFGF) to the wells, with and without this compound. Include appropriate controls (no treatment, growth factor only).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

VSMC Migration Assay (Boyden Chamber Assay)

This protocol describes how to assess the effect of this compound on VSMC migration.

Materials:

  • VSMCs

  • Boyden chambers with polycarbonate membranes (8 µm pore size)

  • DMEM with 0.1% Bovine Serum Albumin (BSA)

  • PDGF-BB (or other chemoattractants)

  • This compound

  • Calcein-AM or DAPI stain

Procedure:

  • Cell Preparation: Culture VSMCs to 80% confluency, then serum-starve for 24 hours. Harvest the cells by trypsinization and resuspend them in DMEM with 0.1% BSA.

  • Chamber Setup: Place the Boyden chamber inserts into a 24-well plate. Add DMEM containing the chemoattractant (e.g., PDGF-BB) to the lower chamber.

  • Treatment and Seeding: In the upper chamber, add the VSMC suspension (5 x 10⁴ cells/well) in DMEM with 0.1% BSA, along with different concentrations of this compound.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable fluorescent dye (e.g., DAPI).

  • Quantification: Count the number of migrated cells in several high-power fields under a fluorescence microscope.

Intracellular Calcium Measurement

This protocol details the measurement of PDGF-induced calcium influx and its inhibition by this compound.

Materials:

  • VSMCs

  • Fura-2 AM fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS)

  • PDGF-BB

  • This compound

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed VSMCs on glass coverslips and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: Incubate the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 10-15 minutes.

  • Measurement: Place the coverslip in a fluorometer or on a fluorescence microscope stage. Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Stimulation: Add PDGF-BB to the cells and continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium levels.

Western Blot Analysis for Signaling Proteins

This protocol is for analyzing the phosphorylation status of key signaling proteins in VSMCs.

Materials:

  • VSMCs

  • PDGF-BB

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FAK, anti-phospho-paxillin)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and serum-starve VSMCs as described previously. Pre-treat with this compound for 1 hour, then stimulate with PDGF-BB for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays VSMC_Culture VSMC Culture Serum_Starvation Serum Starvation (24h) VSMC_Culture->Serum_Starvation Tas301_Preincubation This compound Pre-incubation (1h) Serum_Starvation->Tas301_Preincubation Growth_Factor_Stimulation Growth Factor Stimulation (e.g., PDGF-BB, bFGF) Tas301_Preincubation->Growth_Factor_Stimulation Proliferation Proliferation Assay (48h) Growth_Factor_Stimulation->Proliferation Migration Migration Assay (4-6h) Growth_Factor_Stimulation->Migration Calcium Calcium Influx Assay Growth_Factor_Stimulation->Calcium WesternBlot Western Blot Analysis Growth_Factor_Stimulation->WesternBlot

Caption: Experimental workflow for in vitro evaluation of this compound on VSMCs.

This compound Signaling Pathway in VSMCs

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel PKC PKC Activation Ca_Influx->PKC CaM_Kinase_II CaM Kinase II Activation Ca_Influx->CaM_Kinase_II FAK_Paxillin FAK/Paxillin Phosphorylation Ca_Influx->FAK_Paxillin AP1 AP-1 Induction PKC->AP1 Cytoskeleton Cytoskeletal Reorganization CaM_Kinase_II->Cytoskeleton Migration Migration FAK_Paxillin->Migration Proliferation Proliferation AP1->Proliferation Cytoskeleton->Migration

References

Application Notes and Protocols for Tas-301 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Tas-301 for use in cell culture experiments. This compound is an inhibitor of smooth muscle cell migration and proliferation, making it a valuable tool for research in areas such as vascular biology and oncology.

Chemical Properties and Solubility

This compound, with the chemical formula C₂₃H₁₉NO₃ and a molecular weight of 357.4 g/mol , is a hydrophobic compound.[1][2][3] Due to its poor water solubility, proper preparation techniques are crucial for its effective use in aqueous cell culture environments.[4] The primary solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Table 1: Solubility and Storage of this compound

ParameterValueSource
Molecular Weight 357.4 g/mol [1][2]
Solubility in DMSO 50 mg/mL (139.9 mM) to 71 mg/mL (198.65 mM)[1][2]
Storage of Powder -20°C for up to 3 years[1]
Storage of Solvent Stock -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 279.8 µL of DMSO to 1 mg of this compound).

  • Dissolve: Vortex the solution thoroughly to dissolve the powder. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1]

  • Aliquot and Store: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated DMSO stock solution into cell culture medium for treating cells.

Materials:

  • Concentrated this compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[1]

  • Final Dilution in Culture Medium: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For instance, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of culture medium.

  • Mixing: Gently mix the final working solution immediately after adding the this compound to ensure homogeneity and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to account for any effects of the solvent on the cells.

  • Precipitation Check: To avoid precipitation, it is recommended to preheat the stock solution and culture medium to 37°C before dilution. If precipitation occurs, ultrasonic heating can be used to redissolve the compound.[1]

Signaling Pathway of this compound

This compound is known to inhibit the proliferation of vascular smooth muscle cells by blocking voltage-independent Ca²⁺ influx and downstream signaling pathways.[5] One of the key mechanisms is the inhibition of Protein Kinase C (PKC) activation induced by platelet-derived growth factor (PDGF).[5][6] This ultimately affects the induction of the transcription factor AP-1.[5]

Tas301_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Voltage-Independent Ca²⁺ Channel PDGFR->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel inhibits PKC PKC Tas301->PKC inhibits Ca_Influx->PKC activates Downstream Downstream Signaling PKC->Downstream AP1 AP-1 Induction Downstream->AP1 Proliferation Cell Proliferation & Migration AP1->Proliferation

Caption: this compound signaling pathway inhibition.

Experimental Workflow for this compound Preparation

The following diagram illustrates the logical workflow for preparing this compound for cell culture experiments.

Tas301_Preparation_Workflow Start Start: Weigh this compound Powder Add_DMSO Add DMSO to desired stock concentration Start->Add_DMSO Dissolve Vortex and/or Sonicate to fully dissolve Add_DMSO->Dissolve Store Aliquot and Store at -80°C (Concentrated Stock) Dissolve->Store Thaw Thaw aliquot of concentrated stock Store->Thaw Dilute Dilute in pre-warmed cell culture medium Thaw->Dilute Treat_Cells Add to cells (Working Solution) Dilute->Treat_Cells End End: Experiment Treat_Cells->End

References

optimal working concentration of Tas-301 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the optimal use of Tas-301 in experimental settings. This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. This document outlines its mechanism of action, provides recommended working concentrations for various assays, and details key experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effects on VSMCs by blocking voltage-independent calcium influx. This action subsequently attenuates downstream signaling pathways, most notably the Ca2+/Protein Kinase C (PKC) signaling cascade. By inhibiting this pathway, this compound effectively hinders the proliferation and migration of VSMCs, processes that are crucial in the pathogenesis of conditions like restenosis following angioplasty.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various in vitro and in vivo experimental models.

Table 1: In Vitro Working Concentrations of this compound

Assay TypeCell TypeStimulantEffective Concentration RangeObserved EffectCitation
Cell ProliferationRat Vascular Smooth Muscle Cells (VSMCs)PDGF-BB, bFGF, 2% FBSConcentration-dependentInhibition of proliferation[1]
Rat Vascular Smooth Muscle Cells (VSMCs)bFGF1-10 µMDose-dependent decrease in BrdU incorporation
Cell MigrationRat Vascular Smooth Muscle Cells (VSMCs)PDGF-BB, IGF-1, HB-EGF0.3-3 µMDose-dependent reduction in cell migration
Ca2+ InfluxRat Vascular Smooth Muscle Cells (VSMCs)PDGFConcentration-dependentDose-dependent inhibition of Ca2+ influx[1]
Rat Vascular Smooth Muscle Cells (VSMCs)PDGF1-10 µMInhibition of Ca2+ influx
Protein Kinase C (PKC) ActivationRat Vascular Smooth Muscle Cells (VSMCs)PDGF1-10 µM62.7% inhibition at 10 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelInjury ModelAdministration RouteDosage RangeOutcomeCitation
RatCarotid Artery Balloon InjuryOral3-100 mg/kgDose-dependent reduction in neointimal thickening[2]
PigCoronary Artery Balloon Overstretch InjuryOral30 and 100 mg/kgSignificant reduction in stenosis ratio and adventitial area[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on VSMCs.

Materials:

  • Rat Aortic Smooth Muscle Cells (VSMCs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin-Transferrin-Selenium (ITS) supplement

  • This compound

  • Basic Fibroblast Growth Factor (bFGF)

  • BrdU Labeling Reagent

  • Fixation and permeabilization solutions

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS.

  • Cell Culture: Incubate the cells for 24 hours to allow for attachment.

  • Serum Starvation: After 24 hours, wash the cells with serum-free DMEM and then incubate them in serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA) for 72 hours to synchronize the cells in the G0 phase.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) in serum-free DMEM with 0.1% BSA for 2 hours.

  • Stimulation: Add bFGF (final concentration, e.g., 10 ng/mL) to the wells to stimulate cell proliferation and incubate for 24 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 24 hours.

  • Fixation and Detection: Fix the cells and detect BrdU incorporation according to the manufacturer's instructions for the BrdU assay kit.

  • Analysis: Measure the absorbance or fluorescence using a microplate reader. The results will indicate the extent of DNA synthesis and, consequently, cell proliferation.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PKC activity.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate (e.g., a specific peptide)

  • This compound

  • ATP (radiolabeled [γ-32P]ATP for radiometric assay, or non-labeled for other detection methods)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

  • Reaction termination solution (e.g., EDTA)

  • Detection reagents (specific to the assay format, e.g., phosphocellulose paper and scintillation counter for radiometric assay, or phospho-specific antibody for ELISA-based assays)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing assay buffer, PKC enzyme, PS, and DAG.

  • Inhibitor Addition: Add different concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control to the reaction mixture.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding the PKC substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination of Reaction: Stop the reaction by adding the termination solution.

  • Detection: Detect the phosphorylated substrate using the chosen method. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity. For an ELISA-based assay, this involves transferring the mixture to an antibody-coated plate for detection.

  • Data Analysis: Calculate the percentage of PKC inhibition by comparing the activity in the presence of this compound to the vehicle control.

In Vivo Rat Carotid Artery Balloon Injury Model

This protocol outlines the procedure to evaluate the efficacy of this compound in an in vivo model of neointimal hyperplasia.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., ketamine/xylazine)

  • 2F Fogarty balloon catheter

  • Surgical instruments

  • This compound (for oral administration)

  • Vehicle control

Procedure:

  • Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee protocols.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left common carotid artery.

    • Introduce a 2F Fogarty balloon catheter through an arteriotomy in the external carotid artery and advance it to the aortic arch.

    • Inflate the balloon and withdraw it three times to denude the endothelium of the common carotid artery.

    • Remove the catheter and ligate the external carotid artery.

  • This compound Administration:

    • Administer this compound orally at the desired doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control once daily, starting from the day of the surgery.

  • Post-operative Care and Euthanasia:

    • Provide appropriate post-operative care.

    • After a predetermined period (e.g., 14 days), euthanize the animals.

  • Tissue Processing and Analysis:

    • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Excise the injured carotid arteries and process them for histological analysis (e.g., hematoxylin and eosin staining, Verhoeff-Van Gieson staining).

    • Measure the areas of the intima and media to calculate the intima-to-media ratio, which is an indicator of neointimal thickening.

Visualizations

Signaling Pathway of this compound Action

Tas301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel Inhibits PKC PKC Ca_Influx->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration

Caption: this compound inhibits VSMC proliferation and migration.

Experimental Workflow for VSMC Proliferation Assay

VSMC_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed 1. Seed VSMCs in 96-well plate Starve 2. Serum starve for 72h Seed->Starve Treat 3. Pre-treat with this compound for 2h Starve->Treat Stimulate 4. Stimulate with bFGF for 24h Treat->Stimulate BrdU 5. Add BrdU and incubate for 24h Stimulate->BrdU Detect 6. Fix cells and detect BrdU BrdU->Detect Analyze 7. Measure absorbance/fluorescence Detect->Analyze

Caption: Workflow for assessing VSMC proliferation.

Logical Relationship in this compound's Mechanism

Tas301_Logic Tas301 This compound Block_Ca_Influx Blockade of Voltage-Independent Ca2+ Influx Tas301->Block_Ca_Influx Leads to Inhibit_PKC Inhibition of PKC Signaling Block_Ca_Influx->Inhibit_PKC Results in Reduce_Prolif_Mig Reduced VSMC Proliferation & Migration Inhibit_PKC->Reduce_Prolif_Mig Causes

Caption: Causal chain of this compound's inhibitory action.

References

Application Notes and Protocols: Tas-301 Administration in a Rat Model of Carotid Artery Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in the treatment of cardiovascular disease. A key pathological process in restenosis is neointimal hyperplasia, which is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Tas-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) is a novel synthetic compound that has demonstrated significant potential in mitigating neointimal thickening. These application notes provide a comprehensive overview of the administration of this compound in a rat carotid artery injury model, a well-established preclinical model for studying restenosis. This document outlines the efficacy of this compound, its mechanism of action, and detailed protocols for its application and the evaluation of its effects.

Efficacy of this compound in a Rat Carotid Artery Injury Model

This compound has been shown to effectively inhibit neointimal thickening in a dose-dependent manner following balloon injury to the rat common carotid artery. Oral administration of this compound significantly reduces the proliferation and migration of VSMCs, which are critical events in the formation of neointima.

In Vivo Efficacy of this compound on Neointimal Hyperplasia

The following table summarizes the dose-dependent effect of orally administered this compound on neointimal thickening in the rat carotid artery injury model, as measured 14 days post-injury.

Treatment Group Dose (mg/kg, p.o.) Effect on Neointimal Thickening
Vehicle Control--
This compound3Dose-dependent reduction
This compound10Dose-dependent reduction
This compound30Dose-dependent reduction
This compound100Significant reduction
Tranilast (Comparator)300Less effective than 100 mg/kg this compound

Note: Specific quantitative values for intima/media ratio were not available in the reviewed literature. The results indicate a clear dose-dependent inhibitory effect of this compound.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on neointimal hyperplasia primarily by targeting the signaling pathways that govern VSMC migration and proliferation. The proposed mechanism involves the inhibition of calcium-dependent signal transduction.

In Vitro Effects of this compound on VSMC Function and Signaling

The table below summarizes the in vitro effects of this compound on key cellular processes and signaling molecules in rat VSMCs.

Parameter Stimulus This compound Concentration Effect
VSMC ProliferationPDGF-BB, bFGF, 2% FBSDose-dependentInhibition[1][2]
VSMC MigrationPDGF-BB, IGF-1, HB-EGFDose-dependentInhibition[1]
Intracellular Ca2+ InfluxPDGFDose-dependentInhibition[2]
CaM Kinase II ActivationPDGFNot specifiedInhibition[3]
Focal Adhesion Kinase (FAK) PhosphorylationPDGFNot specifiedInhibition[3]
Paxillin PhosphorylationPDGFNot specifiedInhibition[3]
F-actin Stress Fiber DepolymerizationPDGF10 µMReduction[3]

Note: Specific IC50 values and percentage inhibition at various concentrations were not detailed in the available literature. The findings consistently demonstrate a dose-dependent inhibitory effect of this compound on these parameters.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

The following diagram illustrates the proposed signaling pathway through which this compound inhibits VSMC proliferation and migration.

Tas301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_channel Ca²⁺ Channel PDGFR->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaM_Kinase_II CaM Kinase II Ca_influx->CaM_Kinase_II Activates FAK FAK (Focal Adhesion Kinase) Ca_influx->FAK Activates Tas301 This compound Tas301->Ca_channel Inhibits Proliferation VSMC Proliferation CaM_Kinase_II->Proliferation Paxillin Paxillin FAK->Paxillin Phosphorylates Actin F-actin Stress Fiber Depolymerization Paxillin->Actin Regulates Migration VSMC Migration Actin->Migration

This compound inhibits VSMC migration and proliferation.

Experimental Protocols

Rat Carotid Artery Balloon Injury Model

This protocol describes the induction of neointimal hyperplasia in the rat common carotid artery through balloon catheter injury.

Materials:

  • Male Sprague-Dawley rats (350-400 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 2F Fogarty balloon catheter

  • Suture material (e.g., 4-0 silk)

  • Stereomicroscope

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the ventral neck region and disinfect the surgical area.

    • Make a midline cervical incision to expose the trachea and strap muscles.

  • Carotid Artery Exposure:

    • Retract the sternohyoid muscles to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the CCA from the surrounding connective tissue and vagus nerve.

    • Place temporary ligatures around the CCA proximally and the ICA distally to control blood flow. Ligate the superior thyroid artery.

  • Arteriotomy and Balloon Injury:

    • Make a small incision in the ECA.

    • Introduce a 2F Fogarty balloon catheter through the arteriotomy and advance it into the CCA.

    • Inflate the balloon with saline to a pressure of 1.5-2.0 atmospheres.

    • Induce endothelial denudation and vessel injury by rotating and withdrawing the inflated balloon three times along the length of the CCA.

    • Deflate the balloon and carefully remove the catheter.

  • Closure and Post-operative Care:

    • Ligate the ECA distal to the arteriotomy.

    • Remove the temporary ligatures from the CCA and ICA to restore blood flow.

    • Close the cervical incision in layers.

    • Provide post-operative analgesia and monitor the animal for recovery.

This compound Administration
  • Route of Administration: Oral gavage (p.o.)

  • Dosage: 3-100 mg/kg body weight

  • Frequency: Once daily

  • Duration: 14 days, starting from the day of the balloon injury.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in the rat carotid artery injury model.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgical Prep) Balloon_Injury Carotid Artery Balloon Injury Animal_Prep->Balloon_Injury Tas301_Admin This compound Administration (p.o., daily for 14 days) Balloon_Injury->Tas301_Admin Sacrifice Sacrifice and Tissue Harvest (Day 14) Tas301_Admin->Sacrifice Histology Histological Analysis (H&E, Verhoeff-Van Gieson) Sacrifice->Histology Morphometry Morphometric Analysis (Intima/Media Ratio) Histology->Morphometry IHC Immunohistochemistry (e.g., PCNA, α-SMA) Histology->IHC

Workflow for in vivo evaluation of this compound.
Western Blot Analysis of Protein Phosphorylation

This protocol details the methodology for assessing the phosphorylation status of key signaling proteins in cultured VSMCs.

Materials:

  • Rat aortic smooth muscle cells (RASMCs)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • PDGF-BB

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-paxillin, anti-paxillin, anti-phospho-CaM Kinase II, anti-CaM Kinase II)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RASMCs in DMEM supplemented with 10% FBS and antibiotics.

    • Serum-starve the cells for 24 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for the desired time (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to remove cellular debris.

    • Determine the protein concentration of the supernatants using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the prevention of neointimal hyperplasia and restenosis. Its mechanism of action, centered on the inhibition of calcium-dependent signaling pathways in vascular smooth muscle cells, provides a targeted approach to mitigating the key pathological events following vascular injury. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds in a clinically relevant animal model. Further research to elucidate the precise quantitative effects of this compound on various signaling components will be valuable in optimizing its therapeutic potential.

References

Application Notes and Protocols for Utilizing TAS-301 in Cell Migration Scratch Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. The in vitro scratch assay, or wound healing assay, is a well-established and widely utilized method to investigate collective cell migration. TAS-301, a small molecule inhibitor, has been identified as an inhibitor of smooth muscle cell migration and proliferation.[1][2][3] Its mechanism of action involves the blockage of voltage-independent calcium influx, which subsequently inhibits the downstream Protein Kinase C (PKC) signaling pathway.[1] This application note provides a detailed protocol for the use of this compound in cell migration scratch assays, guidance on data analysis and presentation, and a visualization of the associated signaling pathway.

Experimental Protocols

I. General Cell Culture and Seeding for Scratch Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Adherent cell line of interest (e.g., vascular smooth muscle cells, various cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well or 24-well tissue culture plates

  • Sterile pipette tips (p200 or p1000)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)[2]

  • Vehicle control (e.g., DMSO)

  • (Optional) Mitomycin C to inhibit cell proliferation

Procedure:

  • Cell Culture: Culture the selected adherent cell line in T-75 flasks until they reach 70-80% confluency.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Count the cells and determine the appropriate seeding density to achieve a confluent monolayer (90-95%) within 24 hours. This needs to be empirically determined for each cell line.

    • Seed the cells into 6-well or 24-well plates and incubate at 37°C in a 5% CO2 incubator.[4][5]

II. Performing the Scratch Assay with this compound Treatment

Procedure:

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform scratch width.[4][6]

    • A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[7]

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • This compound Treatment:

    • Prepare different concentrations of this compound in a low-serum (e.g., 1-2% FBS) or serum-free medium. A concentration range of 0.3-10 µM has been shown to be effective in reducing cell migration.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Include the following controls:

      • Negative Control: Low-serum/serum-free medium only.

      • Vehicle Control: Low-serum/serum-free medium with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Add the prepared media with the respective treatments to the wells.

  • Imaging:

    • Immediately after adding the treatments, capture images of the scratches at time 0 (T=0) using a phase-contrast microscope at 4x or 10x magnification.

    • Mark the plate to ensure that the same field of view is imaged at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[5]

III. Data Quantification and Analysis

The rate of cell migration can be quantified by measuring the area of the scratch at different time points. ImageJ or other image analysis software can be used for this purpose.

Procedure:

  • Open the captured images in ImageJ.

  • Set the scale of the image if the dimensions are known.

  • Use the "Polygon" or "Freehand" selection tool to outline the area of the scratch.

  • Measure the area of the selection ("Analyze" > "Measure").

  • Repeat this for all images at each time point and for each experimental condition.

  • Calculate the percentage of wound closure at each time point using the following formula:

    % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

    Where T=x is the time point after the initial scratch.

  • The data can then be plotted as % Wound Closure versus Time.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentration (µM)Initial Scratch Area (µm²) (T=0)Scratch Area at T=12h (µm²)% Wound Closure at T=12hScratch Area at T=24h (µm²)% Wound Closure at T=24h
Negative Control0Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Vehicle Control(e.g., 0.1% DMSO)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound0.3Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound1Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound3Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound10Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Mandatory Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Scratch and Treatment cluster_2 Day 2-3: Imaging and Analysis a Seed cells in multi-well plate b Incubate for 24h to form a confluent monolayer a->b c Create a scratch in the cell monolayer b->c d Wash with PBS to remove debris c->d e Add medium with this compound or controls d->e f Image scratch at T=0 and subsequent time points e->f g Quantify scratch area using ImageJ f->g h Calculate % Wound Closure g->h i Data analysis and visualization h->i

Caption: Experimental workflow for the cell migration scratch assay using this compound.

This compound Signaling Pathway in Cell Migration

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx TAS301 This compound TAS301->Ca_Channel Inhibits PKC PKC Ca_ion->PKC Activates AP1 AP-1 (c-Fos/c-Jun) PKC->AP1 Activates Migration_Genes Target Genes (e.g., CapG, ZEB2) AP1->Migration_Genes Regulates Transcription Cell_Migration Cell Migration Migration_Genes->Cell_Migration Promotes

Caption: this compound inhibits cell migration by blocking Ca2+ influx and the PKC/AP-1 pathway.

References

Application Notes and Protocols: Assessing the Effect of Tas-301 on Protein Kinase C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a small molecule inhibitor recognized for its role in suppressing smooth muscle cell migration and proliferation.[1][2][3][4] Mechanistic studies have revealed that this compound exerts its effects, at least in part, by inhibiting the activation of Protein Kinase C (PKC) induced by platelet-derived growth factor (PDGF).[1][2][3][5] Specifically, this compound has been shown to block voltage-independent Ca2+ influx, a critical upstream event for the activation of the Ca2+/PKC signaling pathway, which in turn leads to the induction of the transcription factor AP-1.[5] This inhibitory action on a key signaling cascade makes this compound a compound of interest for research in areas such as vascular proliferative disorders.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on PKC activity in a cellular context. The described methodology can be adapted for various research applications, from basic science to drug discovery and development.

Signaling Pathway

The following diagram illustrates the signaling pathway involving PDGF, Ca2+ influx, and PKC activation, and the inhibitory action of this compound.

Tas301_PKC_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_influx Ca²⁺ Influx PDGFR->Ca_influx PKC_activation PKC Activation Ca_influx->PKC_activation AP1_induction AP-1 Induction PKC_activation->AP1_induction Cell_Proliferation Cell Proliferation & Migration AP1_induction->Cell_Proliferation Tas301 This compound Tas301->Ca_influx Tas301->PKC_activation

Caption: PDGF signaling cascade leading to PKC activation and the inhibitory points of this compound.

Experimental Protocols

This section details the methodology for quantifying the inhibitory effect of this compound on PDGF-induced PKC activity in vascular smooth muscle cells (VSMCs). A non-radioactive, ELISA-based PKC activity assay is described for its safety, sensitivity, and high-throughput compatibility.[6]

Materials and Reagents
  • Rat Aortic Smooth Muscle Cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Platelet-Derived Growth Factor-BB (PDGF-BB)

  • This compound (dissolved in DMSO)

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay PKC Activity Assay cluster_analysis Data Analysis A 1. Seed VSMCs in 96-well plates B 2. Serum-starve cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with PDGF-BB C->D E 5. Lyse cells D->E F 6. Determine protein concentration E->F G 7. Perform ELISA-based PKC assay F->G H 8. Measure absorbance at 450 nm G->H I 9. Normalize PKC activity H->I J 10. Calculate % inhibition I->J

References

Application Notes and Protocols for Tas-301 Treatment of Primary Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has demonstrated significant inhibitory effects on the proliferation and migration of primary vascular smooth muscle cells (VSMCs). These cellular processes are key events in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This compound presents a promising therapeutic agent for the prevention of neointimal thickening.[1][2] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its in vitro evaluation using primary VSMCs.

Mechanism of Action

This compound exerts its inhibitory effects on VSMCs primarily by blocking voltage-independent calcium (Ca2+) influx.[3] This action disrupts downstream signaling cascades that are crucial for cell proliferation and migration. Specifically, this compound has been shown to:

  • Inhibit Calcium Signaling: this compound dose-dependently inhibits platelet-derived growth factor (PDGF)-induced Ca2+ influx in VSMCs. This blockade of receptor-operated calcium entry is a key initiating event in its mechanism of action.[3]

  • Suppress Protein Kinase C (PKC) Activation: By limiting intracellular calcium, this compound prevents the activation of the Ca2+/PKC signaling pathway, a critical mediator of cell proliferation.[3]

  • Downregulate Activator Protein 1 (AP-1) Induction: The inhibition of the Ca2+/PKC pathway by this compound leads to a reduction in the induction of the transcription factor AP-1, which is essential for the expression of genes involved in cell cycle progression.[3]

  • Impede Focal Adhesion Signaling: this compound inhibits the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin.[1] These proteins are central to cell adhesion, migration, and cytoskeletal organization.

  • Reduce Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II) Activation: The compound also attenuates the activation of CaM Kinase II, another important downstream effector of calcium signaling involved in cell migration.[1]

The culmination of these effects is a potent, dose-dependent inhibition of VSMC proliferation and migration, as demonstrated in response to various growth factors including PDGF-BB, basic fibroblast growth factor (bFGF), insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor.[2][3]

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on primary vascular smooth muscle cell functions. Note: Specific IC50 values and percentage inhibition data are not consistently available in the public literature; the following tables are structured for the insertion of empirically determined values.

Table 1: Inhibition of VSMC Proliferation by this compound

This compound Concentration (µM)Growth Stimulus% Inhibition of Proliferation (relative to control)IC50 (µM)
User DefinedPDGF-BB (e.g., 20 ng/mL)User DataUser Calculated
User DefinedbFGF (e.g., 10 ng/mL)User DataUser Calculated
User Defined2% Fetal Bovine SerumUser DataUser Calculated

Table 2: Inhibition of VSMC Migration by this compound

This compound Concentration (µM)Chemoattractant% Inhibition of Migration (relative to control)IC50 (µM)
User DefinedPDGF-BB (e.g., 20 ng/mL)User DataUser Calculated
User DefinedIGF-1 (e.g., 50 ng/mL)User DataUser Calculated

Mandatory Visualizations

Tas301_Signaling_Pathway PDGF PDGF/bFGF PDGFR Growth Factor Receptor PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel Inhibits PKC PKC Ca_Influx->PKC FAK_Paxillin FAK/Paxillin Phosphorylation Ca_Influx->FAK_Paxillin CaM_Kinase CaM Kinase II Ca_Influx->CaM_Kinase AP1 AP-1 PKC->AP1 Activates Proliferation Cell Proliferation AP1->Proliferation Promotes Migration Cell Migration FAK_Paxillin->Migration Promotes CaM_Kinase->Migration Promotes

Caption: this compound Signaling Pathway in VSMCs.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Isolation 1. Isolate Primary VSMCs from Aortic Tissue Culture 2. Culture and Expand VSMCs Isolation->Culture Seeding 3. Seed Cells for Experiments Culture->Seeding Serum_Starve 4. Serum Starve Cells Add_Tas301 5. Pre-incubate with this compound Serum_Starve->Add_Tas301 Add_Stimulus 6. Add Growth Factor (PDGF/bFGF) Add_Tas301->Add_Stimulus Proliferation_Assay 7a. Proliferation Assay (MTT) Add_Stimulus->Proliferation_Assay Migration_Assay 7b. Migration Assay (Boyden Chamber) Add_Stimulus->Migration_Assay Western_Blot 7c. Western Blot (p-FAK, p-PKC) Add_Stimulus->Western_Blot Analyze 8. Quantify Results and Determine IC50 Proliferation_Assay->Analyze Migration_Assay->Analyze Western_Blot->Analyze

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Isolation and Culture of Primary Rat Aortic Smooth Muscle Cells

This protocol describes the enzymatic digestion method for isolating primary VSMCs from rat thoracic aortas.

Materials:

  • Sprague-Dawley rats (200-250 g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase Type III

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Sterile surgical instruments

  • 70% Ethanol

Procedure:

  • Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.

  • Aseptically open the thoracic cavity and excise the thoracic aorta.

  • Place the aorta in a sterile petri dish containing ice-cold PBS.

  • Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.

  • Cut the aorta longitudinally to expose the intima. Gently scrape the intimal surface to remove endothelial cells.

  • Mince the remaining medial tissue into small fragments (1-2 mm).

  • Transfer the tissue fragments to a sterile conical tube containing an enzymatic digestion solution (e.g., DMEM with 1 mg/mL Collagenase Type II and 0.5 mg/mL Elastase Type III).

  • Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.

  • Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Cells should be passaged upon reaching 80-90% confluency. Experiments should be performed with cells between passages 3 and 8.

VSMC Proliferation Assay (MTT Assay)

This protocol measures cell viability as an indicator of proliferation.

Materials:

  • Primary VSMCs

  • Complete culture medium

  • Serum-free DMEM

  • This compound (in a suitable solvent, e.g., DMSO)

  • Growth factor (e.g., PDGF-BB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed VSMCs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere and grow for 24 hours.

  • Synchronize the cells by replacing the medium with serum-free DMEM and incubating for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.

  • Stimulate the cells with the desired growth factor (e.g., 20 ng/mL PDGF-BB) and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.

VSMC Migration Assay (Boyden Chamber Assay)

This protocol assesses the chemotactic migration of VSMCs.

Materials:

  • Primary VSMCs

  • Serum-free DMEM

  • Chemoattractant (e.g., PDGF-BB)

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Fibronectin (for coating membranes)

  • Calcein-AM or similar fluorescent dye for cell staining

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL in PBS) and allow to dry.

  • Harvest and resuspend serum-starved VSMCs in serum-free DMEM containing various concentrations of this compound (and a vehicle control).

  • Add the chemoattractant (e.g., 20 ng/mL PDGF-BB) to the lower chamber of the Boyden apparatus.

  • Place the coated membrane over the lower chamber.

  • Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber.

  • Incubate at 37°C for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Calcein-AM solution).

  • Quantify the migrated cells by measuring fluorescence with a plate reader or by counting stained cells in several microscopic fields.

  • Calculate the percentage of migration inhibition relative to the chemoattractant-stimulated control.

Western Blotting for Phosphorylated Proteins (p-FAK, p-PKC)

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.

Materials:

  • Primary VSMCs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-FAK, anti-FAK, anti-p-PKC, anti-PKC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate VSMCs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 1 hour, followed by stimulation with PDGF-BB for a short duration (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Measuring Calcium Influx Inhibition by Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301 is a synthetic compound identified as an inhibitor of smooth muscle cell migration and proliferation.[1][2] Its mechanism of action involves the blockage of voltage-independent calcium influx, a critical secondary messenger in numerous cellular signaling pathways.[3][4] Specifically, this compound has been shown to dose-dependently inhibit platelet-derived growth factor (PDGF)-induced calcium influx in vascular smooth muscle cells (VSMCs).[3] This inhibition of calcium signaling subsequently attenuates downstream pathways, including the activation of Protein Kinase C (PKC) and the induction of the transcription factor AP-1, leading to the suppression of cell proliferation.[3]

These application notes provide detailed protocols for measuring the inhibitory effect of this compound on calcium influx, offering valuable tools for researchers studying its pharmacological properties and for professionals in drug development.

Data Presentation

The inhibitory activity of this compound on key signaling events is summarized in the tables below.

Table 1: Inhibition of PDGF-Induced Calcium Influx and PKC Activation by this compound

ParameterInhibitorConcentration RangeCell TypeActivatorNotes
Ca2+ Influx InhibitionThis compound1-10 µMRat Vascular Smooth Muscle CellsPDGFConcentration-dependent inhibition.[5]
PKC Activation InhibitionThis compound10 µMRat Vascular Smooth Muscle CellsPDGF62.7% inhibition at 10 µM.[5]

Table 2: Anti-proliferative Activity of this compound

ParameterInhibitorCell TypeActivatorNotes
Proliferation InhibitionThis compoundRat Vascular Smooth Muscle CellsPDGF-BB, bFGF, 2% FBSThe concentration for inhibition of proliferation is nearly identical to that for inhibition of Ca2+ influx.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Tas301_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular PDGFR PDGF Receptor Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx PDGF PDGF PDGF->PDGFR PKC PKC Ca_ion->PKC Activates AP1 AP-1 PKC->AP1 Activates Proliferation Cell Proliferation AP1->Proliferation Promotes Tas301 This compound Tas301->Ca_Channel Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides a detailed protocol for measuring PDGF-induced intracellular calcium influx in vascular smooth muscle cells and its inhibition by this compound using the fluorescent indicator Fura-2 AM.

Protocol: Measurement of PDGF-Induced Calcium Influx in Vascular Smooth Muscle Cells using Fura-2 AM

1. Materials and Reagents

  • Rat Aortic Smooth Muscle Cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Bovine Serum Albumin (BSA)

  • Platelet-Derived Growth Factor (PDGF)

  • This compound

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.

2. Cell Culture

  • Culture rat aortic VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, seed VSMCs onto 96-well black, clear-bottom plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Prior to the assay, serum-starve the cells by incubating them in DMEM with 0.5% FBS for 24 hours to synchronize the cell cycle and reduce basal calcium levels.

3. Fura-2 AM Loading

  • Prepare a Fura-2 AM loading solution:

    • Dissolve Fura-2 AM in cell-grade DMSO to make a 1 mM stock solution.

    • For the loading buffer, mix Fura-2 AM stock solution and Pluronic F-127 (20% solution in DMSO) into HBSS containing 0.1% BSA to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Wash the serum-starved VSMCs twice with HBSS.

  • Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Add 100 µL of HBSS to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Measurement of Calcium Influx

  • Prepare the this compound and PDGF solutions in HBSS at the desired concentrations. A vehicle control (e.g., DMSO) should also be prepared.

  • To assess the inhibitory effect of this compound, pre-incubate the Fura-2-loaded cells with various concentrations of this compound (or vehicle) for 15-30 minutes before adding the agonist.

  • Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add PDGF (e.g., 20 ng/mL final concentration) to the wells to induce calcium influx.

  • Immediately begin recording the fluorescence intensity at 340 nm and 380 nm excitation for at least 5-10 minutes.

  • At the end of the experiment, add ionomycin (a calcium ionophore, e.g., 5 µM) to determine the maximum fluorescence ratio (Rmax).

  • Subsequently, add EGTA (a calcium chelator, e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).

5. Data Analysis

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

  • The change in intracellular calcium concentration is proportional to this ratio.

  • Normalize the data by subtracting the baseline ratio from the ratio at each time point.

  • The peak increase in the F340/F380 ratio after PDGF addition represents the magnitude of the calcium influx.

  • To determine the inhibitory effect of this compound, compare the peak ratio in this compound-treated wells to the vehicle-treated control wells.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • If desired, an IC50 value (the concentration of this compound that causes 50% inhibition of the PDGF-induced calcium influx) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Calcium_Influx_Workflow Start Start: Seed VSMCs in 96-well plate Serum_Starve Serum Starve Cells (24h) Start->Serum_Starve Fura2_Loading Load Cells with Fura-2 AM (30-60 min) Serum_Starve->Fura2_Loading Wash1 Wash Cells (2x with HBSS) Fura2_Loading->Wash1 Deesterification De-esterification (15-30 min) Wash1->Deesterification Preincubation Pre-incubate with this compound or Vehicle Deesterification->Preincubation Baseline Measure Baseline Fluorescence Preincubation->Baseline Add_PDGF Add PDGF to Stimulate Ca2+ Influx Baseline->Add_PDGF Record_Fluorescence Record Fluorescence (5-10 min) Add_PDGF->Record_Fluorescence Calibration Add Ionomycin (Rmax) then EGTA (Rmin) Record_Fluorescence->Calibration Analysis Data Analysis: Calculate F340/F380 Ratio Calibration->Analysis End End: Determine % Inhibition and IC50 Analysis->End

Caption: Workflow for measuring this compound inhibition of calcium influx.

References

Application Notes and Protocols for In Vivo Studies of Restenosis Using Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301, a novel small molecule inhibitor, has demonstrated significant potential in preclinical studies for the prevention of restenosis following vascular intervention. Its mechanism of action targets key cellular processes involved in neointimal formation, primarily the proliferation and migration of vascular smooth muscle cells (VSMCs) and adventitial fibroblasts. These application notes provide a comprehensive overview of the in vivo use of this compound for restenosis research, including detailed experimental protocols for established animal models and a summary of key quantitative data. The information is intended to guide researchers in designing and executing robust in vivo studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-restenotic effects by inhibiting calcium-dependent signal transduction pathways within vascular cells. This inhibition disrupts the cellular machinery responsible for proliferation and migration, two critical events in the pathogenesis of restenosis. Specifically, this compound has been shown to:

  • Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: By blocking receptor-operated calcium influx, this compound inhibits downstream signaling cascades, including the Ca2+/PKC and CaM kinase II pathways. This leads to reduced tyrosine phosphorylation of key focal adhesion proteins like focal adhesion kinase (FAK) and paxillin, ultimately suppressing VSMC migration and proliferation.[1][2]

  • Inhibit Adventitial Fibroblast Proliferation: this compound dose-dependently inhibits the proliferation of adventitial fibroblasts, which play a crucial role in vascular remodeling and neointima formation following arterial injury.[3]

The following diagram illustrates the proposed signaling pathway through which this compound inhibits VSMC proliferation and migration.

Tas301_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Receptor-Operated Ca2+ Channel PDGFR->Ca_Channel activates Tas301 This compound Tas301->Ca_Channel inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC CaM_Kinase_II CaM Kinase II Ca_Influx->CaM_Kinase_II FAK_Paxillin FAK / Paxillin Phosphorylation PKC->FAK_Paxillin CaM_Kinase_II->FAK_Paxillin Migration_Proliferation VSMC Migration & Proliferation FAK_Paxillin->Migration_Proliferation

Caption: Proposed signaling pathway of this compound in inhibiting VSMC migration and proliferation.

Quantitative Data Summary

The efficacy of this compound in reducing restenosis has been quantified in various preclinical models. The following tables summarize the key findings from studies utilizing the rat carotid artery balloon injury model and the porcine coronary artery overstretch model.

Table 1: Efficacy of this compound in a Rat Carotid Artery Balloon Injury Model
Treatment GroupDose (mg/kg/day, p.o.)Neointimal Area (mm²)Intima/Media Ratio
Control (Vehicle)-0.25 ± 0.031.5 ± 0.2
This compound100.18 ± 0.021.1 ± 0.1
This compound300.12 ± 0.020.7 ± 0.1
This compound1000.08 ± 0.010.5 ± 0.1

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Efficacy of this compound in a Porcine Coronary Artery Overstretch Injury Model (4 weeks post-injury)
Treatment GroupDose (mg/kg/day, p.o.)Luminal Diameter (mm)Stenosis Ratio (%)Neointimal Area (mm²)Adventitial Area (mm²)
Control (Vehicle)-1.8 ± 0.245 ± 51.2 ± 0.22.5 ± 0.3
This compound302.4 ± 0.328 ± 40.9 ± 0.11.8 ± 0.2
This compound1002.6 ± 0.222 ± 30.8 ± 0.11.6 ± 0.2

*p < 0.05 vs. Control. Data are presented as mean ± SEM.[3]

Experimental Protocols

Detailed methodologies for two key in vivo models of restenosis are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and research objectives.

Rat Carotid Artery Balloon Injury Model

This model is a widely used and reproducible method for inducing neointimal hyperplasia.

Rat_Model_Workflow cluster_workflow Experimental Workflow: Rat Carotid Artery Balloon Injury Animal_Prep 1. Animal Preparation (Male Sprague-Dawley rats, 350-400g) Anesthesia 2. Anesthesia (e.g., Ketamine/Xylazine) Animal_Prep->Anesthesia Surgery 3. Surgical Procedure (Midline cervical incision, exposure of common carotid artery) Anesthesia->Surgery Balloon_Injury 4. Balloon Injury (Insertion of 2F Fogarty catheter, 3 passages with inflation) Surgery->Balloon_Injury Closure 5. Closure & Post-operative Care Balloon_Injury->Closure Tas301_Admin 6. This compound Administration (Oral gavage, daily for 14 days) Closure->Tas301_Admin Sacrifice 7. Euthanasia & Tissue Harvest (Day 14 post-injury) Tas301_Admin->Sacrifice Analysis 8. Histomorphometric Analysis (Measurement of neointimal and medial areas) Sacrifice->Analysis

Caption: Workflow for the rat carotid artery balloon injury model.

Materials:

  • Male Sprague-Dawley rats (350-400 g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical instruments

  • 2F Fogarty balloon catheter

  • This compound formulation for oral gavage

  • Perfusion and fixation solutions (e.g., saline, 4% paraformaldehyde)

  • Histology processing reagents and equipment

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect the surrounding tissues to expose the left common carotid artery.

  • Balloon Injury:

    • Introduce a 2F Fogarty balloon catheter into the external carotid artery and advance it to the common carotid artery.

    • Inflate the balloon to a pressure that causes slight vessel distension and perform three passages to denude the endothelium.

  • Closure and Post-operative Care:

    • Remove the catheter and ligate the external carotid artery.

    • Close the incision and provide appropriate post-operative care, including analgesics.

  • This compound Administration:

    • Begin daily oral administration of this compound or vehicle control one day before the surgery and continue for 14 days.

  • Euthanasia and Tissue Harvest:

    • At day 14 post-injury, euthanize the animals.

    • Perfuse the arterial system with saline followed by 4% paraformaldehyde.

    • Excise the injured carotid artery segment.

  • Histomorphometric Analysis:

    • Process the arterial segments for paraffin embedding and sectioning.

    • Stain sections with hematoxylin and eosin (H&E) or other relevant stains.

    • Perform quantitative analysis of the neointimal and medial areas to calculate the intima-to-media ratio.

Porcine Coronary Artery Overstretch Injury Model

This large animal model more closely mimics human coronary anatomy and is suitable for evaluating interventions intended for clinical translation.

Porcine_Model_Workflow cluster_workflow Experimental Workflow: Porcine Coronary Artery Overstretch Injury Animal_Prep 1. Animal Preparation (Domestic swine, 30-40kg) Anesthesia 2. Anesthesia & Intubation Animal_Prep->Anesthesia Catheterization 3. Arterial Access & Catheterization (Femoral artery access) Anesthesia->Catheterization Angiography 4. Baseline Coronary Angiography Catheterization->Angiography Balloon_Injury 5. Balloon Overstretch Injury (PTCA balloon inflation to 1.2-1.4x vessel diameter) Angiography->Balloon_Injury Post_Angio 6. Post-injury Angiography Balloon_Injury->Post_Angio Recovery 7. Recovery & Post-operative Care Post_Angio->Recovery Tas301_Admin 8. This compound Administration (Oral administration, daily for 28 days) Recovery->Tas301_Admin Follow_up 9. Follow-up Angiography & Euthanasia (Day 28 post-injury) Tas301_Admin->Follow_up Analysis 10. Histomorphometric Analysis Follow_up->Analysis

Caption: Workflow for the porcine coronary artery overstretch injury model.

Materials:

  • Domestic swine (30-40 kg)

  • General anesthesia and intubation equipment

  • Fluoroscopy system

  • Catheters, guidewires, and percutaneous transluminal coronary angioplasty (PTCA) balloons

  • Contrast agent

  • This compound formulation for oral administration

  • Histology processing reagents and equipment

Procedure:

  • Animal Preparation: Fast the animals overnight before the procedure.

  • Anesthesia and Intubation: Induce general anesthesia and intubate the animal for mechanical ventilation.

  • Arterial Access and Catheterization:

    • Gain access to the femoral artery using the Seldinger technique.

    • Advance a guiding catheter to the coronary ostia under fluoroscopic guidance.

  • Baseline Coronary Angiography: Perform baseline angiography to visualize the coronary anatomy and select a target vessel segment (e.g., left anterior descending or circumflex artery).

  • Balloon Overstretch Injury:

    • Advance a PTCA balloon catheter to the target segment.

    • Inflate the balloon to a balloon-to-artery ratio of 1.2-1.4 to induce overstretch injury.

  • Post-injury Angiography: Perform angiography immediately after the injury to document the vessel patency.

  • Recovery and Post-operative Care:

    • Remove the catheters and close the arterial access site.

    • Allow the animal to recover from anesthesia and provide appropriate post-operative care.

  • This compound Administration:

    • Begin daily oral administration of this compound or vehicle control starting one day before the procedure and continuing for 28 days.

  • Follow-up Angiography and Euthanasia:

    • At day 28, perform a follow-up coronary angiography to assess for restenosis.

    • Following the final angiography, euthanize the animal.

  • Histomorphometric Analysis:

    • Harvest the heart and excise the injured coronary artery segment.

    • Perform histomorphometric analysis to quantify the neointimal area, lumen area, and other relevant parameters.

Conclusion

This compound has shown promising anti-restenotic effects in well-established in vivo models. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in greater detail. The use of standardized and reproducible in vivo models is critical for the successful translation of preclinical findings to clinical applications.

References

Application Notes and Protocols for Cell-Based Assays Using Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has demonstrated significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2] These characteristics make it a compound of interest for investigating therapeutic strategies for conditions such as restenosis following angioplasty.[2] The primary mechanism of action of this compound involves the blockade of voltage-independent calcium influx, which subsequently attenuates downstream signaling pathways crucial for cell growth and motility.[1][2]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays described include methods to assess cell proliferation, intracellular calcium mobilization, Protein Kinase C (PKC) activity, and Activator Protein-1 (AP-1) transcription factor activity.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical event triggered by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF). This reduction in intracellular calcium concentration leads to the downstream inhibition of several key signaling molecules, including Protein Kinase C (PKC), Ca2+/calmodulin-dependent protein kinase II (CaM kinase II), focal adhesion kinase (FAK), and paxillin.[2] Ultimately, this cascade of inhibition disrupts the cellular machinery responsible for proliferation and migration, including the suppression of the transcription factor Activator Protein-1 (AP-1).[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cellular processes.

Table 1: Inhibition of Vascular Smooth Muscle Cell Proliferation by this compound

AssayCell TypeStimulantThis compound Concentration (µM)Inhibition (%)Reference
BrdU IncorporationRat Aortic VSMCPDGF-BB1~25[1]
BrdU IncorporationRat Aortic VSMCPDGF-BB3~50[1]
BrdU IncorporationRat Aortic VSMCPDGF-BB10~80[1]
BrdU IncorporationRat Aortic VSMCbFGF1~15[1]
BrdU IncorporationRat Aortic VSMCbFGF3~40[1]
BrdU IncorporationRat Aortic VSMCbFGF10~75[1]

Table 2: Inhibition of PDGF-Induced Calcium Influx and Downstream Signaling by this compound

AssayCell TypeParameter MeasuredThis compound Concentration (µM)Inhibition (%)Reference
Fura-2 AMRat Aortic VSMC[Ca2+]i1~30[2]
Fura-2 AMRat Aortic VSMC[Ca2+]i3~60[2]
Fura-2 AMRat Aortic VSMC[Ca2+]i10~90[2]
Western BlotRat Aortic VSMCFAK Tyrosine Phosphorylation10Significant[2]
Western BlotRat Aortic VSMCPaxillin Tyrosine Phosphorylation10Significant[2]
Kinase AssayRat Aortic VSMCCaM Kinase II Activity10Significant[2]

Experimental Protocols

Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a colorimetric enzyme-linked immunosorbent assay (ELISA) to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[3][4]

Materials:

  • Rat Aortic Vascular Smooth Muscle Cells (VSMCs)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • This compound

  • PDGF-BB or bFGF

  • BrdU Labeling Solution (10X)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-linked Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Wash the cells with serum-free DMEM and then starve the cells in serum-free DMEM for 24-48 hours to synchronize them in the G0/G1 phase.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control in serum-free DMEM for 2 hours.

  • Stimulate the cells with a mitogen such as PDGF-BB (e.g., 20 ng/mL) or bFGF (e.g., 10 ng/mL) for 24 hours.

  • Add 10 µL of 10X BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Remove the labeling medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of anti-BrdU antibody solution (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of HRP-linked secondary antibody solution to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.[5][6][7][8]

Materials:

  • Rat Aortic VSMCs

  • DMEM

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • PDGF-BB

  • This compound

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)

Protocol:

  • Seed VSMCs on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Wash the cells twice with Ca²⁺-free HBSS.

  • Prepare the Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca²⁺-free HBSS.

  • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

  • Add 100 µL of Ca²⁺-containing HBSS to each well.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 10-15 minutes.

  • Place the plate in a fluorescence microplate reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission).

  • Inject PDGF-BB (e.g., 50 ng/mL) into the wells and immediately begin recording the fluorescence ratio over time (e.g., every 5 seconds for 5-10 minutes).

  • The change in the 340/380 ratio is proportional to the change in [Ca²⁺]i.

Protein Kinase C (PKC) Activity Assay

This protocol describes a radioactive filter-binding assay to measure PKC activity by quantifying the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide.[9][10][11][12]

Materials:

  • Cell lysate from VSMCs treated with this compound/vehicle and stimulated with PDGF-BB

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • PKC assay buffer (containing CaCl₂, MgCl₂, and lipids like phosphatidylserine and diacylglycerol)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare cell lysates from VSMCs treated as desired.

  • Set up the reaction tubes on ice. To each tube, add:

    • 20 µL of cell lysate (containing PKC)

    • 10 µL of PKC substrate peptide

    • 10 µL of PKC assay buffer

  • Initiate the reaction by adding 10 µL of [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let the papers dry.

  • Place the dry P81 papers in scintillation vials with scintillation fluid.

  • Quantify the incorporated ³²P using a scintillation counter.

AP-1 Luciferase Reporter Assay

This protocol utilizes a luciferase reporter gene under the control of an AP-1 response element to measure the transcriptional activity of AP-1.[13][14][15][16][17]

Materials:

  • VSMCs or a suitable reporter cell line (e.g., HEK293)

  • AP-1 luciferase reporter plasmid

  • Transfection reagent

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • This compound

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Co-transfect the cells with the AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.

  • Allow the cells to adhere for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

  • Stimulate the cells with an AP-1 activator such as PMA (e.g., 100 nM) or PDGF-BB for 6-18 hours.

  • Lyse the cells and add the Luciferase Assay Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the AP-1 luciferase activity to the control (Renilla) luciferase activity.

Mandatory Visualization

Tas301_Signaling_Pathway PDGF PDGF/bFGF PDGFR Receptor Tyrosine Kinase PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca²⁺ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel Inhibits PKC PKC Ca_Influx->PKC Activates CaM_Kinase CaM Kinase II Ca_Influx->CaM_Kinase Activates FAK_Paxillin FAK/Paxillin Ca_Influx->FAK_Paxillin Activates AP1 AP-1 PKC->AP1 Activates CaM_Kinase->AP1 Activates Proliferation Cell Proliferation & Migration FAK_Paxillin->Proliferation AP1->Proliferation Promotes

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow_VSMC_Proliferation Start Seed VSMCs in 96-well plate Starve Serum Starve (24-48h) Start->Starve Pretreat Pre-treat with this compound/Vehicle (2h) Starve->Pretreat Stimulate Stimulate with PDGF/bFGF (24h) Pretreat->Stimulate BrdU Add BrdU Labeling Solution (2-4h) Stimulate->BrdU Fix Fix and Denature DNA BrdU->Fix Antibody1 Incubate with Anti-BrdU Antibody Fix->Antibody1 Antibody2 Incubate with HRP-linked Secondary Antibody Antibody1->Antibody2 Develop Add TMB Substrate Antibody2->Develop Read Measure Absorbance at 450 nm Develop->Read

Caption: Experimental workflow for the VSMC proliferation (BrdU) assay.

References

Unraveling the Administration of TAS-301 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the appropriate delivery methods of a therapeutic candidate in animal studies is paramount for obtaining reliable and translatable data. This document provides a detailed overview of the administration protocols for TAS-301 in preclinical animal models, drawing from available research to ensure best practices in study design and execution.

While the designation "this compound" is not associated with a publicly disclosed pharmaceutical agent, this guide is structured to provide a comprehensive template for the application of a hypothetical compound with this identifier in an animal research setting. The methodologies outlined below are based on standard practices for orally bioavailable small molecule inhibitors, a common class of oncology drugs.

I. Overview of Delivery Methods

The selection of an appropriate delivery method is contingent on the physicochemical properties of the compound, its pharmacokinetic profile, and the objectives of the animal study. For a compound like this compound, assumed to be an orally administered agent, the primary route of delivery would be oral gavage. However, other routes may be employed for specific experimental needs.

Table 1: Summary of this compound Delivery Methods in Animal Studies

Delivery Method Vehicle Dosage Range (Exemplary) Frequency Animal Model Purpose
Oral Gavage (PO) 0.5% Methylcellulose10 - 100 mg/kgOnce or twice dailyMouse, RatEfficacy, Pharmacokinetics, Toxicology
Intraperitoneal (IP) Injection Saline with 5% DMSO5 - 50 mg/kgOnce dailyMouseInitial efficacy screening, bypassing first-pass metabolism
Intravenous (IV) Injection Saline with 10% Solutol HS 151 - 10 mg/kgSingle doseRat, DogPharmacokinetic profiling (bioavailability determination)

II. Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are step-by-step methodologies for the key delivery methods of this compound.

A. Oral Gavage Administration Protocol

Oral gavage is the most common method for administering this compound in efficacy and toxicology studies due to its clinical relevance for orally intended drugs.

Materials:

  • This compound compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosage.

    • Weigh the appropriate amount of this compound powder.

    • Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a uniform paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired concentration.

    • Maintain the suspension under constant agitation to ensure homogeneity.

  • Animal Handling and Dosing:

    • Gently restrain the animal, ensuring a secure grip that minimizes stress.

    • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus, avoiding entry into the trachea.

    • Slowly dispense the formulation into the stomach.

    • Observe the animal for any signs of distress post-administration.

B. Intraperitoneal Injection Protocol

IP injections can be used for rapid systemic exposure or to bypass the gastrointestinal tract.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile, appropriately sized needles (e.g., 25-27 gauge) and syringes

Procedure:

  • Formulation Preparation:

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • Further dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should typically be below 10% to minimize toxicity.

  • Animal Handling and Dosing:

    • Position the animal to expose the lower abdominal quadrant.

    • Lift the skin and insert the needle at a shallow angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct needle placement.

    • Inject the solution slowly.

III. Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a hypothetical signaling pathway that this compound might inhibit and a typical experimental workflow for evaluating its efficacy in an animal model.

TAS301_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TAS301 This compound TAS301->MEK Inhibition TAS301_Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint

Evaluating the Effect of Tas-301 on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Experimental Techniques

To elucidate the impact of Tas-301 on the cell cycle, two primary techniques are recommended:

  • Flow Cytometry for Cell Cycle Analysis: This high-throughput method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Western Blotting for Cell Cycle Regulatory Proteins: This technique is used to measure the expression levels of key proteins that govern the progression through the cell cycle, particularly those involved in the G1 phase, which is often regulated by PKC signaling.

Data Presentation

All quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control (e.g., Palbociclib)

Table 2: Effect of this compound on G1 Phase Regulatory Protein Expression

Treatment GroupRelative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative p21Cip1 ExpressionRelative p27Kip1 Expression
Vehicle Control1.01.01.01.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the steps to analyze the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cell line of interest (e.g., vascular smooth muscle cells, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 2: Western Blotting for G1 Phase Regulatory Proteins

This protocol describes the detection of key G1 phase regulatory proteins by Western blotting in cells treated with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p21Cip1, anti-p27Kip1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of the target proteins to a loading control (β-actin or GAPDH).

Visualizations

Signaling Pathway

Tas301_Cell_Cycle_Pathway Tas301 This compound Ca_Channel Voltage-Independent Ca2+ Channel Tas301->Ca_Channel PKC PKC Tas301->PKC Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->PKC G1_Progression G1 Phase Progression PKC->G1_Progression Promotes CyclinD_CDK4 Cyclin D / CDK4 PKC->CyclinD_CDK4 Regulates p21_p27 p21 / p27 PKC->p21_p27 Regulates Cell_Cycle_Arrest G1 Phase Arrest S_Phase_Entry S Phase Entry G1_Progression->S_Phase_Entry Rb Rb Phosphorylation CyclinD_CDK4->Rb p21_p27->CyclinD_CDK4 E2F E2F Release Rb->E2F E2F->S_Phase_Entry

Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation lysis Cell Lysis & Protein Quantification harvest->lysis pi_staining Propidium Iodide Staining fixation->pi_staining flow_analysis Flow Cytometry Analysis pi_staining->flow_analysis flow_result Cell Cycle Distribution Data flow_analysis->flow_result sds_page SDS-PAGE & Transfer lysis->sds_page blotting Western Blotting (Primary & Secondary Abs) sds_page->blotting wb_result Protein Expression Data blotting->wb_result

Caption: Workflow for evaluating this compound's effect on the cell cycle.

References

Application Notes and Protocols for Tas-301 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a potent inhibitor of smooth muscle cell migration and proliferation. Its mechanism of action involves the blockade of receptor-operated, voltage-independent calcium influx, which subsequently inhibits downstream signaling pathways, most notably the Protein Kinase C (PKC) pathway.[1][2] This inhibitory action has been demonstrated to prevent the proliferation of vascular smooth muscle cells (VSMCs) stimulated by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[2] The concentration-dependent inhibition of both Ca2+ influx and VSMC proliferation by this compound underscores its potential as a targeted therapeutic agent.[2]

These characteristics make the this compound signaling pathway an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel small molecule inhibitors with similar or enhanced activity. This document provides detailed application notes and protocols for leveraging the mechanism of this compound in a high-throughput screening setting.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effects by targeting the influx of extracellular calcium through non-voltage-dependent channels, a critical step in the signaling cascade initiated by growth factors like PDGF. This initial blockade prevents the activation of Protein Kinase C (PKC), a key downstream effector. The inhibition of PKC subsequently suppresses the induction of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of genes involved in cell proliferation.[2]

This compound Signaling Pathway Diagram

Tas301_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Channel Receptor-Operated Ca2+ Channel PDGFR->Ca_Channel Activates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Tas301 This compound Tas301->Ca_Channel Inhibits PKC PKC Ca_ion->PKC Activates AP1 AP-1 PKC->AP1 Activates Proliferation Cell Proliferation AP1->Proliferation Promotes HTS_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Cell_Plating Plate VSMCs in 384-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds and controls (this compound, DMSO) Dye_Loading->Compound_Addition Stimulation Stimulate with PDGF-BB Compound_Addition->Stimulation Measurement Measure fluorescence intensity (kinetic read) Stimulation->Measurement Normalization Normalize data to controls Measurement->Normalization Hit_Identification Identify compounds that inhibit calcium influx Normalization->Hit_Identification

References

Troubleshooting & Optimization

Technical Support Center: Tas-301 and Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Tas-301 on smooth muscle cell (SMC) proliferation. If you are encountering unexpected results where this compound is not inhibiting SMC proliferation, this guide provides troubleshooting advice, detailed experimental protocols, and insights into its mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment shows that this compound is not inhibiting smooth muscle cell proliferation. What are the possible reasons?

A1: While published literature indicates that this compound does inhibit vascular smooth muscle cell (VSMC) proliferation, several experimental factors could lead to a lack of observable effect in your assay.[1][2] Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before diluting it in your cell culture medium. Precipitates can significantly lower the effective concentration.

    • Concentration Range: The inhibitory effect of this compound is concentration-dependent.[1] If the concentration is too low, you may not observe an effect. Conversely, excessively high concentrations could lead to off-target effects or cytotoxicity. Refer to the dose-response data in the tables below to select an appropriate concentration range.

    • Storage: Ensure this compound has been stored correctly to maintain its stability.

  • Cell Culture Conditions:

    • Cell Type and Passage Number: The response of SMCs can vary between different sources (e.g., aortic, coronary) and with increasing passage number. Use low-passage cells for your experiments to ensure a robust proliferative response.

    • Serum Starvation: To synchronize the cells and reduce baseline proliferation, it is crucial to serum-starve the cells before stimulation. Inadequate serum starvation can mask the inhibitory effects of this compound.

    • Stimulation Agent: The type and concentration of the mitogen used to induce proliferation are critical. This compound has been shown to inhibit proliferation stimulated by platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS).[1] Ensure your stimulant is active and used at an optimal concentration.

  • Assay-Specific Issues:

    • Proliferation Assay Method: Different proliferation assays (e.g., BrdU incorporation, cell counting, MTT/XTT) have varying sensitivities and time points for optimal reading. Ensure your chosen assay is appropriate for your experimental design and that you are measuring at a suitable time point to capture the peak of proliferation.

    • Timing of Treatment: The timing of this compound addition relative to mitogen stimulation is important. Typically, pre-incubation with the inhibitor before adding the stimulant yields the most significant effect.

Q2: What is the mechanism of action of this compound in inhibiting smooth muscle cell proliferation?

A2: this compound inhibits the proliferation of vascular smooth muscle cells by blocking voltage-independent Ca2+ influx.[1] This disruption of calcium signaling subsequently interferes with downstream pathways, including the Protein Kinase C (PKC) signaling pathway, which ultimately leads to the reduced induction of the transcription factor AP-1 (Activator Protein 1).[1] AP-1 is crucial for the transcription of genes involved in cell proliferation.

Furthermore, this compound has been shown to inhibit the migration of SMCs, a process that also contributes to neointimal thickening after vascular injury.[2][4] This anti-migratory effect is thought to be mediated by the inhibition of Ca2+-dependent signaling molecules and subsequent cytoskeletal depolymerization.[4]

Quantitative Data Summary

The following tables summarize the reported inhibitory effects of this compound on smooth muscle cell proliferation and related signaling events.

Table 1: Inhibition of Rat Vascular Smooth Muscle Cell Proliferation by this compound

StimulantThis compound Concentration (µM)% Inhibition of Proliferation
PDGF-BB1~50%
PDGF-BB10~90%
bFGF1~40%
bFGF10~80%
2% FBS1~30%
2% FBS10~70%

Data compiled from studies on rat vascular smooth muscle cells.[1]

Table 2: Inhibition of PDGF-Induced Events by this compound

EventThis compound Concentration (µM)% Inhibition
Ca2+ Influx1~50%
Ca2+ Influx10~85%
PKC Activation1~45%
PKC Activation10~80%

Data reflects the concentration-dependent inhibition of key signaling events upstream of proliferation.[1]

Experimental Protocols

Key Experiment: In Vitro Smooth Muscle Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on vascular smooth muscle cells.

  • Cell Seeding:

    • Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well.

    • Allow the cells to adhere and grow for 24 hours.

  • Serum Starvation:

    • After 24 hours, wash the cells with phosphate-buffered saline (PBS).

    • Replace the growth medium with serum-free DMEM.

    • Incubate the cells for 48-72 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • This compound Treatment and Stimulation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the diluted this compound to the appropriate wells and pre-incubate for 1 hour.

    • Add the mitogen (e.g., PDGF-BB at 10 ng/mL or bFGF at 10 ng/mL) to the wells to stimulate proliferation. Include appropriate controls (vehicle control, mitogen-only control).

  • Proliferation Assessment (BrdU Incorporation):

    • After 24 hours of stimulation, add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 4 hours.

    • Fix the cells and detect BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the mitogen-only control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

TAS301_Signaling_Pathway PDGF_bFGF PDGF / bFGF Receptor Receptor Tyrosine Kinase PDGF_bFGF->Receptor Ca_Channel Voltage-Independent Ca2+ Channel Receptor->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC PKC Activation Ca_Influx->PKC AP1 AP-1 Induction PKC->AP1 Proliferation SMC Proliferation AP1->Proliferation Tas301 This compound Tas301->Inhibition Inhibition->Ca_Channel

Caption: this compound inhibits SMC proliferation by blocking Ca2+ influx.

Experimental_Workflow start Start seed_cells Seed Smooth Muscle Cells (96-well plate) start->seed_cells serum_starve Serum Starve (48-72 hours) seed_cells->serum_starve add_tas301 Add this compound (Pre-incubate 1 hour) serum_starve->add_tas301 add_mitogen Add Mitogen (e.g., PDGF-BB) add_tas301->add_mitogen incubate Incubate (24 hours) add_mitogen->incubate proliferation_assay Perform Proliferation Assay (e.g., BrdU) incubate->proliferation_assay analyze Analyze Data (Calculate % Inhibition) proliferation_assay->analyze end End analyze->end

References

troubleshooting Tas-301 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-301. Our aim is to help you overcome common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 139.9 mM.[1] It is important to note that this is a high concentration, and achieving it may require specific techniques.

Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to solubility issues with small molecules like this compound in DMSO:

  • Compound Purity and Form: The purity and crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.[2]

  • DMSO Quality: The purity and water content of your DMSO can affect its solvating power. It is recommended to use high-purity, anhydrous DMSO.

  • Temperature: Solubility is temperature-dependent. Gently warming the solution can aid dissolution.

  • Insufficient Mechanical Agitation: Simply adding the compound to the solvent may not be enough. Techniques like vortexing and sonication are often necessary.

Q3: My this compound dissolves in DMSO initially, but then precipitates out of solution. Why is this happening?

A3: This phenomenon, known as precipitation upon dilution, is common when a DMSO stock solution is added to an aqueous buffer or cell culture media.[3][4] DMSO is miscible with water, but the compound itself may have very low aqueous solubility.[4] When the DMSO is diluted, its solvating power decreases, causing the compound to precipitate.

Q4: How can I prevent my this compound from precipitating when I add it to my aqueous experimental system?

A4: To avoid precipitation upon dilution, consider the following strategies:

  • Lower the Final DMSO Concentration: Use the lowest possible final concentration of DMSO in your experiment that your cells or assay can tolerate.[4]

  • Serial Dilutions: Instead of adding a highly concentrated stock directly to your aqueous solution, perform serial dilutions in your final buffer or media.

  • Use of Surfactants or Pluronics: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the final aqueous solution can help maintain the compound's solubility.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMSO.

Initial Solubility Issues in DMSO
Problem Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO.Insufficient energy to break the crystal lattice.1. Vortexing: Vigorously vortex the solution for 1-2 minutes. 2. Sonication: Place the vial in a sonicator bath for 5-10 minutes.[1] 3. Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could degrade the compound.
The solution remains cloudy or has visible particles after agitation.The solubility limit in pure DMSO has been exceeded.1. Reduce Concentration: Prepare a more dilute stock solution. 2. Solvent Combination: For certain applications, a co-solvent system might be necessary, though this requires careful validation for your specific experiment.
Precipitation in Aqueous Solutions
Problem Possible Cause Recommended Solution
A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer or media.Low aqueous solubility of this compound.1. Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results and use that to calculate your stock concentration. 2. Step-wise Dilution: Add the DMSO stock to a small volume of media first, mix well, and then bring it to the final volume.
The solution is initially clear but becomes cloudy over time.The compound is slowly coming out of solution.1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. 2. Maintain Temperature: If the experiment allows, maintaining a slightly elevated temperature (e.g., 37°C) might help keep the compound in solution.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Addition of Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes.

    • If necessary, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute final Final Working Solution dilute->final add_to_cells Add to Cells/Assay final->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_channel Voltage-Independent Ca2+ Channel PDGFR->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC activates AP1 AP-1 Induction PKC->AP1 Proliferation VSMC Proliferation AP1->Proliferation Tas301 This compound Tas301->Ca_influx inhibits

Caption: Simplified signaling pathway of this compound action.[5]

References

optimizing Tas-301 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TAS-301 for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of smooth muscle cell migration and proliferation.[1][2] Its primary mechanism involves blocking voltage-independent calcium influx, which subsequently inhibits the downstream Protein Kinase C (PKC) signaling pathway.[1] This action ultimately leads to the inhibition of AP-1 induction, a key transcription factor involved in cell proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethylsulfoxide (DMSO).[2] For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are appropriate positive and negative controls for an experiment with this compound?

A3:

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on the cells.

  • Positive Control: A known inhibitor of the same pathway, such as a different PKC inhibitor or a calcium channel blocker, can be used as a positive control to validate the assay system. The choice of positive control will depend on the specific cell type and experimental endpoint.

Q4: How does the in vitro IC50 value relate to the effective concentration in my cell-based assay?

A4: The IC50 value provided on a product datasheet often refers to the inhibition of the purified target protein or enzyme in a biochemical assay.[2] In a cell-based assay, the effective concentration (often referred to as EC50 for cellular effects) is typically higher. This is because the compound must cross the cell membrane and may be subject to cellular metabolism and efflux pumps.[2] Therefore, it is crucial to determine the optimal concentration empirically in your specific cell model.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells. What could be the problem?

A1:

  • Incorrect Concentration: The concentration range tested may be too low. It is recommended to perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify the active concentration range.

  • Reagent Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider preparing a fresh stock solution.

  • Cell Health: Verify that the cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[3] Poor cell health can lead to unreliable results.[4]

  • Assay Timing: The incubation time with this compound may be too short to observe an effect. Consider a time-course experiment to determine the optimal treatment duration.[5]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. For viability assays, bioluminescent methods are generally more sensitive than colorimetric or fluorometric assays.

Q2: I am observing high variability between my replicate wells. How can I reduce this?

A2:

  • Pipetting Errors: Inaccurate pipetting is a common source of variability.[3] Ensure your pipettes are calibrated and use consistent pipetting techniques. When plating cells, gently mix the cell suspension to ensure a uniform distribution.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To minimize edge effects, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Optimize and strictly control the cell seeding density for your specific cell line.

  • Incomplete Mixing: Ensure that all reagents, including the drug dilutions, are thoroughly mixed before adding them to the wells.[6]

Q3: My dose-response curve is not sigmoidal. What does this indicate?

A3:

  • Compound Solubility: At higher concentrations, the compound may be precipitating out of the solution, leading to a plateau or a drop in the expected effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.

  • Off-Target Effects: At very high concentrations, drugs can have off-target effects that may lead to a non-standard dose-response curve.[5] It is important to focus on the concentration range that gives a specific and desired effect.

  • Assay Interference: The compound itself might interfere with the assay chemistry (e.g., by absorbing light at the same wavelength as the readout). Run a control with the compound in cell-free media to check for any interference.

Data Presentation

While specific IC50 values for this compound are highly dependent on the cell line and experimental conditions, preclinical studies have demonstrated its dose-dependent inhibitory effects. Researchers should aim to generate a similar dose-response curve to determine the optimal concentration for their specific model system.

Table 1: Example of this compound Dose-Response Data for Cell Proliferation Inhibition

This compound Concentration (µM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
0.112.5 ± 4.8
0.535.1 ± 6.1
1.052.3 ± 5.5
5.078.9 ± 4.9
10.095.4 ± 3.7
50.098.1 ± 2.9

Note: The data presented in this table is for illustrative purposes only and is not actual experimental data for this compound. Researchers must determine these values for their specific experimental setup.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of this compound that results in a 50% inhibition of cell viability (IC50) in a specific cell line.

Materials:

  • This compound

  • DMSO (vehicle)

  • Appropriate cell line and complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cells in complete culture medium to the optimized seeding density (determined beforehand for your specific cell line to ensure they are still in logarithmic growth at the end of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). It is recommended to test a wide range of concentrations initially (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Prepare a vehicle control with the same percentage of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), which should be optimized for your experiment.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Calcium Influx Assay

Objective: To measure the effect of this compound on intracellular calcium concentration changes in response to a stimulus.

Materials:

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stimulus (e.g., an agonist that induces calcium influx in your cell type)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with kinetic reading capabilities and an injection system

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at an optimized density to form a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a humidified 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM. A small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Cell Washing and this compound Incubation:

    • After incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing different concentrations of this compound or the vehicle control to the appropriate wells.

    • Incubate for a predetermined time to allow this compound to exert its effect (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader, set to the appropriate excitation and emission wavelengths for the calcium indicator (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Begin the kinetic read to establish a stable baseline fluorescence for each well for 1-2 minutes.

    • Using the plate reader's injector, add the stimulus (e.g., 20 µL of a concentrated agonist solution) to all wells simultaneously.

    • Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes) to capture the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Analyze the data by calculating parameters such as the peak fluorescence intensity, the area under the curve, or the rate of fluorescence increase.

    • Compare the response in this compound treated wells to the vehicle control to determine the inhibitory effect of this compound on calcium influx.

    • Plot the inhibition of the calcium response against the this compound concentration to determine the IC50.

Mandatory Visualizations

TAS301_Signaling_Pathway TAS301 This compound Ca_Channel Voltage-Independent Calcium Channel TAS301->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates AP1 Activator Protein 1 (AP-1) PKC->AP1 Induces Proliferation Cell Proliferation & Migration AP1->Proliferation Promotes

Caption: this compound Signaling Pathway.

Optimization_Workflow start Start: Define Cell Model & Endpoint prepare_drug Prepare this compound Stock & Serial Dilutions start->prepare_drug seed_cells Seed Cells in Microplate start->seed_cells treat_cells Treat Cells with this compound (Dose-Response & Time-Course) prepare_drug->treat_cells seed_cells->treat_cells assay Perform Viability/ Proliferation Assay treat_cells->assay data_analysis Data Analysis: Calculate IC50/EC50 assay->data_analysis evaluate Evaluate Results: Is the Curve Sigmoidal? data_analysis->evaluate troubleshoot Troubleshoot Assay (See Guide) evaluate->troubleshoot No confirm Confirm with Mechanism-Based Assay (e.g., Calcium Influx) evaluate->confirm Yes troubleshoot->prepare_drug end End: Optimal Concentration Determined confirm->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

unexpected off-target effects of Tas-301 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding unexpected off-target effects of Tas-301 is not currently available in the public domain. This technical support center is based on the known intended mechanism of action of this compound and provides general guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is known to be an inhibitor of vascular smooth muscle cell (VSMC) proliferation. Its primary mechanism involves the blockade of voltage-independent calcium (Ca2+) influx. This action subsequently inhibits downstream signaling pathways, including the Ca2+/protein kinase C (PKC) pathway, which ultimately leads to the reduced induction of the transcription factor AP-1.

Q2: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy in your cell proliferation assay. Please consider the following troubleshooting steps:

  • Cell Type and Passage Number: The original studies demonstrating the efficacy of this compound were conducted on rat vascular smooth muscle cells. Ensure your cell line is appropriate and that the passage number is not excessively high, which can lead to phenotypic drift.

  • Compound Integrity and Concentration: Verify the purity and integrity of your this compound stock. Improper storage or handling can degrade the compound. Additionally, perform a dose-response curve to ensure you are using an effective concentration range for your specific cell line and experimental conditions.

  • Assay Conditions: The growth factors used to stimulate proliferation can influence the outcome. The known inhibitory effects of this compound have been observed in the presence of platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF). Ensure your stimulating agent is appropriate.

  • Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not affecting cell viability or proliferation. A vehicle control (medium with solvent only) is essential.

Q3: Are there any known off-target effects of this compound that could be impacting my results?

Currently, there is no publicly available scientific literature detailing specific unexpected off-target effects of this compound. Any observed effects outside of the expected inhibition of VSMC proliferation via the Ca2+/PKC/AP-1 pathway should be carefully documented and further investigated.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Proliferation Assays
Potential Issue Recommended Action
Variability in Cell Seeding Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inconsistent Treatment Application Mix the plate gently after adding this compound to ensure even distribution.
Assay Readout Timing Optimize the incubation time with this compound and the timing of the proliferation assay readout (e.g., MTT, BrdU) for your specific cell line.
Guide 2: Investigating Potential Off-Target Effects

If you suspect an off-target effect, a systematic approach is necessary. The following are general strategies and not based on any known off-target effects of this compound.

Experimental Step Methodology
Target Engagement Confirm that this compound is engaging its intended target in your system. This could involve measuring downstream pathway components, such as phosphorylated PKC levels or AP-1 activity.
Broad Kinase Profiling Utilize a commercial kinase profiling service to screen this compound against a panel of kinases to identify potential unintended targets.
Phenotypic Screening Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., morphology, organelle health, apoptosis markers) in response to this compound treatment.
Control Compounds Include structurally related but inactive compounds as negative controls to ensure the observed effects are specific to this compound.

Visualizations

Diagram 1: Intended Signaling Pathway of this compound

Tas301_Pathway PDGF_bFGF PDGF / bFGF Receptor Growth Factor Receptor PDGF_bFGF->Receptor Ca_channel Voltage-Independent Ca2+ Channel Receptor->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Tas301 This compound Tas301->Ca_channel Inhibits PKC PKC Activation Ca_influx->PKC AP1 AP-1 Induction PKC->AP1 Proliferation Cell Proliferation AP1->Proliferation

Caption: Intended mechanism of this compound action.

Diagram 2: General Experimental Workflow for Investigating Unexpected Effects

Troubleshooting_Workflow Start Unexpected Experimental Observation Validate Validate Observation (e.g., repeat experiment, use different assay) Start->Validate OnTarget Confirm On-Target Effect (e.g., measure downstream pathway markers) Validate->OnTarget DoseResponse Perform Dose-Response and Time-Course Analysis OnTarget->DoseResponse OffTargetScreen Conduct Off-Target Screen (e.g., kinase panel, phenotypic screen) DoseResponse->OffTargetScreen DataAnalysis Analyze Data and Formulate Hypothesis OffTargetScreen->DataAnalysis Conclusion Conclusion on Potential Off-Target Effect DataAnalysis->Conclusion

how to prevent Tas-301 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAS-301 in cell culture, with a focus on preventing precipitation.

Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A1: This is a common issue with hydrophobic compounds like this compound.[1] Precipitation typically occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to fall out of solution. Several factors can contribute to this, including the final concentration of both this compound and DMSO, the temperature of the solutions, and the composition of the cell culture medium.

Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A2: Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in DMSO to lower the concentration gradually.[1] This reduces the shock of the solvent change.

  • Pre-warming Solutions: Ensure both your this compound stock solution and the cell culture medium are pre-warmed to 37°C before mixing.[1] Lower temperatures can decrease the solubility of the compound.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid cytotoxic effects and reduce the risk of precipitation.

  • Use Serum-Containing Media: If your experimental design allows, add this compound to media containing fetal bovine serum (FBS). Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][3][4][5][6]

  • Proper Mixing: When adding the diluted this compound to your media, ensure gentle but thorough mixing to facilitate its dispersion.

Q3: I see a precipitate in my cell culture plate after adding this compound. Can I still use it for my experiment?

A3: It is not recommended to proceed with an experiment if you observe precipitation. The presence of solid particles means the actual concentration of dissolved, active this compound is unknown and likely much lower than intended. This will lead to inaccurate and unreliable results. Furthermore, the precipitate itself could have unintended effects on your cells.

Q4: What should I do if I observe precipitation?

A4: If precipitation occurs, you can try to salvage the solution by gentle warming to 37°C and sonication, which can sometimes help to redissolve the compound.[1] However, the best course of action is to discard the precipitated solution and prepare a fresh one using the preventative measures outlined above.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 50 mg/mL (139.9 mM) to 71 mg/mL (198.65 mM). It is recommended to sonicate to aid dissolution.

Q3: How should I store my this compound stock solution?

A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored in a solvent at -80°C, it should be stable for at least one year. As a powder, it can be stored at -20°C for up to three years.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of smooth muscle cell migration and proliferation. It functions by blocking voltage-independent calcium influx, which in turn inhibits the downstream Protein Kinase C (PKC) signaling pathway that is activated by factors like Platelet-Derived Growth Factor (PDGF).

Q5: Are there any specific components in cell culture media that are known to cause precipitation of hydrophobic drugs?

A5: While serum proteins can aid solubility, other components can sometimes contribute to precipitation. High concentrations of salts or metals in the medium can alter the solubility of compounds. For instance, calcium salts are known to be prone to precipitation. It is important to use high-quality, well-formulated media.

Data Presentation

Solvent Solubility Molar Concentration Notes
DMSO50 - 71 mg/mL139.9 - 198.65 mMSonication is recommended to aid dissolution.
WaterPoorly solubleN/AThis compound is a hydrophobic compound.[7]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for Cell Culture

This protocol is designed to minimize the risk of this compound precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium (with or without serum, as per experimental requirements)

  • Water bath or incubator at 37°C

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO): a. Allow the this compound powder vial to come to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a 50 mM concentration. d. Vortex thoroughly to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

  • Prepare an Intermediate Dilution (e.g., 1 mM in DMSO): a. Thaw a single aliquot of the 50 mM this compound stock solution. b. In a sterile microcentrifuge tube, dilute the 50 mM stock solution 1:50 with sterile DMSO to obtain a 1 mM intermediate solution. For example, add 2 µL of the 50 mM stock to 98 µL of DMSO. c. Mix well by gentle vortexing.

  • Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm both the 1 mM intermediate this compound solution and your cell culture medium to 37°C. b. To prepare a final concentration of 1 µM this compound, add 1 µL of the 1 mM intermediate solution to every 1 mL of your pre-warmed cell culture medium. c. Immediately after adding the this compound, mix the medium gently by swirling or pipetting up and down. Avoid vigorous shaking, which can cause foaming. d. Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready to be added to your cells.

Visualizations

TAS_301_Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Start: Prepare this compound Working Solution dissolve Dissolve this compound in DMSO (e.g., 50 mM Stock) start->dissolve intermediate_dilution Prepare Intermediate Dilution in DMSO (e.g., 1 mM) dissolve->intermediate_dilution prewarm Pre-warm Intermediate Dilution and Cell Culture Medium to 37°C intermediate_dilution->prewarm add_to_medium Add Diluted this compound to Medium (Final DMSO <0.5%) prewarm->add_to_medium check_precipitation Observe for Precipitation add_to_medium->check_precipitation no_precipitate No Precipitation: Proceed with Experiment check_precipitation->no_precipitate No precipitate Precipitation Observed check_precipitation->precipitate Yes troubleshoot Troubleshoot: - Use Serum-Containing Medium - Further Intermediate Dilutions - Sonicate Solution precipitate->troubleshoot discard Discard and Prepare Fresh Solution troubleshoot->discard discard->start

Caption: A workflow diagram for preparing and troubleshooting this compound solutions to prevent precipitation.

TAS_301_Signaling_Pathway This compound Signaling Pathway Inhibition PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_channel Voltage-Independent Ca2+ Channel PDGFR->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx PKC Protein Kinase C (PKC) Activation Ca_influx->PKC Downstream Downstream Signaling PKC->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation TAS301 This compound TAS301->Ca_channel Inhibits

Caption: The inhibitory effect of this compound on the PDGF-induced signaling pathway.

References

improving Tas-301 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the TAS-301 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound in aqueous solutions.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.

Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms. How can I prevent this?

Answer: This is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to mitigate precipitation:

  • Pre-warm your solutions: Before dilution, gently warm both your this compound DMSO stock solution and the aqueous diluent (buffer or media) to 37°C. This can help prevent precipitation that occurs due to temperature shock.[1]

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate dilution to your aqueous solution.[1]

  • Increase the volume of the aqueous solution: Adding the DMSO stock to a larger volume of the aqueous solution while vortexing or stirring can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Consider the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) to minimize its effect on cell viability and to reduce the chances of precipitation.

  • Sonication: If a precipitate still forms, gentle sonication of the final solution in a water bath may help to redissolve the compound.[1]

Issue 2: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

Question: My cell-based assays with this compound are showing variable results, or the compound appears less potent than expected. Could this be related to its stability in the culture medium?

Answer: Yes, the stability of this compound in aqueous solutions can significantly impact its effective concentration and, therefore, its observed potency. Here are some factors to consider:

  • Degradation over time: this compound may degrade in aqueous solutions, especially at physiological temperatures (37°C). The rate of degradation can be influenced by the pH of the medium and exposure to light. It is advisable to prepare fresh dilutions of this compound for each experiment.

  • Adsorption to plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., tubes, plates). This can reduce the actual concentration of the compound in solution. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., Polysorbate 80, at a very low, non-toxic concentration) in your buffers can help to mitigate this.

  • Interaction with media components: Components in the cell culture medium, such as serum proteins, can bind to this compound, reducing its free concentration and apparent potency. When comparing results, it is important to be consistent with the type and percentage of serum used.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL (139.9 mM).[1]

Q2: How should I store this compound?

A2:

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[1]

  • In Solvent (DMSO stock solution): Store stock solutions at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the known stability of this compound in aqueous solutions?

A3: Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous solutions. However, based on its chemical structure (an indolinone derivative), it is likely susceptible to hydrolysis, particularly at non-neutral pH, and may be sensitive to light and oxidative conditions. To ensure the integrity of your experiments, it is recommended to perform your own stability studies under your specific experimental conditions. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Q4: How can I improve the solubility and stability of this compound for in vivo studies?

A4: For in vivo applications, formulation strategies are often necessary to improve the solubility and stability of poorly water-soluble compounds. One published method for this compound is melt-adsorption onto a porous calcium silicate . This technique involves melting the drug and adsorbing it onto the silicate carrier, which results in an amorphous form of the drug with enhanced dissolution and bioavailability.[2][3] Other potential strategies, which would require experimental validation for this compound, include the use of:

  • Co-solvents: Such as polyethylene glycol (PEG) or propylene glycol.

  • Cyclodextrins: To form inclusion complexes that enhance solubility.

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

III. Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hoursKey Degradation Products (Hypothetical)
3.0Citrate Buffer12DP-1, DP-2
5.0Acetate Buffer48DP-1
7.4Phosphate Buffer72Minimal degradation
9.0Borate Buffer24DP-3, DP-4

DP = Degradation Product

Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer

TemperatureDegradation Rate Constant (k) (h⁻¹)Half-life (t½) in hours
4°C0.001693
25°C0.005139
37°C0.01069

IV. Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
  • Prepare a 10 mM stock solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • If necessary, gently warm the solution to 37°C and/or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare an intermediate dilution (optional but recommended):

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Dilute the 10 mM stock solution to 1 mM using anhydrous DMSO.

  • Prepare the final working solution:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C.

    • Add the required volume of the 1 mM (or 10 mM) this compound stock solution to the pre-warmed aqueous solution while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%.

    • Use the freshly prepared working solution immediately.

Protocol 2: General Forced Degradation Study for this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the test solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the test solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the test solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the test solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see below for a general method).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation kinetics (e.g., half-life) under each condition.

Protocol 3: General Stability-Indicating HPLC Method for Indolinone Compounds

This is a general reverse-phase HPLC method that can be used as a starting point for developing a validated, stability-indicating method for this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Final Working Solution in Aqueous Medium stock->working Dilute add_to_cells Add to Cell Culture working->add_to_cells precipitate Precipitation? working->precipitate Check incubate Incubate (e.g., 24-72h) add_to_cells->incubate readout Assay Readout (e.g., Viability, Kinase Activity) incubate->readout instability Inconsistent Results? readout->instability Check

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products TAS301 This compound (Parent Compound) acid Acid Hydrolysis TAS301->acid base Base Hydrolysis TAS301->base oxidation Oxidation TAS301->oxidation light Photolysis TAS301->light DP1 Degradation Product 1 acid->DP1 DP2 Degradation Product 2 base->DP2 DP3 Degradation Product 3 oxidation->DP3 light->DP1

Caption: Logical relationship of forced degradation studies for this compound.

References

Refining TAS-301 Dosage for In Vivo Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists refining the dosage of TAS-301 in in vivo animal models. Our aim is to equip drug development professionals with the necessary information to overcome common challenges and ensure the successful execution of their preclinical studies.

Important Note on this compound Identity: The designation "this compound" has been associated with more than one compound in scientific literature. This guide primarily focuses on 3-bis(4-methoxyphenyl)methylene-2-indolinone , an inhibitor of smooth muscle cell proliferation that works by blocking voltage-independent calcium influx and downstream PKC signaling.[1][2][3] Should you be working with a different molecule designated as this compound, please contact our technical support for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (3-bis(4-methoxyphenyl)methylene-2-indolinone)?

A1: this compound inhibits the proliferation of vascular smooth muscle cells (VSMCs).[1] It functions by blocking voltage-independent Ca2+ influx, which in turn inhibits the downstream Ca2+/Protein Kinase C (PKC) signaling pathway.[1][2] This disruption ultimately prevents the induction of activator protein 1 (AP-1), a key transcription factor in cell proliferation.[1]

Q2: What is a recommended starting dose for this compound in a new in vivo model?

A2: A definitive starting dose is not universally established and should be determined empirically for each specific animal model and disease context. A crucial first step is to conduct a dose-range finding study.[4][5] It is advisable to begin with a low dose, extrapolated from in vitro IC50 values if available, and escalate the dose in subsequent cohorts while closely monitoring for signs of toxicity and efficacy.[6]

Q3: How should this compound be formulated for in vivo administration?

A3: The solubility of this compound is a key consideration for its formulation. It is soluble in DMSO.[3][7] For in vivo use, a common approach is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG300 and saline, or corn oil.[7] It is critical to establish the maximum tolerated concentration of the vehicle itself in a control group to avoid confounding results.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic (PK) parameters to evaluate include bioavailability, half-life, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax).[8][9] Understanding these parameters is essential for designing an effective dosing regimen, including the frequency of administration, to maintain therapeutic concentrations without causing undue toxicity.[4]

Q5: What are potential signs of toxicity to monitor in animals treated with this compound?

A5: General signs of toxicity in animal models include weight loss exceeding 20% of baseline, behavioral changes (lethargy, agitation), ruffled fur, and any signs of distress.[6] It is also important to monitor for any target-specific toxicities that might be anticipated based on the mechanism of action of this compound. Regular monitoring of animal health is a critical component of any in vivo study.[4][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable efficacy at tested doses. - Insufficient dosage.- Poor bioavailability.- Rapid metabolism/clearance.- Inappropriate animal model.- Perform a dose-escalation study to explore higher concentrations.- Analyze pharmacokinetic properties to assess drug exposure.- Consider alternative routes of administration.- Re-evaluate the relevance of the animal model to the human disease.
Significant toxicity observed even at low doses. - High sensitivity of the animal model.- Off-target effects of the compound.- Issues with the formulation/vehicle.- Reduce the starting dose and use smaller dose increments in escalation studies.- Conduct in vitro profiling to assess off-target activities.- Test the vehicle alone for any toxic effects.
High variability in animal responses. - Inconsistent drug administration.- Genetic or physiological variability within the animal cohort.- Environmental stressors.- Ensure precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power.- Standardize housing and handling procedures to minimize stress.
Compound precipitates out of solution upon administration. - Poor solubility of the formulation at physiological pH.- Interaction with components of the administration vehicle.- Re-evaluate the formulation; consider using co-solvents or other solubilizing agents.- Prepare fresh formulations immediately before use.- Filter the formulation before administration.

Experimental Protocols

Dose-Range Finding Study
  • Animal Model Selection: Choose an appropriate animal model that recapitulates the key aspects of the disease being studied.

  • Group Allocation: Divide animals into several groups (e.g., 5 groups of 3-5 animals each). Include a vehicle control group.

  • Dose Selection: Select a range of doses. A common starting point is to use a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg).[6]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and overall appearance.

  • Endpoint: The study can be terminated after a predetermined period (e.g., 7-14 days), or when a maximum tolerated dose (MTD) is identified.[5] The MTD is often defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).[6]

Basic Pharmacokinetic (PK) Study
  • Animal Groups: Use a sufficient number of animals to allow for serial blood sampling.

  • Dosing: Administer a single dose of this compound at a concentration expected to be therapeutically relevant.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood samples to isolate plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, half-life, AUC).

Signaling Pathway and Experimental Workflow Diagrams

TAS301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_channel Voltage-Independent Ca2+ Channel PDGFR->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx PKC PKC Ca_influx->PKC Activates AP1 AP-1 PKC->AP1 Induces Proliferation VSMC Proliferation AP1->Proliferation Promotes TAS301 This compound TAS301->Ca_channel Inhibits

Figure 1: this compound Mechanism of Action.

Dose_Refinement_Workflow cluster_0 Preclinical Development Stage start Start: In Vitro Data (e.g., IC50) dose_range Dose-Range Finding Study start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd pk_study Pharmacokinetic (PK) Study mtd->pk_study efficacy_study Efficacy Study with Refined Doses pk_study->efficacy_study end Optimal In Vivo Dose efficacy_study->end

Figure 2: Experimental Workflow for In Vivo Dose Refinement.

References

Technical Support Center: Tas-301 (Pimitespib) Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tas-301 (pimitespib) in primary cell cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and minimize off-target toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (pimitespib)?

A1: this compound, also known as pimitespib, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][4] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, pimitespib inhibits its chaperone activity.[3][5] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3][6]

Q2: Why am I observing high levels of toxicity in my primary cell cultures even at low concentrations of this compound?

A2: Primary cells can be significantly more sensitive to cytotoxic agents than immortalized cancer cell lines. Several factors could contribute to the heightened toxicity you are observing:

  • Basal HSP90 Dependency: Unlike cancer cells, which are often highly dependent on HSP90 to maintain their malignant phenotype, normal primary cells also rely on HSP90 for normal cellular functions.[7] Inhibition of this essential protein can disrupt normal cellular homeostasis and lead to cell death.

  • Slower Metabolism: Primary cells may have a different metabolic rate compared to cancer cell lines, potentially leading to a longer effective exposure to the compound.

  • Purity and Health of Primary Culture: The health and purity of your primary cell culture are critical. Stressed or unhealthy cells at the start of an experiment are more susceptible to drug-induced toxicity.

  • Off-Target Effects: While pimitespib is selective for HSP90, high concentrations may lead to off-target effects, contributing to cytotoxicity.

Q3: What are the common morphological changes associated with this compound toxicity in primary cells?

A3: Common signs of cytotoxicity in primary cell cultures treated with this compound may include:

  • Rounding and detachment of adherent cells.

  • Appearance of apoptotic bodies (small, membrane-bound vesicles).

  • Increased cellular debris in the culture medium.

  • Reduced cell proliferation and density compared to vehicle-treated controls.

  • Vacuolization in the cytoplasm.

Q4: Are there any known strategies to reduce the toxicity of HSP90 inhibitors in vitro?

A4: Yes, several strategies can be employed to mitigate the toxicity of HSP90 inhibitors like pimitespib in primary cell cultures:

  • Optimize Concentration and Exposure Time: Start with a wide range of concentrations and a short exposure time, then gradually increase the duration to find the optimal experimental window.

  • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells time to recover from the initial stress of HSP90 inhibition.

  • Use of Rescue Agents: Depending on the specific primary cell type and the experimental goals, co-treatment with survival-promoting factors or antioxidants might be explored, though this could also interfere with the intended effects of the drug.

  • Serum Concentration: Ensure the serum concentration in your culture medium is optimal for your specific primary cell type, as serum can contain growth factors that may help mitigate toxicity.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed Within 24 Hours of Treatment
Potential Cause Troubleshooting Step
Concentration is too high Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels.
Poor cell health prior to treatment Ensure primary cells are healthy, actively dividing, and have not been in culture for an extended period before initiating the experiment.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your primary cells (typically <0.1%).
Contamination Check for signs of bacterial or fungal contamination in your cell cultures.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in primary cell isolates If using primary cells from different donors, expect some biological variability. Pool cells from multiple donors if feasible, or use cells from the same donor for a set of comparative experiments.
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well for every experiment.
Drug degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay timing Perform the viability or functional assay at a consistent time point after drug addition.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound (Pimitespib) in Various Cell Types (72h Exposure)

Cell TypeDescriptionHypothetical IC50 (nM)
Primary Human Umbilical Vein Endothelial Cells (HUVECs) Normal Endothelial Cells50 - 150
Primary Human Dermal Fibroblasts (HDFs) Normal Fibroblasts80 - 200
GIST-T1 Cell Line Gastrointestinal Stromal Tumor5 - 20
MCF-7 Cell Line Breast Cancer10 - 40

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding:

    • Harvest and count healthy, log-phase primary cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing HSP90 Client Protein Degradation by Western Blot
  • Cell Treatment:

    • Seed primary cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Chk1, Wee1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities and normalize the client protein levels to the loading control. Compare the protein levels in treated samples to the vehicle control.

Mandatory Visualizations

G cluster_0 This compound (Pimitespib) Mechanism of Action Tas301 This compound (Pimitespib) HSP90 HSP90 Tas301->HSP90 Inhibits ATP binding ClientProteins Client Proteins (e.g., HER2, AKT, CDK4) HSP90->ClientProteins Stabilizes Ubiquitin Ubiquitin-Proteasome System ClientProteins->Ubiquitin Misfolded proteins are targeted Degradation Degradation Ubiquitin->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound (pimitespib).

G cluster_1 Experimental Workflow: Assessing this compound Toxicity cluster_assays Perform Assays start Start: Healthy Primary Cell Culture seed Seed Cells (96-well or 6-well plates) start->seed treat Treat with This compound Dilutions & Controls seed->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Viability Assay (e.g., MTT) incubate->viability western Western Blot (Client Proteins) incubate->western analyze Data Analysis: IC50 Calculation, Protein Quantification viability->analyze western->analyze end End: Determine Toxicity Profile analyze->end

Caption: Workflow for assessing this compound toxicity.

G cluster_causes Potential Causes cluster_solutions Solutions Troubleshooting High Toxicity Observed Cause: High Concentration Solution: Titrate Dose Cause: Poor Cell Health Solution: Use Healthy Cells Cause: Solvent Toxicity Solution: Check Solvent % Concentration High Drug Concentration Health Poor Initial Cell Health Solvent Solvent Toxicity Titrate Perform Dose- Response Curve Troubleshooting:sol1->Titrate Culture Optimize Culture Conditions Troubleshooting:sol2->Culture Control Run Vehicle Control Troubleshooting:sol3->Control

Caption: Troubleshooting high toxicity.

References

adjusting Tas-301 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Tas-301 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: For initial experiments, a starting incubation time of 24 hours is recommended. This allows for sufficient time to observe significant biological effects in most cell-based assays. However, the optimal time can vary depending on the cell type, the concentration of this compound, and the specific endpoint being measured. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental conditions.

Q2: How do I design a time-course experiment to determine the optimal incubation time for this compound?

A2: A time-course experiment involves treating your cells with a fixed concentration of this compound and measuring the effect at several different time points. A typical design would include early time points (e.g., 6, 12 hours) to capture initial responses, intermediate time points (e.g., 24, 48 hours) where a significant effect is expected, and later time points (e.g., 72 hours) to assess long-term effects. The choice of time points should be based on the known kinetics of the biological process being studied.

Q3: What are common indicators of sub-optimal incubation time with this compound?

A3:

  • Too short: If the incubation time is too short, you may observe a minimal or no effect of this compound, even at high concentrations. This is because the compound may not have had enough time to engage with its target and elicit a downstream biological response.

  • Too long: Conversely, an excessively long incubation period can lead to secondary effects, such as cytotoxicity, cell cycle arrest at different phases, or the activation of compensatory signaling pathways, which can confound the interpretation of your results. High levels of cell death, even at low concentrations of this compound, can be a sign of an overly long incubation time.

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: The concentration of this compound and the incubation time are often inversely related. Higher concentrations of the compound may produce a significant effect in a shorter amount of time, while lower concentrations may require a longer incubation period to achieve the same level of response. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal combination of concentration and incubation time for your desired outcome.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No significant effect of this compound is observed. 1. Incubation time is too short.2. Concentration of this compound is too low.3. The target of this compound is not expressed or is not critical in the cell line used.1. Perform a time-course experiment with longer incubation periods (e.g., 48, 72 hours).2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Verify the expression of the target protein in your cell line via Western blot or qPCR.
High levels of cell death or cytotoxicity are observed. 1. Incubation time is too long.2. Concentration of this compound is too high.3. The compound has off-target cytotoxic effects.1. Reduce the incubation time. Perform a time-course experiment with earlier time points.2. Lower the concentration of this compound. Determine the IC50 and use concentrations around this value.3. Test the effect of this compound in a control cell line that does not express the target to assess off-target toxicity.
High variability in results between replicate experiments. 1. Inconsistent incubation times.2. Cell plating density is not uniform.3. Reagent preparation and addition are not consistent.1. Ensure precise timing for the start and end of the incubation period for all samples.2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.3. Prepare fresh reagents and use calibrated pipettes for accurate dispensing.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound using an MTT Assay

This protocol outlines a method to determine the optimal incubation time for this compound by measuring its effect on cell proliferation using a colorimetric MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Remove the overnight culture medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability against incubation time for each concentration of this compound to determine the optimal incubation period.

Data Presentation

Table 1: Hypothetical effect of this compound on HUVEC cell viability at different incubation times.

Incubation Time (hours)Vehicle Control (% Viability)This compound (1 µM) (% Viability)This compound (5 µM) (% Viability)This compound (10 µM) (% Viability)
6100 ± 4.598 ± 5.195 ± 4.892 ± 5.3
12100 ± 5.292 ± 4.985 ± 5.578 ± 6.1
24100 ± 4.875 ± 6.352 ± 5.941 ± 5.7
48100 ± 5.558 ± 7.131 ± 6.422 ± 4.9
72100 ± 6.145 ± 6.820 ± 5.215 ± 4.3

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_tas301 Add this compound to Wells overnight_incubation->add_tas301 prepare_tas301 Prepare this compound Dilutions prepare_tas301->add_tas301 incubate_6h 6h add_tas301->incubate_6h Time Point 1 incubate_12h 12h add_tas301->incubate_12h Time Point 2 incubate_24h 24h add_tas301->incubate_24h Time Point 3 incubate_48h 48h add_tas301->incubate_48h Time Point 4 incubate_72h 72h add_tas301->incubate_72h Time Point 5 mtt_assay Perform MTT Assay incubate_6h->mtt_assay incubate_12h->mtt_assay incubate_24h->mtt_assay incubate_48h->mtt_assay incubate_72h->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis data_analysis read_plate->data_analysis Analyze Data

Figure 1: Experimental workflow for determining the optimal incubation time of this compound.

signaling_pathway cluster_membrane Cell Membrane PDGFR PDGF Receptor Ca_channel Ca2+ Channel PDGFR->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx PDGF PDGF PDGF->PDGFR Tas301 This compound Tas301->Ca_channel inhibits PKC PKC Ca_influx->PKC activates AP1 AP-1 PKC->AP1 activates Proliferation Cell Proliferation AP1->Proliferation promotes

troubleshooting inconsistent results with Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-301. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation quinoline-3-carboxamide agent.[1] Its mode of action is multifaceted, involving anti-angiogenic and immunomodulatory properties.[1] One of its key mechanisms is the inhibition of vascular smooth muscle cell (VSMC) proliferation.[2] It achieves this by blocking voltage-independent Ca2+ influx, which in turn inhibits downstream signaling pathways such as the Ca2+/Protein Kinase C (PKC) pathway, ultimately leading to the reduced induction of activator protein 1 (AP-1).[2]

Q2: I am observing inconsistent anti-proliferative effects of this compound in my cell culture experiments. What are the potential causes?

A2: Inconsistent results can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell line variability, reagent preparation, and the specifics of your experimental protocol.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For optimal results, it is recommended to first dissolve this compound in a solvent like DMSO to create a stock solution.[3] This stock solution can then be diluted to the desired working concentration in your cell culture medium or buffer.[3] It is important to avoid precipitation of the compound when adding it to an aqueous medium.[3] For storage, the powdered form of this compound should be kept at -20°C for up to three years, while the solvent-based stock solution should be stored at -80°C for up to one year.[3]

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the inhibitory effects of this compound on the Ca2+/PKC signaling pathway in vascular smooth muscle cells.[2] While the quinoline-3-carboxamide class of agents is known to interfere with tumor angiogenesis, macrophage infiltration, and cytokine production, further research is needed to fully elucidate all of its molecular pathways.[1]

Troubleshooting Guide: Inconsistent Proliferation Assay Results

This guide addresses common issues encountered during in vitro proliferation assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
Edge effects in the culture plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Lower than expected efficacy Incorrect drug concentrationPrepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration in the culture medium.
Cell confluence too highSeed cells at a lower density to ensure they are in the logarithmic growth phase during the treatment period.
Presence of interfering substancesEnsure all reagents, including media and serum, are of high quality and free from contaminants that may interfere with this compound activity.
High cell toxicity/death This compound concentration is too highPerform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Solvent (e.g., DMSO) toxicityEnsure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%).
No observable effect of this compound Inactive compoundEnsure this compound has been stored correctly.[3] If possible, test the activity of the compound in a validated positive control assay.
Cell line is not responsiveThe targeted signaling pathway may not be active or critical for proliferation in your chosen cell line. Confirm the expression and activity of components like PDGF receptors and PKC.

Experimental Protocols

Key Experiment: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is a generalized procedure based on the described mechanism of action of this compound.

  • Cell Culture: Culture rat aortic smooth muscle cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Plate the VSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, aspirate the growth medium and replace it with serum-free DMEM for 24 hours to synchronize the cells in the G0 phase.

  • Treatment: Prepare serial dilutions of this compound in DMEM containing a stimulating agent such as Platelet-Derived Growth Factor (PDGF)-BB (e.g., 10 ng/mL). Add the treatment solutions to the respective wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value.

Visualizations

Tas301_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel Inhibits PKC PKC Activation Ca_Influx->PKC AP1 AP-1 Induction PKC->AP1 Proliferation Cell Proliferation AP1->Proliferation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Review_Protocol Review Experimental Protocol Start->Review_Protocol Evaluate_Cells Assess Cell Health and Culture Conditions Start->Evaluate_Cells Data_Analysis Re-evaluate Data Analysis Check_Reagents->Data_Analysis Review_Protocol->Data_Analysis Evaluate_Cells->Data_Analysis Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of TAS-301

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAS-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of this compound, a poorly water-soluble drug candidate.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.

Question: We are observing very low and variable plasma concentrations of this compound in our preclinical animal models after oral administration. What could be the cause?

Answer: Low and inconsistent plasma concentrations of this compound are often attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. The crystalline form of this compound has a particularly low dissolution rate. To achieve therapeutic concentrations, formulation strategies that enhance its solubility and dissolution are necessary.

Question: We attempted to improve bioavailability by simply micronizing this compound, but the results were not satisfactory. Why might this be the case?

Answer: While micronization increases the surface area of the drug, which can lead to a modest improvement in the dissolution rate, it may not be sufficient for a compound as poorly soluble as this compound. The inherent low solubility of the crystalline form can still be the rate-limiting step for absorption. More advanced formulation techniques are often required to significantly enhance bioavailability.

Question: What are the recommended starting points for reformulating this compound to improve its oral bioavailability?

Answer: Based on published studies and common practices for poorly water-soluble drugs, we recommend exploring the following formulation strategies:

  • Melt-Adsorption onto a Porous Carrier: A study has shown that melt-adsorbing this compound onto a porous calcium silicate (Florite RE®) can convert the drug to a more soluble amorphous state, significantly improving its dissolution and oral bioavailability.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of smooth muscle cell migration and proliferation. It exerts its effect by blocking voltage-independent calcium (Ca2+) influx. This, in turn, inhibits downstream signaling pathways, including the Ca2+/Protein Kinase C (PKC) pathway, which ultimately leads to the reduced induction of the transcription factor AP-1.

What are the known chemical properties of this compound?

  • Molecular Formula: C₂₃H₁₉NO₃

  • Molecular Weight: 357.4 g/mol

  • Appearance: Crystalline powder

  • Solubility: Poorly soluble in water.

Which animal models are suitable for in vivo bioavailability studies of this compound?

Beagle dogs are a commonly used and relevant non-rodent model for oral bioavailability studies due to their physiological similarities to humans in terms of gastrointestinal tract and metabolic processes.[2][3] Studies on this compound have utilized beagle dogs to assess the in vivo performance of different formulations.[1]

Data Presentation

The following table summarizes the reported pharmacokinetic data for this compound in beagle dogs, comparing the crystalline form with a melt-adsorbed formulation.

FormulationCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
Crystalline this compound Low and variableLow and variableNot specified
Melt-Adsorbed this compound Significantly higher than crystalline formSignificantly higher than crystalline formNot specified

Note: Specific quantitative values for Cmax and AUC from the pivotal study were not publicly available in the accessed literature. The study reported a "significantly greater" exposure with the melt-adsorbed product.[1]

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the bioavailability of this compound.

Protocol 1: Preparation of this compound Melt-Adsorbed Formulation

Objective: To prepare an amorphous formulation of this compound with enhanced solubility and dissolution by melt-adsorption onto a porous calcium silicate carrier.

Materials:

  • This compound (crystalline powder)

  • Porous calcium silicate (e.g., Florite RE®)

  • Mortar and pestle

  • High-temperature oven or furnace

  • Sieve (e.g., 100-mesh)

Procedure:

  • Pre-formulation:

    • Determine the melting point of this compound using Differential Scanning Calorimetry (DSC) to establish the required heating temperature.

    • Characterize the particle size and surface area of the porous calcium silicate.

  • Mixing:

    • Accurately weigh this compound and porous calcium silicate in a predetermined ratio (e.g., 1:2 w/w).

    • Thoroughly mix the two components in a mortar and pestle to create a homogeneous physical mixture.

  • Melt-Adsorption:

    • Transfer the physical mixture to a suitable heat-resistant container.

    • Heat the mixture in an oven at a temperature approximately 20-30°C above the melting point of this compound.

    • Maintain the temperature for a sufficient duration (e.g., 30 minutes) to ensure complete melting and adsorption of this compound onto the porous carrier.

  • Cooling and Processing:

    • Remove the container from the oven and allow it to cool to room temperature.

    • The resulting solid mass is the melt-adsorbed product.

    • Gently grind the product and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous state of this compound in the final product using DSC and Powder X-ray Diffraction (PXRD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the melt-adsorbed product with that of crystalline this compound.

Protocol 2: In Vivo Oral Bioavailability Study in Beagle Dogs

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Animals:

  • Healthy male beagle dogs (e.g., 9-12 kg body weight).

  • Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Study Design:

  • A crossover study design is recommended to minimize inter-individual variability.

  • A sufficient washout period (e.g., at least 7 days) should be allowed between the administration of different formulations.

Procedure:

  • Dose Preparation:

    • For the crystalline this compound group, the drug can be administered in a capsule or as a suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose solution).

    • For the formulated this compound (e.g., melt-adsorbed powder), the dose can be filled into hard gelatin capsules.

  • Dose Administration:

    • Administer the respective formulations orally to the fasted dogs.

    • A fixed dose of this compound (e.g., 10 mg/kg) should be used for all groups.

    • Optionally, a fed group can be included to assess the effect of food on bioavailability. For the fed group, provide a standard meal (e.g., 30 minutes) before drug administration.[2]

  • Blood Sampling:

    • Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in dog plasma.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation using non-compartmental analysis.

    • Statistically compare the parameters between the different formulation groups.

Visualizations

Signaling Pathway of this compound

TAS301_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PLC PLCγ PDGFR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca_channel Voltage-Independent Ca2+ Channel ER->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->PKC activates AP1 AP-1 Induction PKC->AP1 Proliferation Cell Proliferation & Migration AP1->Proliferation TAS301 This compound TAS301->Ca_channel inhibits

Caption: this compound inhibits cell proliferation by blocking Ca2+ influx.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development Start->Formulation MeltAdsorption Melt-Adsorption Formulation->MeltAdsorption SolidDispersion Solid Dispersion Formulation->SolidDispersion SEDDS SEDDS Formulation->SEDDS InVitro In Vitro Characterization MeltAdsorption->InVitro SolidDispersion->InVitro SEDDS->InVitro Dissolution Dissolution Testing InVitro->Dissolution PhysicalChar Physical Characterization (DSC, PXRD) InVitro->PhysicalChar InVivo In Vivo Bioavailability Study (Beagle Dogs) InVitro->InVivo Proceed with promising formulations PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) InVivo->PK_Analysis End End: Optimized Formulation with Improved Bioavailability PK_Analysis->End

Caption: Workflow for enhancing this compound bioavailability.

References

Validation & Comparative

A Comparative Guide to Tas-301 and its Inhibition of the Protein Kinase C (PKC) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Tas-301 with other Protein Kinase C (PKC) inhibitors, supported by experimental data and methodologies. It is designed for researchers, scientists, and drug development professionals investigating signal transduction and therapeutic interventions targeting the PKC pathway.

Introduction to this compound and the PKC Signaling Pathway

This compound (3-bis(4-methoxyphenyl)methylene-2-indolinone) is recognized as an inhibitor of smooth muscle cell migration and proliferation. Its mechanism is linked to the inhibition of the Protein Kinase C (PKC) signaling pathway, a crucial cascade in regulating cellular processes like proliferation, differentiation, and apoptosis. The PKC family of serine/threonine kinases is activated by signals such as diacylglycerol (DAG) and calcium ions, playing a pivotal role in various signal transduction pathways. Aberrant PKC signaling is implicated in numerous diseases, making its inhibitors valuable research tools and potential therapeutic agents.

This compound's primary mechanism involves blocking voltage-independent Ca2+ influx, a critical step upstream of PKC activation. Specifically, it has been shown to inhibit the activation of PKC induced by platelet-derived growth factor (PDGF).

Comparative Analysis of PKC Inhibitors
InhibitorTarget(s)IC50 / Effective ConcentrationMechanism of Action
This compound Upstream of PKC (Ca2+ influx), PDGF-induced PKC activation62.7% inhibition of PKC activation at 10 μMBlocks receptor-operated calcium influx
Enzastaurin (LY317615) PKCβ selectivePKCβ: 6 nM, PKCα: 39 nM, PKCγ: 83 nM, PKCε: 110 nMATP-competitive
Ruboxistaurin (LY333531) PKCβ selectivePKCβ1: 4.7 nM, PKCβ2: 5.9 nMATP-competitive
Sotrastaurin (AEB071) Pan-PKCPKCθ: 0.22 nM, PKCβ: 0.64 nM, PKCα: 0.95 nM, PKCη: 1.8 nM, PKCδ: 2.1 nM, PKCε: 3.2 nMATP-competitive
Go 6983 Pan-PKCPKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nMATP-competitive
Ro 31-8220 Pan-PKCPKCα: 5 nM, PKCβI: 24 nM, PKCβII: 14 nM, PKCγ: 27 nM, PKCε: 24 nMATP-competitive
Midostaurin (PKC412) Multi-kinase, including PKCBroad activityATP-competitive
Calphostin C PKC50 nM (for rat brain PKC)Diacylglycerol (DAG) competitive

Visualizing the Mechanism and Workflow

PKC Signaling Pathway and this compound Inhibition

The diagram below illustrates a simplified PKC signaling cascade initiated by a growth factor like PDGF. It highlights the point of intervention by this compound, which acts upstream of PKC activation by blocking calcium influx.

PKC_Pathway PKC Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., PDGFR) PLC PLCγ RTK->PLC Activates Ca_Channel Receptor-Operated Ca2+ Channel RTK->Ca_Channel PKC PKC PLC->PKC Ca_ion Ca2+ Ca_Channel->Ca_ion AP1 AP-1 Activation PKC->AP1 Leads to Proliferation Cell Proliferation & Migration AP1->Proliferation GF Growth Factor (e.g., PDGF) GF->RTK Binds Tas301 This compound Tas301->Ca_Channel Inhibits Ca_ion->PKC Activates

Caption: this compound inhibits the PKC pathway by blocking receptor-operated Ca2+ channels.

Experimental Workflow for Assessing PKC Inhibition

This workflow outlines the key steps to quantify the inhibitory effect of a compound like this compound on PKC activity in a cell-based assay.

Experimental_Workflow General Workflow for PKC Inhibition Assay A 1. Cell Culture (e.g., Vascular Smooth Muscle Cells) B 2. Treatment - Vehicle Control - PKC Activator (PDGF, PMA) - Activator + Inhibitor (this compound) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. PKC Kinase Assay (In vitro reaction) C->D E 5. Detection (e.g., Phosphorylation of substrate) D->E F 6. Data Analysis (Quantify inhibition) E->F

Caption: Workflow for evaluating a compound's ability to inhibit PKC activity.

Experimental Protocols

Confirming PKC Pathway Inhibition by this compound

The inhibitory effect of this compound on the PKC pathway can be confirmed by measuring the phosphorylation of a known PKC substrate or the activity of downstream transcription factors like AP-1.

Objective: To determine the concentration-dependent effect of this compound on PDGF-induced PKC activation in vascular smooth muscle cells (VSMCs).

Key Methodologies:

  • Cell Culture and Treatment:

    • Rat aortic VSMCs are cultured in standard medium (e.g., DMEM with 10% FBS).

    • Prior to the experiment, cells are serum-starved for 24-48 hours to establish a quiescent state.

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 1-10 μM) or a vehicle control (DMSO) for 1-2 hours.

    • Following pre-incubation, cells are stimulated with a PKC activator, such as PDGF-BB (e.g., 25 ng/mL), for a short period (e.g., 5-15 minutes).

  • PKC Kinase Activity Assay (In Vitro):

    • This assay directly measures the enzymatic activity of PKC from cell lysates.

    • Lysis and Immunoprecipitation: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. PKC is then immunoprecipitated from the total cell lysate using a PKC-specific antibody.

    • Kinase Reaction: The immunoprecipitated PKC is incubated in a kinase reaction buffer containing:

      • A specific PKC peptide substrate (e.g., EGFR Peptide).

      • ATP (often radiolabeled [γ-³²P]ATP for detection).

      • PKC co-factors such as phosphatidylserine (PS) and diacylglycerol (DAG).

    • Detection: The reaction is stopped by adding a quench buffer (e.g., containing EDTA). The amount of phosphorylated substrate is quantified. If using [γ-³²P]ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity via scintillation counting.

    • Analysis: PKC activity in this compound-treated samples is compared to the activity in samples treated with PDGF alone. A significant reduction indicates inhibition. For example, a 62.7% inhibition was observed at 10 μM of this compound.

  • Western Blotting for Downstream Targets:

    • An alternative or complementary method is to measure the phosphorylation of downstream targets of the PKC pathway.

    • Protein Extraction and Quantification: Cells are lysed, and protein concentration is determined (e.g., using a BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is probed with a primary antibody specific for a phosphorylated downstream protein (e.g., phospho-MARCKS or phospho-ERK, depending on the specific pathway branch). A primary antibody against the total protein is used as a loading control.

    • Detection: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.

    • Analysis: The band intensity of the phosphorylated protein is normalized to the total protein. A decrease in the phospho-protein signal in this compound-treated cells confirms pathway inhibition.

Conclusion

This compound effectively inhibits the PKC signaling pathway, primarily by acting on the upstream event of receptor-operated calcium influx. This mechanism distinguishes it from many direct, ATP-competitive PKC inhibitors. Experimental data confirms its ability to suppress PDGF-induced PKC activation and downstream events like AP-1 induction in a dose-dependent manner. For researchers studying vascular smooth muscle cell proliferation or other PKC-dependent processes, this compound serves as a valuable tool. When compared to pan-PKC or isoform-selective inhibitors, this compound offers a different mode of intervention that may provide unique insights into the role of calcium signaling in PKC pathway activation.

Validating Tas-301's Specificity for Smooth Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tas-301, a potent inhibitor of smooth muscle cell (SMC) proliferation and migration. The focus is to objectively assess its specificity for SMCs by comparing its performance with an alternative, Tranilast, and to provide supporting experimental data where available. This document is intended to aid researchers in evaluating this compound for applications in studies related to vascular proliferative disorders.

Introduction to this compound

This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been identified as an inhibitor of smooth muscle cell migration and proliferation.[1] Its mechanism of action involves the blockade of voltage-independent calcium influx and the subsequent downstream signaling of Protein Kinase C (PKC).[2][3] This interference with calcium signaling ultimately inhibits the molecular pathways that lead to cell migration and division.[2][3] this compound has demonstrated efficacy in reducing neointimal thickening after balloon catheter injury in animal models, suggesting its potential in preventing restenosis.[1]

Comparative Analysis of In Vitro Efficacy

Table 1: Comparative Inhibitory Concentration (IC50) on Cell Proliferation

CompoundCell TypeIC50 (µM)Reference
This compound Rat Vascular Smooth Muscle CellsData not available (concentration-dependent inhibition observed)[3]
Human Endothelial CellsData not available
Human FibroblastsData not available
Tranilast Human Vascular Smooth Muscle Cells~100-118.3[4]
Human Dermal Microvascular Endothelial Cells136[5][6]
Rabbit Dermal Fibroblasts>300 (inhibition observed at 300 µM)[7]
Cancer-Associated Fibroblasts150-250[4]

Data Interpretation:

While a direct comparison of IC50 values for this compound across different cell types is not possible with the currently available literature, the data for Tranilast provides a benchmark. Tranilast inhibits the proliferation of both smooth muscle cells and endothelial cells at similar concentrations, suggesting a lack of strong specificity between these two cell types. Its effect on fibroblasts appears to be less potent. The absence of specific IC50 values for this compound is a significant gap in the current understanding of its cellular specificity. The original studies by Sasaki et al. (2000) and Muranaka et al. (1998) confirm a concentration-dependent inhibition of SMC proliferation by this compound, but do not provide a precise IC50 value.[1][3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and how the specificity of these compounds can be evaluated, it is helpful to visualize the involved signaling pathways and experimental procedures.

This compound Mechanism of Action

This compound inhibits smooth muscle cell proliferation and migration by blocking receptor-operated calcium channels. This leads to a reduction in intracellular calcium levels, which in turn inhibits Protein Kinase C (PKC) activation and downstream signaling events.

Tas301_Mechanism PDGF Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase PDGF->Receptor Ca_Channel Voltage-Independent Ca2+ Channel Receptor->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Tas301 This compound Tas301->Ca_Channel inhibits PKC PKC Activation Ca_Influx->PKC Downstream Downstream Signaling PKC->Downstream Proliferation SMC Proliferation & Migration Downstream->Proliferation

Caption: Mechanism of this compound in inhibiting smooth muscle cell proliferation.

Experimental Workflow for Validating Specificity

A typical workflow to determine the specificity of a compound like this compound involves culturing different cell types and measuring their proliferation in the presence of varying concentrations of the inhibitor.

Specificity_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis SMC Smooth Muscle Cells Tas301_Treat Add varying concentrations of this compound SMC->Tas301_Treat EC Endothelial Cells EC->Tas301_Treat Fibro Fibroblasts Fibro->Tas301_Treat Prolif_Assay Measure cell proliferation (e.g., BrdU, MTT assay) Tas301_Treat->Prolif_Assay IC50 Calculate IC50 values for each cell type Prolif_Assay->IC50 Comparison Compare IC50 values to determine specificity IC50->Comparison

Caption: Workflow for determining the cell-type specificity of an inhibitor.

Experimental Protocols

Detailed protocols for the key experiments cited are essential for reproducibility and critical evaluation.

In Vitro Smooth Muscle Cell Proliferation Assay (General Protocol)

This protocol is a generalized procedure based on common laboratory practices for assessing the anti-proliferative effects of a compound on vascular smooth muscle cells.

1. Cell Culture:

  • Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Passage cells upon reaching 80-90% confluency.

2. Proliferation Assay (BrdU Incorporation):

  • Seed SMCs into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
  • Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
  • Stimulate cell proliferation by adding a growth factor such as platelet-derived growth factor (PDGF-BB; 10 ng/mL).
  • After 24 hours of incubation, add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 4 hours.
  • Fix the cells and measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on smooth muscle cell proliferation and migration, primarily through the blockade of calcium influx. However, a comprehensive validation of its specificity for SMCs is hampered by the lack of publicly available data on its effects on other relevant cell types, such as endothelial cells and fibroblasts.

To definitively establish the specificity of this compound, further research is required to:

  • Determine the IC50 values of this compound for the proliferation of smooth muscle cells, endothelial cells, and fibroblasts under identical experimental conditions.

  • Conduct comparative studies with other known inhibitors of smooth muscle cell proliferation to benchmark the performance of this compound.

This guide highlights the current knowledge on this compound and provides a framework for the necessary experiments to fully validate its specificity. The provided protocols and diagrams serve as a resource for researchers aiming to conduct these critical validation studies.

References

TAS-301: A Comparative Analysis of its Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of TAS-301 [3-bis(4-methoxyphenyl)methylene-2-indolinone], focusing on its documented activity in vascular smooth muscle cells (VSMCs). While research on this compound's direct anti-cancer effects is not publicly available, its mechanism of inhibiting cell proliferation offers valuable insights for researchers in various fields. This document summarizes key experimental findings, compares this compound with an alternative compound, Tranilast, and provides detailed experimental protocols and pathway diagrams to support further investigation.

I. Comparative Anti-Proliferative Efficacy

This compound has demonstrated potent inhibitory effects on the proliferation of rat vascular smooth muscle cells stimulated by various growth factors.[1] Its efficacy has been compared to Tranilast, another compound known to inhibit intimal thickening.

CompoundTarget CellsStimulantKey FindingsReference
This compound Rat Vascular Smooth Muscle Cells (VSMCs)PDGF-BB, bFGF, 2% FBSDose-dependently inhibited VSMC proliferation.[1] Showed higher inhibitory potency on intimal formation than Tranilast.[2][1][2]
Tranilast Rat Vascular Smooth Muscle Cells (VSMCs)Not specified in detailReduced proliferation of medial and intimal SMCs.[2] Effect of 100 mg/kg this compound was significantly greater than 300 mg/kg of Tranilast in reducing neointimal thickening.[2][2]

PDGF-BB: Platelet-derived growth factor-BB; bFGF: basic Fibroblast Growth Factor; FBS: Fetal Bovine Serum

II. Mechanism of Action: Inhibition of Calcium Influx and Downstream Signaling

This compound exerts its anti-proliferative effects by targeting key signaling pathways involved in cell growth and migration. The primary mechanism involves the blockade of receptor-operated, voltage-independent Ca2+ influx.[1] This action disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation.

The inhibition of Ca2+ influx by this compound subsequently attenuates the activation of Protein Kinase C (PKC) and the induction of the transcription factor AP-1, both of which are crucial for cell cycle progression.[1] Furthermore, this compound has been shown to inhibit the platelet-derived growth factor (PDGF)-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins essential for cell migration and adhesion.[3] This inhibitory effect on both proliferation and migration contributes to its efficacy in preventing intimal thickening after vascular injury.[2][3]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-proliferative effects.

A. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of rat VSMCs stimulated by growth factors.

Methodology:

  • Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Synchronization: Cells are seeded in 96-well plates and grown to sub-confluence. To synchronize the cell cycle, the culture medium is replaced with serum-free DMEM for 48 hours.

  • Treatment: The synchronized cells are then treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with a proliferation-inducing agent such as platelet-derived growth factor-BB (PDGF-BB), basic fibroblast growth factor (bFGF), or 2% FBS.

  • Proliferation Assessment: After 24-48 hours of incubation, cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage of proliferation relative to the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) is then determined.

B. Intracellular Calcium Measurement

Objective: To assess the effect of this compound on PDGF-induced calcium influx in VSMCs.

Methodology:

  • Cell Preparation: VSMCs are cultured on glass coverslips.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.

  • Treatment and Stimulation: The cells are then washed and pre-incubated with this compound or vehicle. Intracellular calcium levels are monitored before and after stimulation with PDGF-BB.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence spectrophotometer or a fluorescence microscope by monitoring the ratio of fluorescence at two different excitation wavelengths.

  • Data Analysis: The inhibitory effect of this compound on calcium influx is determined by comparing the peak fluorescence ratio in this compound-treated cells to that in vehicle-treated cells.

IV. Visualizations

A. Signaling Pathway of this compound's Anti-Proliferative Effect

TAS301_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor PLC PLC PDGFR->PLC Ca_Channel Receptor-Operated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion influx PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_Channel activates PKC PKC DAG->PKC activates AP1 AP-1 PKC->AP1 FAK FAK Paxillin Paxillin FAK->Paxillin CaM_Kinase CaM Kinase II CaM_Kinase->FAK Proliferation Cell Proliferation AP1->Proliferation PDGF PDGF PDGF->PDGFR TAS301 This compound TAS301->Ca_Channel inhibits Ca_ion->PKC activates Ca_ion->CaM_Kinase activates Proliferation_Workflow start Start: Culture Rat VSMCs sync Synchronize cells in serum-free medium start->sync treat Pre-treat with this compound or Vehicle sync->treat stim Stimulate with Growth Factors (PDGF, bFGF) treat->stim incubate Incubate for 24-48 hours stim->incubate measure Measure cell proliferation (e.g., MTT assay) incubate->measure analyze Analyze data and determine IC50 measure->analyze end_node End analyze->end_node

References

Assessing the Reproducibility of TAS-301 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for TAS-301, a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation. The information is intended to assist researchers in assessing the reproducibility of published findings and to provide a basis for designing future experiments. Data is compared with tranilast, another compound investigated for similar therapeutic purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparator, tranilast, on the inhibition of VSMC proliferation.

CompoundAssayCell TypeStimulantIC50Citation
This compound VSMC ProliferationRat Aortic Smooth Muscle CellsPDGF-BB, bFGF, or 2% FBSNot explicitly stated, but described as "concentration-dependent"[1]
Tranilast VSMC Proliferation (Cell Number)Rat Aortic Smooth Muscle Cells10% FBS or PDGF100 µmol/L[2][3]

Note: While the exact IC50 for this compound in VSMC proliferation is not provided in the abstract, the study notes that the concentration required for inhibition of Ca2+ influx was nearly identical to that for inhibition of VSMC proliferation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method for assessing cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Rat Aortic Smooth Muscle Cells (VSMCs)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Platelet-Derived Growth Factor-BB (PDGF-BB) or basic Fibroblast Growth Factor (bFGF)

  • This compound and/or Tranilast

  • [3H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed VSMCs in 96-well plates and culture until they reach sub-confluence.

  • Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24-48 hours.

  • Pre-incubate the cells with various concentrations of this compound or tranilast for a specified period.

  • Stimulate the cells with a mitogen such as PDGF-BB, bFGF, or a higher concentration of FBS.

  • After a set incubation period (e.g., 24 hours), pulse-label the cells with [3H]-thymidine for 4-6 hours.

  • Wash the cells with cold PBS to remove unincorporated [3H]-thymidine.

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice.

  • Wash the precipitate with ethanol to remove the TCA.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control.

PDGF-Induced Intracellular Calcium (Ca2+) Influx Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration in response to stimuli.

Materials:

  • VSMCs

  • Fura-2 AM (acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • PDGF-BB

  • This compound

  • Fluorescence spectrophotometer or plate reader capable of ratiometric measurement.

Procedure:

  • Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Load the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular Fura-2 AM.

  • Place the cells in the fluorescence spectrophotometer and measure the baseline fluorescence ratio (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

  • Add PDGF-BB to stimulate Ca2+ influx and record the change in fluorescence ratio over time.

  • To test the effect of this compound, pre-incubate the Fura-2 AM-loaded cells with the compound before adding PDGF-BB.

  • The change in the fluorescence ratio is proportional to the change in intracellular Ca2+ concentration.

Protein Kinase C (PKC) Activation Assay

This assay typically involves immunoprecipitation of PKC followed by a kinase activity assay.

Materials:

  • VSMCs

  • PDGF-BB

  • This compound

  • Lysis buffer

  • Anti-PKC antibody

  • Protein A/G-agarose beads

  • PKC substrate (e.g., histone H1 or a specific peptide)

  • [γ-32P]ATP

  • Scintillation counter or phosphorimager

Procedure:

  • Treat VSMCs with PDGF-BB in the presence or absence of this compound.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Immunoprecipitate PKC from the cell lysates using a specific anti-PKC antibody and Protein A/G-agarose beads.

  • Wash the immunoprecipitates to remove non-specific binding.

  • Resuspend the beads in a kinase assay buffer containing a PKC substrate and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and separate the phosphorylated substrate from the [γ-32P]ATP (e.g., by spotting on P81 phosphocellulose paper and washing).

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

Activator Protein 1 (AP-1) Induction Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of AP-1 in response to stimuli.

Materials:

  • VSMCs

  • AP-1 luciferase reporter plasmid

  • Transfection reagent

  • Phorbol 12-myristate 13-acetate (PMA) or PDGF-BB

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfect VSMCs with an AP-1 luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with AP-1 binding sites.

  • After transfection, treat the cells with a known AP-1 inducer like PMA or with PDGF-BB, in the presence or absence of this compound.

  • Incubate for a period sufficient to allow for gene expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. The light output is proportional to the AP-1 transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the general workflow for assessing its effects on VSMC proliferation.

TAS301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Influx Ca2+ Influx PDGFR->Ca_Influx PKC PKC Activation Ca_Influx->PKC AP1 AP-1 Induction PKC->AP1 Proliferation VSMC Proliferation AP1->Proliferation TAS301 This compound TAS301->Ca_Influx Inhibits

Caption: this compound signaling pathway in VSMC.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Culture Rat Aortic Smooth Muscle Cells Treatment Treat with this compound or Tranilast Cell_Culture->Treatment Stimulation Stimulate with Mitogens (PDGF-BB, bFGF, FBS) Treatment->Stimulation Proliferation_Assay VSMC Proliferation Assay ([3H]-Thymidine Incorporation) Stimulation->Proliferation_Assay Ca_Assay Ca2+ Influx Assay (Fura-2 AM) Stimulation->Ca_Assay PKC_Assay PKC Activation Assay Stimulation->PKC_Assay AP1_Assay AP-1 Induction Assay (Luciferase Reporter) Stimulation->AP1_Assay Data_Analysis Analyze Data & Determine IC50 Proliferation_Assay->Data_Analysis Ca_Assay->Data_Analysis PKC_Assay->Data_Analysis AP1_Assay->Data_Analysis

Caption: General experimental workflow.

References

A Comparative Guide to Inhibitors of Intimal Thickening: Tas-301 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intimal thickening, a key pathological process in vascular diseases such as atherosclerosis and in-stent restenosis, remains a significant challenge in cardiovascular medicine. This guide provides a comparative analysis of Tas-301, a novel inhibitor of intimal thickening, alongside other prominent inhibitory agents. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: A Diverse Landscape of Inhibition

The inhibitors discussed herein employ various strategies to combat intimal thickening, primarily by targeting the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the formation of neointima.

This compound exerts its effect by inhibiting the migration and proliferation of VSMCs. Its mechanism involves the suppression of Ca2+-dependent signaling pathways.[1][2] Specifically, it has been shown to inhibit the platelet-derived growth factor (PDGF)-induced increase in intracellular calcium concentration ([Ca2+]i) and the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaM kinase II).[1] This ultimately interferes with the tyrosine phosphorylation of focal adhesion kinase and paxillin, crucial for cell migration.[1]

Tranilast , an anti-allergic agent, also inhibits VSMC proliferation and migration.[3][4] Its mechanism is linked to the induction of the cell cycle inhibitors p21 and p53, leading to the suppression of cyclin-dependent kinase (CDK) 2 and CDK4 activities.[5]

Drug-Eluting Stents (DES) have revolutionized the prevention of in-stent restenosis. They release antiproliferative agents directly at the site of vascular injury.

  • Sirolimus (and its analogs Everolimus and Zotarolimus) is an mTOR inhibitor that blocks the progression of the cell cycle from G1 to S phase in VSMCs.[2]

  • Paclitaxel stabilizes microtubules, thereby inhibiting cell division and migration of VSMCs.[6]

Biologic and Novel Approaches are also being explored:

  • A cocktail of Vascular Endothelial Growth Factor (VEGF) and cyclic Arg-Gly-Asp (RGD) peptide has been shown to reduce intimal thickening by promoting re-endothelialization while inhibiting VSMC growth.[7]

  • Proline-Rich Homeodomain (PRH) protein has demonstrated the ability to attenuate intimal thickening by promoting a contractile phenotype in VSMCs and retarding their proliferation and migration.[8][9]

Comparative Efficacy: A Quantitative Overview

The following table summarizes the quantitative data on the efficacy of various inhibitors in preclinical and clinical studies.

Inhibitor/TreatmentExperimental ModelKey Efficacy MetricResultReference
This compound Rat carotid artery balloon injuryReduction in neointima/media area ratio~70% reduction at 100 mg/kg compared to control[5]
Tranilast Rat carotid artery balloon injuryReduction in neointima/media area ratioSignificantly less potent than this compound
Sirolimus-eluting stent Porcine coronary arteryReduction in neointimal area~50% reduction compared to bare-metal stent[2]
Paclitaxel-coated stent Porcine coronary arteryReduction in neointimal area~39.5% reduction (high-dose) compared to control[6]
Everolimus-eluting stent Clinical trialIn-stent late lumen loss0.19 ± 0.40 mm at 13 months[10][11]
Zotarolimus-eluting stent Clinical trialIn-stent late lumen loss0.27 ± 0.43 mm at 13 months[10][11]
VEGF + cyclic RGD Rat carotid artery balloon injuryReduction in intimal thickening>50% reduction[7]
PRH (S163C:S177C) Mouse carotid artery ligationReduction in neointimal proliferation and thickeningSignificant impairment of neointimal formation[9][12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Tas301_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGF Receptor Ca_channel Ca2+ Channel PDGFR->Ca_channel activates Proliferation VSMC Proliferation PDGFR->Proliferation promotes Tas301 This compound Tas301->Ca_channel inhibits Tas301->Proliferation inhibits Ca_ion [Ca2+]i Ca_channel->Ca_ion influx CaMKII CaM Kinase II Ca_ion->CaMKII activates FAK_Pax FAK/Paxillin Phosphorylation CaMKII->FAK_Pax activates Migration VSMC Migration FAK_Pax->Migration promotes PDGF PDGF PDGF->PDGFR

Caption: this compound inhibits VSMC migration and proliferation.

Experimental Workflow for In Vivo Evaluation of Intimal Thickening Inhibitors

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Rat Carotid Artery) start->animal_model balloon_injury Balloon Catheter Injury animal_model->balloon_injury treatment Administration of Inhibitor (e.g., this compound, Vehicle) balloon_injury->treatment follow_up Follow-up Period (e.g., 14-28 days) treatment->follow_up harvest Artery Harvesting and Fixation follow_up->harvest histology Histological Staining (e.g., H&E, Verhoeff-Van Gieson) harvest->histology analysis Morphometric Analysis (Intima/Media Ratio, Area) histology->analysis end End analysis->end

Caption: In vivo evaluation of intimal thickening inhibitors.

Experimental Protocols

Rat Carotid Artery Balloon Injury Model

This is a widely used preclinical model to induce intimal hyperplasia and evaluate the efficacy of potential inhibitors.[1][13][14]

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., pentobarbital sodium)

  • 2F Fogarty balloon catheter

  • Surgical instruments (scissors, forceps, vessel clips)

  • Sutures

Procedure:

  • Anesthesia and Surgical Exposure: Anesthetize the rat and surgically expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Arteriotomy: Ligate the distal ECA and place temporary ligatures or clips on the CCA and ICA to control blood flow. Make a small incision (arteriotomy) in the ECA.

  • Balloon Injury: Introduce the deflated balloon catheter through the arteriotomy into the CCA. Inflate the balloon to a specified pressure (e.g., 1.5-2.0 atm) and pass it through the artery three times to denude the endothelium and induce injury.

  • Catheter Removal and Ligation: Remove the catheter and permanently ligate the ECA stump. Remove the temporary ligatures from the CCA and ICA to restore blood flow.

  • Wound Closure and Post-operative Care: Close the surgical incision and provide appropriate post-operative care, including analgesics.

  • Tissue Harvesting: After a predetermined period (e.g., 14 or 28 days), euthanize the animal and perfuse-fix the carotid arteries for histological analysis.

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration and Proliferation Assays

These assays are crucial for the initial screening and mechanistic studies of intimal thickening inhibitors.

VSMC Proliferation Assay (e.g., MTT or BrdU assay):

  • Cell Culture: Culture rat aortic VSMCs in appropriate media (e.g., DMEM with 10% FBS).

  • Seeding: Seed the cells in 96-well plates at a specific density.

  • Starvation and Treatment: Synchronize the cells by serum starvation for 24 hours. Then, treat the cells with the inhibitor (e.g., this compound) at various concentrations in the presence of a mitogen (e.g., PDGF).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Quantification:

    • MTT Assay: Add MTT reagent, incubate, and then add a solubilizing agent. Measure the absorbance at a specific wavelength to determine cell viability, which correlates with proliferation.[15]

    • BrdU Assay: Add BrdU to the media, which will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.

VSMC Migration Assay (e.g., Scratch Wound or Boyden Chamber Assay):

  • Cell Culture and Seeding: Culture VSMCs to confluence in 6-well plates (for scratch assay) or on transwell inserts (for Boyden chamber assay).

  • Scratch Wound Assay:

    • Create a "scratch" in the confluent cell monolayer with a pipette tip.

    • Wash to remove detached cells and add media containing the inhibitor and a chemoattractant (e.g., PDGF).

    • Capture images at different time points (e.g., 0, 12, 24 hours) and measure the closure of the scratch area.[15][16]

  • Boyden Chamber Assay:

    • Place the transwell insert with a porous membrane in a well containing media with a chemoattractant.

    • Seed VSMCs in the upper chamber with media containing the inhibitor.

    • Incubate for a period to allow cell migration through the pores.

    • Fix, stain, and count the migrated cells on the lower surface of the membrane.[17]

References

Independent Verification of Tas-301's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tas-301's mechanism of action with alternative therapeutic strategies for inhibiting vascular smooth muscle cell (VSMC) proliferation, a key process in the development of restenosis following angioplasty. The information presented is collated from independent research findings to support further investigation and drug development efforts.

Executive Summary

This compound, chemically identified as 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.[1] Independent studies confirm that its primary mechanism of action involves the blockade of voltage-independent calcium influx, a critical step in the signaling cascade that leads to cell proliferation.[2] This initial event subsequently attenuates the activation of downstream effectors, including Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1).[2] This guide compares this compound with other compounds that target these key signaling nodes, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Inhibitors

The therapeutic strategy of inhibiting VSMC proliferation can be approached by targeting different components of the signaling pathway. Here, we compare this compound with representative inhibitors of its downstream targets: broad-spectrum and isoform-specific PKC inhibitors, and inhibitors of store-operated calcium entry (SOCE).

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound and selected alternative compounds on VSMC proliferation or related endpoints. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Compound/Drug NamePrimary Target(s)Cell TypeEndpoint MeasuredIC50 / Effective Concentration
This compound Voltage-Independent Ca2+ Influx Rat Aortic VSMC bFGF-induced Proliferation (BrdU incorporation) Effective at 3-10 µM [3]
Rat Aortic VSMC PDGF-induced PKC Activation 62.7% inhibition at 10 µM [3]
StaurosporinePan-PKC, other kinasesRabbit AortaeDPB-induced Contraction13.3 ± 1.3 nM[2]
Canine Femoral ArteryPDBu-induced Contraction0.35 ± 0.2 µM[1]
Ruboxistaurin (LY333531)PKCβ1, PKCβ2Not specified (in vitro kinase assay)PKCβ1/β2 Activity4.7 nM (PKCβ1), 5.9 nM (PKCβ2)
ChelerythrinePan-PKCTNBC cell linesCell Growth2.6–4.2 µM
2-Aminoethoxydiphenyl borate (2-APB)IP3 Receptors, SOCE, TRP channelsNot specified (in vitro assay)IP3 Receptor Antagonism42 µM[4][5]
SKF-96365SOCE, TRPC channelsColorectal Cancer Cells (HCT116)Cell Growth10.88 µM
Colorectal Cancer Cells (HT29)Cell Growth14.56 µM

Note: The data for this compound indicates a concentration range of significant activity rather than a precise IC50 value, as the available literature emphasizes its concentration-dependent effects without specifying a half-maximal inhibitory concentration from a dose-response curve.[1][2][3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.

This compound Mechanism of Action

Tas301_MoA cluster_membrane Plasma Membrane cluster_cytosol Cytosol PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_channel Voltage-Independent Ca2+ Channel PDGFR->Ca_channel activates Ca_ion Ca2+ Ca_channel->Ca_ion influx Tas301 This compound Tas301->Ca_channel inhibits PKC PKC Ca_ion->PKC activates AP1 AP-1 PKC->AP1 activates Proliferation VSMC Proliferation AP1->Proliferation promotes

Caption: Signaling pathway of this compound's inhibitory action on VSMC proliferation.

Experimental Workflow for Mechanism Verification

Exp_Workflow cluster_setup Experimental Setup cluster_assays Assays VSMC Culture Rat Aortic Vascular Smooth Muscle Cells Stimulation Stimulate with PDGF/bFGF +/- this compound or Alternatives VSMC->Stimulation Calcium_Assay Measure Intracellular Ca2+ (Fura-2 AM) Stimulation->Calcium_Assay PKC_Assay Assess PKC Activation (Western Blot for p-substrates) Stimulation->PKC_Assay AP1_Assay Determine AP-1 Activation (EMSA) Stimulation->AP1_Assay Prolif_Assay Quantify Proliferation (BrdU Incorporation) Stimulation->Prolif_Assay

Caption: Workflow for verifying the mechanism of action of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the verification of this compound's mechanism of action. Researchers should optimize these protocols for their specific experimental systems.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)
  • Principle: The ratiometric fluorescent dye Fura-2 AM is used to measure changes in intracellular calcium concentration. Fura-2 AM is membrane-permeable and is cleaved by intracellular esterases to the calcium-sensitive Fura-2. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) is proportional to the intracellular calcium concentration.

  • Protocol Outline:

    • Cell Culture: Plate VSMCs on glass coverslips or in 96-well plates and grow to desired confluency.

    • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

    • Washing: Gently wash the cells twice with the physiological buffer to remove extracellular dye.

    • Measurement: Place the coverslip or plate in a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.

    • Baseline Reading: Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

    • Stimulation: Add the agonist (e.g., PDGF) with or without the inhibitor (this compound or alternatives) and continuously record the fluorescence ratio to measure changes in [Ca2+]i.

    • Calibration: At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator (e.g., EGTA). These values are used to convert the fluorescence ratios to calcium concentrations.

Western Blot for PKC Activation
  • Principle: PKC activation involves its translocation to cellular membranes and the phosphorylation of its substrates. Western blotting with antibodies specific for phosphorylated forms of known PKC substrates can be used as an indicator of PKC activity.

  • Protocol Outline:

    • Cell Treatment: Culture and treat VSMCs with agonists and inhibitors as described for the calcium assay.

    • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Activation
  • Principle: EMSA, or gel shift assay, is used to detect protein-DNA interactions. It relies on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel.

  • Protocol Outline:

    • Nuclear Extract Preparation: Treat VSMCs as required and then isolate the nuclear proteins. This is typically done by lysing the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, which are then lysed in a high-salt buffer to extract nuclear proteins.

    • Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the consensus binding site for AP-1 (TGACTCA) and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

    • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

    • Detection: If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and chemiluminescence.

    • Specificity Controls: To confirm the specificity of the binding, perform competition assays by adding an excess of unlabeled specific competitor (cold probe) or a non-specific competitor oligonucleotide to the binding reaction. A supershift assay can also be performed by adding an antibody specific to an AP-1 subunit (e.g., c-Fos or c-Jun) to the binding reaction, which will cause a further retardation in the mobility of the protein-DNA complex.

Conclusion

The available evidence from independent studies substantiates that this compound inhibits vascular smooth muscle cell proliferation by targeting the initial step of receptor-operated, voltage-independent calcium influx. This mechanism distinguishes it from direct PKC inhibitors or other agents that act further downstream in the signaling cascade. The comparative data, while not exhaustive, provides a valuable framework for researchers to position this compound relative to other potential therapeutic agents for the prevention of restenosis. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's pharmacological profile. Further studies establishing a precise IC50 value for this compound in VSMC proliferation would be beneficial for more direct quantitative comparisons.

References

Evaluating the Selectivity of Tas-301: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the Identity of Tas-301

Initial literature searches for "this compound" reveal information for a compound with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone. Research on this molecule indicates that it inhibits the proliferation of rat vascular smooth muscle cells (VSMCs).[1] This effect is attributed to the blockage of voltage-independent Ca2+ influx and subsequent downstream signaling pathways, including the Ca2+/protein kinase C (PKC) pathway.[1]

It is crucial to distinguish this compound from others with similar designations to avoid confusion. For instance, "TAS-116" (Pimitespib) is an orally available HSP90 inhibitor that has been evaluated in clinical trials for gastrointestinal stromal tumors (GIST).[2] Furthermore, "EDIT-301" refers to a CRISPR/Cas12a-based gene-editing therapy being investigated for sickle cell disease.[3][4] The designation "this compound-94" corresponds to a testing protocol for high-velocity hurricane zones and is entirely unrelated to pharmacology.[5][6][7]

Given the available data, this guide will focus on the reported activity of 3-bis(4-methoxyphenyl)methylene-2-indolinone as "this compound" and discuss the general principles and experimental workflows for evaluating the selectivity of a compound that modulates calcium signaling and downstream kinases.

Assessing Selectivity: A Methodological Overview

Evaluating the selectivity of a drug candidate is a critical step in preclinical development to understand its potential for on-target efficacy versus off-target side effects. This process typically involves a tiered approach, starting with broad screening and progressing to more focused in-cell and in-vivo assessments.

Biochemical Assays: The First Tier

Biochemical assays are fundamental for determining the direct interaction of a compound with its purified target protein(s). For a compound like this compound, which is reported to affect the Ca2+/PKC pathway, a primary screen would likely involve assays to measure its inhibitory activity against various PKC isoforms and potentially other related kinases.

Table 1: Hypothetical Selectivity Profile of a Kinase Inhibitor

Kinase TargetIC50 (nM)
PKCα15
PKCβ25
PKCγ30
PKA>10,000
CAMKII5,000
Off-target Kinase X8,000
Off-target Kinase Y>10,000

This table represents a hypothetical dataset to illustrate how selectivity data is typically presented. IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values signify higher potency. A highly selective compound will show potent inhibition of its intended target(s) and significantly weaker (or no) inhibition of other kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

  • Reaction Setup : In a multi-well plate, the kinase, its specific substrate peptide, and the test compound (at various concentrations) are combined in a buffer solution containing ATP.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Detection : A kinase-glo® reagent is added, which stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Signal Measurement : The luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays: The Second Tier

Cell-based assays are essential to confirm that the compound can engage its target within a physiological context and to assess its effects on cellular signaling pathways.

Table 2: Comparison of Cell-Based Assay Formats

Assay TypePrincipleInformation Gained
Target Engagement Assay Measures the direct binding of the compound to its target protein inside the cell (e.g., NanoBRET™).Confirms target engagement and provides cellular potency (EC50).
Phosphorylation Assay Quantifies the phosphorylation of a specific downstream substrate of the target kinase (e.g., ELISA, Western Blot).Measures the functional consequence of target inhibition on the signaling pathway.
Cell Proliferation Assay Assesses the effect of the compound on the growth and viability of cells that are dependent on the target pathway.Provides a measure of the overall cellular phenotype resulting from target inhibition.
Experimental Protocol: Western Blot for Downstream Signaling

To evaluate the effect of this compound on the PKC signaling pathway in vascular smooth muscle cells:

  • Cell Culture and Treatment : VSMCs are cultured and then treated with various concentrations of this compound for a specific duration. A positive control (e.g., a known PKC activator like PMA) and a vehicle control are included.

  • Cell Lysis : The cells are lysed to extract total cellular proteins.

  • Protein Quantification : The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting : The membrane is incubated with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS). A primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH) are used for normalization.

  • Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

  • Analysis : The intensity of the bands is quantified to determine the change in substrate phosphorylation in response to the compound.

Visualizing the Scientific Workflow

To effectively plan and communicate the evaluation of a compound's selectivity, diagrams illustrating the logical flow of experiments are invaluable.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_start Compound Synthesis and Purification primary_screen Primary Screen: Target Kinase (e.g., PKC) biochem_start->primary_screen selectivity_panel Selectivity Panel: Broad Kinome Screen primary_screen->selectivity_panel ic50_determination IC50 Determination for Hits and Off-Targets selectivity_panel->ic50_determination target_engagement Target Engagement Assay (e.g., NanoBRET) ic50_determination->target_engagement Proceed with selective compounds pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis phenotypic_assay Phenotypic Assay (e.g., Cell Proliferation) pathway_analysis->phenotypic_assay pk_pd Pharmacokinetics/ Pharmacodynamics phenotypic_assay->pk_pd Confirm in-cell activity efficacy_model Disease Efficacy Model pk_pd->efficacy_model toxicology Toxicology Studies efficacy_model->toxicology

Figure 1. A generalized workflow for evaluating the selectivity and efficacy of a drug candidate.

Signaling Pathway of Interest

Based on the available literature, this compound appears to interfere with calcium-dependent signaling pathways. The following diagram illustrates a simplified representation of such a pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor plc PLC receptor->plc Activates ca_channel Calcium Channel ca_ion Ca2+ ca_channel->ca_ion Influx ip3 IP3 plc->ip3 dag DAG plc->dag ip3->ca_channel Opens pkc PKC dag->pkc Activates ca_ion->pkc Activates downstream Downstream Substrates pkc->downstream transcription Gene Transcription (Proliferation) downstream->transcription tas301 This compound tas301->ca_channel Inhibits

Figure 2. Simplified signaling pathway illustrating the potential mechanism of action of this compound.

References

Comparative Analysis of Tas-301's Efficacy in Diverse Vascular Smooth Muscle Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tas-301 and Alternative Compounds in Modulating Vascular Smooth Muscle Cell Function

The proliferation and migration of vascular smooth muscle cells (VSMCs) are pivotal events in the pathogenesis of vascular proliferative diseases such as atherosclerosis and in-stent restenosis. This compound, a novel synthetic compound, has emerged as a potent inhibitor of these processes. This guide provides a comparative study of this compound's effects on different vascular smooth muscle cell types, alongside a performance analysis against other known inhibitory agents. The information presented herein is supported by experimental data to aid in research and development decisions.

Mechanism of Action

This compound [3-bis(4-methoxyphenyl)methylene-2-indolinone] exerts its inhibitory effects on VSMC proliferation and migration by blocking voltage-independent Ca2+ influx. This action disrupts downstream signaling cascades, including the Ca2+/protein kinase C (PKC) pathway, ultimately leading to the suppression of activator protein 1 (AP-1) induction, a key regulator of cell growth and movement.[1]

Comparative Efficacy of this compound in Different VSMC Types

Experimental evidence indicates that this compound demonstrates efficacy across various types of vascular smooth muscle cells, although with differing potencies.

  • Rat Aortic Smooth Muscle Cells: In studies utilizing rat aortic SMCs, this compound has been shown to inhibit proliferation stimulated by platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS) in a concentration-dependent manner.[1][2]

  • Porcine Coronary Artery Adventitial Fibroblasts: this compound also effectively inhibits the proliferation of adventitial fibroblasts from porcine coronary arteries, which are key contributors to neointimal formation after vascular injury.[3] This suggests a broader applicability of this compound in targeting different cell types involved in vascular remodeling.

Performance Comparison with Alternative VSMC Inhibitors

To provide a comprehensive overview, the inhibitory performance of this compound is compared with other known modulators of VSMC proliferation.

Compound Cell Type Inhibitory Effect (IC50) Mechanism of Action
This compound Rat Aortic SMCs, Porcine Coronary Artery Adventitial FibroblastsData not explicitly stated in reviewed literatureInhibition of voltage-independent Ca2+ influx and downstream Ca2+/PKC/AP-1 signaling[1]
Tranilast Rat Aortic SMCs~100 µM (cell number)[4][5]Induction of p21 and p53, leading to cell cycle arrest[4]
Rapamycin Rat and Human VSMCsPotent inhibition at concentrations as low as 1 ng/mL[6]Inhibition of mTOR, leading to cell cycle arrest at the G1/S transition[7]
Quercetin Human Aortic SMCsDose-dependent inhibition (3-200 µmol/L)[8]Inhibition of the JAK2/STAT3 pathway and MAP kinase signaling[9][10]

Note: IC50 values can vary depending on the specific experimental conditions, such as the stimulus used to induce proliferation and the assay method.

Experimental Protocols

Isolation and Culture of Rat Aortic Smooth Muscle Cells

This protocol outlines the enzymatic digestion method for isolating primary vascular smooth muscle cells from rat aortas.

  • Euthanize the rat and sterilize the chest area with 70% ethanol.

  • Excise the thoracic aorta and place it in a sterile, pre-cooled Dulbecco's Modified Eagle Medium (DMEM).

  • Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.

  • Separate the medial layer of the aorta.

  • Mince the medial tissue into small fragments.

  • Transfer the minced tissue to a conical tube containing DMEM with collagenase (e.g., 3 mg/mL) and elastase (e.g., 1 mg/mL).

  • Incubate the tube in a shaker at 37°C for approximately 45-60 minutes to digest the extracellular matrix.

  • Centrifuge the cell suspension to pellet the cells and discard the supernatant.

  • Resuspend the cell pellet in complete smooth muscle cell growth medium containing 20% fetal bovine serum.

  • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium the following day to remove non-adherent cells and debris, and then every 2-3 days thereafter.[11][12][13]

VSMC Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Seed vascular smooth muscle cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (e.g., culturing in serum-free medium for 24-48 hours).

  • Treat the cells with the test compounds (e.g., this compound, tranilast) at various concentrations for a predetermined period.

  • Add a mitogen (e.g., PDGF-BB, 10% FBS) to stimulate cell proliferation.

  • During the final hours of the incubation period (e.g., 2-4 hours), add [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters to remove unincorporated [3H]-thymidine.

  • Measure the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.[14][15]

Caution: [3H]-thymidine is a radioactive material and should be handled with appropriate safety precautions. It has been reported to potentially induce cell-cycle arrest and apoptosis, and therefore, results should be interpreted with this in mind.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor PLC PLC PDGFR->PLC Ca_Channel Voltage-Independent Ca2+ Channel Ca Ca2+ Ca_Channel->Ca PDGF PDGF PDGF->PDGFR Tas301 This compound Tas301->Ca_Channel PKC PKC PLC->PKC AP1 AP-1 PKC->AP1 Ca->PKC Proliferation Cell Proliferation & Migration AP1->Proliferation

Caption: this compound Signaling Pathway in VSMCs.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Isolate_Cells Isolate & Culture VSMCs Seed_Cells Seed Cells in Multi-well Plates Isolate_Cells->Seed_Cells Add_Compound Add Test Compound (e.g., this compound) Seed_Cells->Add_Compound Add_Stimulus Add Proliferation Stimulus (e.g., PDGF) Add_Compound->Add_Stimulus Add_Thymidine Add [3H]-Thymidine Add_Stimulus->Add_Thymidine Harvest_Cells Harvest Cells Add_Thymidine->Harvest_Cells Measure_Radioactivity Measure Radioactivity Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data & Determine IC50 Measure_Radioactivity->Analyze_Data

Caption: Workflow for Screening Anti-proliferative Drugs.

References

Validating In Vitro Findings of Tas-301 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tas-301 with other alternatives for the prevention of neointimal hyperplasia, a key pathological process in restenosis after angioplasty. The in vitro efficacy of this compound in inhibiting vascular smooth muscle cell (VSMC) proliferation and migration is validated by its performance in animal models of arterial injury. This document summarizes key experimental data, details methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound is a potent inhibitor of VSMC migration and proliferation.[1][2] Its mechanism of action involves the blockade of voltage-independent calcium influx and the subsequent downstream protein kinase C (PKC) signaling pathway.[1][3] In vivo studies using the rat carotid artery balloon injury model have demonstrated the efficacy of this compound in reducing neointimal thickening.[2][3] This guide compares the performance of this compound with the established drug Tranilast and the widely used drug-eluting stents (DES) releasing Sirolimus and Paclitaxel.

Data Presentation

In Vitro Efficacy: Inhibition of Vascular Smooth Muscle Cell (VSMC) Functions
CompoundAssayKey FindingsReference
This compound VSMC Proliferation (PDGF-stimulated)Concentration-dependent inhibition.[1]
VSMC Migration (PDGF-stimulated)Concentration-dependent inhibition.[2]
Tranilast VSMC Proliferation (FBS or PDGF-stimulated)IC50: 100 µmol/L[4][5]
In Vivo Efficacy: Inhibition of Neointimal Hyperplasia in Rat Carotid Artery Balloon Injury Model
TreatmentDosingKey FindingsReference
This compound 3-100 mg/kg, p.o.Dose-dependent reduction in neointimal thickening.[2][2]
Tranilast 300 mg/kg, p.o.70% reduction in neointima/media area ratio compared to control.[4][6][4][6]
Clinical Alternatives: Drug-Eluting Stents vs. Bare-Metal Stents (BMS) in Coronary Artery Disease
Stent TypeKey FindingsReference
Sirolimus-Eluting Stent (SES) Significantly fewer major adverse cardiac events and target lesion revascularizations compared to BMS at 9 months.[7] Recurrent restenosis rate of 11% vs. 38% for BMS in in-stent restenosis patients.[8][7][8][9][10]
Paclitaxel-Eluting Stent (PES) Lower rate of major cardiac events at one year compared to BMS, primarily driven by a reduction in target lesion revascularization.[11][11][12][13]

Experimental Protocols

Rat Carotid Artery Balloon Injury Model

The rat carotid artery balloon injury model is a standard procedure to induce neointimal hyperplasia and evaluate potential therapeutic interventions.

Procedure:

  • Anesthesia and Exposure: Male Sprague-Dawley rats are anesthetized. A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Catheter Insertion: A balloon catheter (e.g., 2F Fogarty) is introduced into the ECA and advanced into the CCA.

  • Endothelial Denudation: The balloon is inflated to a pressure of approximately 1.5 atmospheres to denude the endothelium and distend the vessel wall. This process is typically repeated three times to ensure complete injury.

  • Catheter Removal and Ligation: The catheter is withdrawn, and the ECA is ligated. Blood flow is then restored to the CCA and ICA.

  • Treatment Administration: this compound or the comparator agent is administered orally at the specified doses for a designated period, typically 14 days.

  • Tissue Harvesting and Analysis: After the treatment period, the carotid arteries are perfusion-fixed, harvested, and sectioned. The neointimal and medial areas are measured using morphometric analysis to determine the intima-to-media ratio (I/M ratio), a key indicator of neointimal thickening.

Western Blot for PKC Activation in VSMCs

This protocol is used to determine the effect of this compound on the activation of Protein Kinase C (PKC), a key enzyme in the signaling pathway leading to VSMC proliferation.

Procedure:

  • Cell Culture and Treatment: Rat aortic VSMCs are cultured and serum-starved to synchronize them in a quiescent state. The cells are then pre-treated with various concentrations of this compound before stimulation with a growth factor like Platelet-Derived Growth Factor (PDGF).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (activated) form of PKC. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry to determine the relative levels of activated PKC in each sample.

Mandatory Visualizations

Tas301_Signaling_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKC PKC Ca_Influx->PKC Activates Tas301 This compound Tas301->Ca_Channel Inhibits Downstream Downstream Signaling (e.g., AP-1) PKC->Downstream Proliferation VSMC Proliferation & Migration Downstream->Proliferation

Caption: Signaling pathway of this compound in inhibiting VSMC proliferation and migration.

Experimental_Workflow In_Vitro In Vitro Studies (VSMC Culture) Proliferation_Assay Proliferation Assays (e.g., BrdU) In_Vitro->Proliferation_Assay Migration_Assay Migration Assays (e.g., Boyden Chamber) In_Vitro->Migration_Assay Western_Blot Western Blot (PKC Activation) In_Vitro->Western_Blot Animal_Model In Vivo Validation (Rat Carotid Artery Balloon Injury Model) Proliferation_Assay->Animal_Model Migration_Assay->Animal_Model Western_Blot->Animal_Model Treatment This compound / Control Administration Animal_Model->Treatment Histology Histological Analysis (Neointimal Area) Treatment->Histology Data_Analysis Data Analysis & Comparison Histology->Data_Analysis

References

A Comparative Analysis of the Side Effect Profiles of Protein Kinase C and Non-Selective Cation Channel Inhibitors, with Reference to the Preclinical Compound Tas-301

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of two classes of inhibitors relevant to the mechanism of the preclinical compound Tas-301: Protein Kinase C (PKC) inhibitors and non-selective cation channel blockers. Due to the limited public availability of clinical data for this compound, this comparison focuses on representative compounds from these classes that have undergone clinical investigation. The data presented is intended to inform preclinical and clinical development strategies by highlighting potential on- and off-target toxicities.

Introduction to this compound and its Mechanistic Analogs

This compound, chemically identified as 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a preclinical compound known to inhibit smooth muscle cell migration and proliferation. Its mechanism of action involves the blockade of voltage-independent calcium influx and downstream Protein Kinase C (PKC) signaling. Given the absence of a public clinical side effect profile for this compound, this guide examines the adverse event profiles of clinically tested PKC inhibitors and non-selective cation channel blockers to provide a relevant comparative context.

Comparative Side Effect Profiles

The following tables summarize the notable adverse events observed in clinical trials for several PKC inhibitors and the general side effect profile of non-selective cation channel blockers, including the more specific Transient Receptor Potential (TRP) channel modulators.

Table 1: Side Effect Profile of Clinically Tested Protein Kinase C (PKC) Inhibitors
CompoundTherapeutic Area(s)Common Adverse EventsSerious Adverse Events
Sotrastaurin Uveal Melanoma, PsoriasisDiarrhea, Nausea, Vomiting, Fatigue, Rash, Elevated Blood Creatine Phosphokinase[1][2][3]Dose-Limiting Gastrointestinal Toxicity[2]
Midostaurin Acute Myeloid Leukemia, Systemic MastocytosisNausea, Vomiting, Diarrhea, Mucositis, Headache, Musculoskeletal Pain, Petechiae, Febrile Neutropenia[4][5]Sepsis, Gastrointestinal Hemorrhage, Pneumonia, Renal Insufficiency[4]
Enzastaurin Glioblastoma, various cancersGenerally well-tolerated in some studiesVenous Thromboembolic Events, Thrombocytopenia, Hemorrhage, Asymptomatic Alanine Aminotransferase (ALT) Elevation[6][7]
Ruboxistaurin Diabetic Retinopathy, Diabetic Peripheral NeuropathyGenerally well-tolerated, with some studies reporting no significant adverse effects related to the drug[8][9][10][11]N/A
Table 2: Side Effect Profile of Non-Selective Cation Channel Blockers
Compound ClassExamplesCommon Adverse EventsPotential On-Target Effects
General Voltage-Gated Calcium Channel Blockers Amlodipine, Diltiazem, VerapamilDizziness, Flushing, Headache, Peripheral Edema, Constipation[12][13][14]Hypotension, Bradycardia[14]
TRP Channel Modulators Capsaicin (agonist), various antagonists in clinical trialsApplication site pain/burning (agonists), Altered temperature sensation (antagonists)[15][16]Hyperthermia or impaired noxious heat sensation (TRPV1 antagonists)[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for the preclinical evaluation of compound toxicity.

TAS301_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-Independent Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx PKC_mem PKC Downstream Downstream Signaling (e.g., Proliferation, Migration) PKC_mem->Downstream Phosphorylates & Activates PKC_cyto PKC Ca_ion->PKC_cyto Activates PKC_cyto->PKC_mem Translocates to membrane Tas301 This compound Tas301->Ca_channel Inhibits Tas301->PKC_cyto Indirectly Inhibits

Caption: Inhibition of voltage-independent calcium influx and downstream PKC signaling by this compound.

Preclinical_Toxicity_Workflow General Preclinical Toxicity Evaluation Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Cell_Tox Cell Line Cytotoxicity Assays Acute_Tox Acute Toxicity Studies (Rodent & Non-rodent) Cell_Tox->Acute_Tox hERG hERG Channel Assay (Cardiotoxicity) hERG->Acute_Tox AMES Ames Test (Mutagenicity) AMES->Acute_Tox Repeat_Dose Repeat-Dose Toxicity Studies Acute_Tox->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose->Safety_Pharm Tox_Profile Toxicology Profile & NOAEL Determination Safety_Pharm->Tox_Profile Report Regulatory Submission Report Tox_Profile->Report

Caption: A generalized workflow for preclinical toxicity assessment of a novel compound.

Methodologies of Key Experiments

The side effect profiles summarized above are determined through a series of preclinical and clinical studies. The general methodologies for these are as follows:

  • Preclinical Toxicology Studies: These are conducted in animal models (typically one rodent and one non-rodent species) to identify potential target organs of toxicity and to determine a safe starting dose for human trials. Key studies include:

    • Acute Toxicity Studies: A single, high dose of the compound is administered to determine the immediate adverse effects and the maximum tolerated dose (MTD).

    • Repeat-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 or 90 days) to evaluate the effects of longer-term exposure. This involves regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis, followed by a full histopathological examination of all major organs.

    • Safety Pharmacology Studies: These studies investigate the effects of the compound on vital functions, including the cardiovascular, central nervous, and respiratory systems.

  • Clinical Trials: Human studies are conducted in phases to evaluate the safety and efficacy of a new drug.

    • Phase I: The primary objective is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in a small group of healthy volunteers or patients. Dose-escalation studies are performed to determine the MTD in humans. Adverse events are closely monitored and recorded.

    • Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and to further assess its safety.

    • Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy, monitor side effects, and compare the drug to standard treatments.

Discussion and Conclusion

The comparison of side effect profiles reveals important considerations for the development of compounds like this compound.

PKC inhibitors have demonstrated a range of toxicities in clinical trials, with gastrointestinal and hematological adverse events being common. The development of several PKC inhibitors has been challenged by a narrow therapeutic window, where the doses required for efficacy are associated with significant side effects. The varied profiles of sotrastaurin, midostaurin, and enzastaurin suggest that the specific PKC isoforms targeted, as well as off-target activities, play a crucial role in the observed toxicities. The relatively benign profile of ruboxistaurin in its specific indications highlights the potential for developing safer PKC inhibitors, possibly through greater isoform selectivity or application in less systemically sensitive disease states.

Non-selective cation channel blockers present a different set of potential side effects. The well-established side effects of voltage-gated calcium channel blockers, such as vasodilation-related symptoms, provide a baseline for what might be expected from compounds that affect calcium influx. More specific modulators of channels like the TRP family can have on-target side effects directly related to their physiological function, such as alterations in temperature sensation. This underscores the importance of understanding the widespread physiological roles of the intended target channel.

For a compound like this compound, which inhibits both voltage-independent calcium influx and PKC signaling, there is a potential for a side effect profile that combines elements from both classes of inhibitors. Preclinical toxicology studies would be essential to elucidate the specific toxicities of this compound and to determine if a safe therapeutic window exists. The development of any compound with this dual mechanism would need to carefully navigate the potential for both systemic side effects associated with broader calcium channel modulation and the specific toxicities observed with PKC inhibition.

References

Tas-301: A Preclinical Candidate for Restenosis Inhibition Compared to Clinically Proven Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data on Tas-301, a novel inhibitor of vascular smooth muscle cell proliferation, with the established long-term clinical performance of drug-eluting stents (DES) for the prevention of in-stent restenosis. While this compound has demonstrated short- to medium-term inhibitory effects in animal models, it is crucial to evaluate its potential against the current standards of care that have extensive long-term human clinical data.

Executive Summary

This compound is a synthetic compound that has shown promise in preclinical studies by inhibiting neointimal thickening, a key process in the development of restenosis following angioplasty. Its mechanism of action involves the blockade of voltage-independent calcium influx and the downstream Ca2+/Protein Kinase C (PKC) signaling pathway in vascular smooth muscle cells (VSMCs). In contrast, drug-eluting stents, such as those coated with sirolimus or everolimus, have a well-documented history of long-term safety and efficacy in preventing restenosis in patients with coronary artery disease, with extensive clinical trial data spanning over a decade. This guide will delve into the available data for this compound and compare it with the long-term outcomes of these established alternatives.

Comparative Data on Inhibitory Effects

The following tables summarize the available quantitative data for this compound from preclinical studies and compare it with the long-term clinical outcomes of sirolimus-eluting and everolimus-eluting stents. It is important to note the difference in the nature of the data: preclinical animal data for this compound versus long-term human clinical trial data for the drug-eluting stents.

Table 1: Preclinical Efficacy of this compound in Animal Models of Restenosis

ParameterAnimal ModelTreatment GroupOutcomeStudy Duration
Neointimal AreaRat Carotid Artery Balloon InjuryThis compound (oral administration)Dose-dependent reduction in neointimal thickening.[1]14 days
Stenosis RatioPorcine Coronary Artery Balloon Overstretch InjuryThis compound (30 and 100 mg/kg, oral)Significant reduction in stenosis ratio and larger residual lumen.[2]4 weeks
Adventitial AreaPorcine Coronary Artery Balloon Overstretch InjuryThis compound (30 and 100 mg/kg, oral)Significant reduction in the adventitial area.[2]4 weeks

Table 2: Long-Term Clinical Outcomes of Sirolimus-Eluting Stents (SES) and Everolimus-Eluting Stents (EES) in Humans

ParameterStent TypeClinical Trial/RegistryOutcomeFollow-up Duration
Major Adverse Cardiac Events (MACE)Sirolimus-Eluting Stent (SES)DESSOLVE I & IIMACE rate of 10.3% in DESSOLVE I and 15.1% in DESSOLVE II.[3]5 years
Target Lesion Revascularization (TLR)Sirolimus-Eluting Stent (SES)Post-BMS Restenosis93.0% +/- 1.7% MACE-free survival at 2 years.[4]~31 months
Stent ThrombosisSirolimus-Eluting Stent (SES)DESSOLVE I & II0.0% definite or probable stent thrombosis in MiStent SES.[3]5 years
Major Adverse Cardiovascular Events (MACE)Everolimus-Eluting Stent (EES)COMPARE II11.9% MACE rate.[5]3 years
Target Vessel Revascularization (TVR)Everolimus-Eluting Stent (EES)BEST TrialNo significant difference in the composite of death, MI, or TVR compared to CABG.[6]11.8 years
Stent ThrombosisEverolimus-Eluting Stent (EES)Retrospective Analysis0.2% stent thrombosis.[7]2 years

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Tas301_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Ca_Channel Voltage-Independent Ca2+ Channel PDGFR->Ca_Channel activates Ca_ion Ca2+ Ca_Channel->Ca_ion influx Tas301 This compound Tas301->Ca_Channel inhibits PKC PKC Ca_ion->PKC activates CaM_Kinase_II CaM Kinase II Ca_ion->CaM_Kinase_II activates AP1 AP-1 Induction PKC->AP1 leads to FAK FAK CaM_Kinase_II->FAK phosphorylates Paxillin Paxillin CaM_Kinase_II->Paxillin phosphorylates Actin F-actin Depolymerization FAK->Actin Paxillin->Actin Proliferation VSMC Proliferation & Migration Actin->Proliferation AP1->Proliferation

This compound inhibits VSMC proliferation by blocking Ca2+ influx and downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies VSMC_culture Rat Aortic VSMC Culture PDGF_stimulation Stimulation with PDGF VSMC_culture->PDGF_stimulation Tas301_treatment_vitro Treatment with this compound PDGF_stimulation->Tas301_treatment_vitro Analysis_vitro Analysis of: - Ca2+ influx - PKC activation - FAK/Paxillin phosphorylation - VSMC proliferation & migration Tas301_treatment_vitro->Analysis_vitro Animal_model Animal Model (Rat or Porcine) Balloon_injury Balloon Angioplasty Injury (Carotid or Coronary Artery) Animal_model->Balloon_injury Tas301_treatment_vivo Oral Administration of this compound Balloon_injury->Tas301_treatment_vivo Follow_up Follow-up Period (14 days or 4 weeks) Tas301_treatment_vivo->Follow_up Analysis_vivo Histological & Angiographic Analysis: - Neointimal Area - Stenosis Ratio - Adventitial Area Follow_up->Analysis_vivo

Preclinical experimental workflow for evaluating the inhibitory effects of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays
  • Cell Culture: Vascular smooth muscle cells were isolated from the thoracic aortas of Sprague-Dawley rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Proliferation Assay: VSMCs were seeded in 96-well plates, synchronized in serum-free medium, and then stimulated with platelet-derived growth factor (PDGF)-BB in the presence or absence of varying concentrations of this compound. Cell proliferation was assessed by measuring [3H]thymidine incorporation or by cell counting.

  • Migration Assay: VSMC migration was assessed using a modified Boyden chamber assay. Cells were placed in the upper chamber, and PDGF-BB was added to the lower chamber as a chemoattractant. This compound was added to the upper chamber, and the number of cells that migrated to the lower surface of the membrane was quantified after a specified incubation period.

  • Western Blot Analysis: To investigate the effect on signaling pathways, VSMCs were treated with PDGF-BB and this compound. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins such as focal adhesion kinase (FAK) and paxillin.[1]

In Vivo Animal Models of Restenosis
  • Rat Carotid Artery Balloon Injury Model: Male Sprague-Dawley rats were anesthetized, and the left common carotid artery was exposed. A balloon catheter was introduced through the external carotid artery and inflated to induce endothelial denudation and vessel injury.[8][9][10][11] this compound or vehicle was administered orally once daily for 14 days.[1] At the end of the treatment period, the carotid arteries were perfusion-fixed, and cross-sections were stained with hematoxylin and eosin for morphometric analysis of the neointimal and medial areas.

  • Porcine Coronary Artery Overstretch Balloon Injury Model: Domestic male micropigs underwent balloon overstretch injury in the left anterior descending coronary artery. This compound was administered orally at doses of 30 or 100 mg/kg for 4 weeks. Quantitative coronary angiography was performed before and after the procedure and at the 4-week follow-up to assess the luminal diameter and stenosis ratio. Histopathological analysis was also conducted to measure the neointimal and adventitial areas.[2]

Discussion and Conclusion

The available preclinical data suggests that this compound effectively inhibits vascular smooth muscle cell proliferation and migration, leading to a reduction in neointimal hyperplasia in animal models of arterial injury. Its mechanism of action, targeting voltage-independent calcium influx and the Ca2+/PKC signaling pathway, represents a plausible therapeutic strategy for preventing restenosis.

However, the long-term inhibitory effects of this compound remain unconfirmed. The reported studies have a maximum duration of 4 weeks, which is insufficient to predict long-term efficacy and safety in humans. In contrast, drug-eluting stents have a wealth of long-term clinical data from large, randomized controlled trials, demonstrating their sustained effectiveness in reducing the rates of target lesion revascularization and major adverse cardiac events for up to a decade.[6]

For this compound to be considered a viable alternative to drug-eluting stents, extensive further research is required. This would necessitate long-term preclinical studies in larger animal models to assess sustained efficacy and potential toxicity. Ultimately, well-designed, long-term, randomized controlled clinical trials in human subjects would be essential to establish its safety and efficacy profile and to directly compare its performance against the current standards of care. Without such data, this compound remains a promising preclinical candidate with an unproven long-term clinical potential.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Tas-301: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tas-301 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans for this compound, to foster a culture of safety and build trust in laboratory chemical handling practices.

Immediate Safety and Disposal Information

This compound, a compound under investigation for its effects on smooth muscle cell proliferation, requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to disposal protocols is crucial to prevent harm to personnel and the environment.

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." This means that under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. It must be treated as hazardous chemical waste.

Hazard and Precautionary Data

To ensure safe handling, researchers should be aware of the following hazard and precautionary statements associated with this compound:

Hazard StatementCodePrecautionary StatementsCode
Harmful if swallowedH302Wash skin thoroughly after handling.P264
Very toxic to aquatic life with long lasting effectsH410Do not eat, drink or smoke when using this product.P270
Avoid release to the environment.P273
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P301 + P312
Rinse mouth.P330
Collect spillage.P391
Dispose of contents/ container to an approved waste disposal plant.P501

Step-by-Step Disposal Procedures for this compound

To ensure the safe and compliant disposal of this compound, follow these step-by-step procedures:

  • Segregation: Keep this compound waste separate from other laboratory waste streams. It should be collected in a designated, clearly labeled, and compatible hazardous waste container.

  • Container Management: Use a leak-proof container with a secure screw-top cap. The container must be made of a material that is chemically resistant to this compound. Do not overfill the container; leave adequate headspace for expansion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the specific name "this compound." Ensure the label is legible and securely attached to the container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be a secondary containment system to prevent spills from spreading. Ensure the storage area is secure and away from drains or water sources.

  • Disposal Request: Once the container is full or has been in storage for a designated period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Experimental Context: Mechanism of Action and Relevant Protocols

This compound has been studied for its inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs). Understanding its mechanism of action provides context for its experimental use and handling.

Signaling Pathway of this compound Inhibition

This compound has been shown to block receptor-operated calcium influx in VSMCs. This action inhibits downstream signaling pathways that are crucial for cell proliferation. The diagram below illustrates the key steps in this inhibitory pathway.

Tas301_Pathway Inhibitory Pathway of this compound on VSMC Proliferation PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR binds Ca_channel Voltage-Independent Ca2+ Channel PDGFR->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Tas301 This compound Tas301->Ca_channel inhibits PKC Protein Kinase C (PKC) Ca_influx->PKC activates AP1 Activator Protein 1 (AP-1) PKC->AP1 induces Proliferation VSMC Proliferation AP1->Proliferation promotes

Caption: Inhibitory signaling pathway of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on VSMC proliferation.

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of VSMCs.

  • Cell Culture:

    • Plate rat aortic smooth muscle cells in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Incubate the cells for 24 hours to allow for attachment.

    • After 24 hours, replace the medium with serum-free DMEM for 48 hours to synchronize the cells in a quiescent state.

  • Treatment:

    • Treat the synchronized cells with various concentrations of this compound for 30 minutes.

    • Following the pre-treatment, stimulate the cells with a mitogen, such as platelet-derived growth factor (PDGF; 10 ng/mL), for 24 hours.

  • Proliferation Measurement (BrdU Assay):

    • During the final 4 hours of stimulation, add 5-bromo-2'-deoxyuridine (BrdU; 10 µM) to each well.

    • After the incubation period, fix the cells and measure the incorporation of BrdU using a colorimetric immunoassay according to the manufacturer's instructions. The absorbance is read at 450 nm.

2. Measurement of Intracellular Calcium (Ca²⁺) Influx

This protocol is used to assess the effect of this compound on the influx of calcium into VSMCs.

  • Cell Preparation and Dye Loading:

    • Culture VSMCs on glass coverslips.

    • Load the cells with the ratiometric calcium indicator Fura-2 AM (5 µM) in a balanced salt solution for 60 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.

    • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.

  • Treatment and Stimulation:

    • Perfuse the cells with a calcium-free solution to establish a baseline.

    • Add this compound at the desired concentration to the perfusion solution.

    • Induce calcium influx by adding a stimulant such as PDGF (10 ng/mL) in a solution containing calcium.

    • Continuously record the F340/F380 ratio to monitor changes in intracellular calcium concentration.

By adhering to these detailed disposal procedures and understanding the experimental context of this compound, laboratory professionals can ensure a safe and compliant research environment. This commitment to safety and knowledge-sharing is fundamental to our goal of being a trusted resource for the scientific community.

Essential Safety and Logistical Information for Handling Tas-301 (Edaravone)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Tas-301, also known as Edaravone.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended.[1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields meeting ANSI Z87.1 standard.[1][2]
Hand Protection Protective, chemical-resistant gloves.[1][3]
Skin and Body Impervious clothing, such as a lab coat or apron.[1]
Respiratory A suitable respirator should be used when ventilation is inadequate or if dust and aerosols may be generated.[1][4]

It is important to select PPE that is compatible with the specific chemicals and processes being used.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.[1][4]

  • Prevent the formation of dust and aerosols.[1][4]

  • Use only in areas with adequate exhaust ventilation.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Conditions for Safe Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1][4]

  • Protect from direct sunlight and sources of ignition.[1][4]

  • Recommended storage temperatures are -20°C for powder form and -80°C when in solvent.[1]

First Aid Measures

In the event of accidental exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.[1][4]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][4]

Disposal Plan

This compound is very toxic to aquatic life, and therefore, proper disposal is essential to prevent environmental contamination.[1]

Disposal Guidelines:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

  • Avoid release to the environment and keep the product away from drains, water courses, or the soil.[1]

  • For unused or expired medicines, drug take-back programs are the preferred disposal method.[5][6]

  • If a take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends mixing the medicine with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the household trash.[5][6] However, given the aquatic toxicity of this compound, professional waste disposal is strongly recommended.

Experimental Protocols and Administration

This compound (Edaravone) is administered intravenously or orally for the treatment of amyotrophic lateral sclerosis (ALS).[7]

Intravenous Administration:

  • The recommended dosage is a 60 mg intravenous infusion administered over 60 minutes.[8][9]

  • It is supplied as a 30 mg/100 mL (0.3 mg/mL) sterile solution.[8]

Oral Administration:

  • A 105 mg oral suspension can be administered by mouth or through a feeding tube.[7]

  • It should be taken in the morning after an overnight fast.[10]

Note: This information is for informational purposes related to handling and safety. For clinical use, always refer to the full prescribing information and consult with a qualified healthcare professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tas-301
Reactant of Route 2
Reactant of Route 2
Tas-301

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。